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Core Science & Biosynthesis

Foundational

3-pentylazetidine chemical properties

Title: The Chemical and Pharmacological Profiling of 3-Pentylazetidine: A Technical Guide for Drug Development Abstract Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly valuable structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Chemical and Pharmacological Profiling of 3-Pentylazetidine: A Technical Guide for Drug Development

Abstract Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly valuable structural motifs in modern medicinal chemistry. They offer a unique combination of conformational rigidity, reduced lipophilicity compared to their acyclic amine counterparts, and improved metabolic stability. As a Senior Application Scientist, I frequently utilize 3-substituted azetidines to fine-tune the physicochemical properties of lead compounds. Among these, 3-pentylazetidine represents a critical building block, providing a highly specific spatial projection of a lipophilic pentyl chain while maintaining the basicity and hydrogen-bonding capacity of the secondary amine. This whitepaper details its physicochemical properties, synthetic methodologies, and applications in advanced drug discovery.

Physicochemical Profiling

Understanding the baseline metrics of 3-pentylazetidine is crucial for predicting its behavior in complex synthetic pathways and biological systems. The free base is a relatively volatile liquid, which is why it is predominantly handled, shipped, and stored as its hydrochloride salt[1].

Table 1: Physicochemical Properties of 3-Pentylazetidine

PropertyValueRationale / Implication
CAS Number 1379505-26-6 (Free Base) 1379455-95-4 (HCl Salt)Essential for procurement, inventory tracking, and regulatory documentation[1][2].
Molecular Formula C8H17NIndicates a high degree of saturation, contributing to a favorable Fsp3 character[2].
Molecular Weight 127.23 g/mol Low molecular weight allows for integration into larger APIs without exceeding Lipinski's Rule of 5[2].
SMILES CCCCCC1CNC1Standardized structural representation required for computational modeling and cheminformatics[2].
Rotatable Bonds 5The pentyl chain provides the conformational flexibility needed to interact with deep hydrophobic binding pockets.
H-Bond Donors / Acceptors 1 / 1The secondary amine acts as both, which is crucial for target engagement and solubility tuning.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 3-alkylazetidines requires careful navigation of the inherent ring strain (~26 kcal/mol) of the four-membered ring. Strong nucleophiles or harsh acidic conditions at elevated temperatures can lead to unwanted ring-opening or polymerization. The following protocol details the synthesis of 3-pentylazetidine via a Grignard addition followed by deoxygenation—a highly reliable route I have optimized for bench-scale synthesis.

SynthesisWorkflow SM 1-Boc-3-azetidinone Grignard Pentylmagnesium bromide (THF, 0°C) SM->Grignard Int tert-Butyl 3-hydroxy-3-pentyl azetidine-1-carboxylate Grignard->Int Reduction Et3SiH, BF3·OEt2 (DCM, -78°C to RT) Int->Reduction Product tert-Butyl 3-pentylazetidine -1-carboxylate Reduction->Product Deprotect 4M HCl in Dioxane (RT, 2h) Product->Deprotect Final 3-Pentylazetidine HCl (Stable Salt) Deprotect->Final

Caption: Step-by-step synthetic workflow for 3-pentylazetidine hydrochloride from 1-Boc-3-azetidinone.

Step 1: Nucleophilic Addition (Grignard Reaction)
  • Procedure: Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C. Dropwise, add pentylmagnesium bromide (1.2 eq). Stir for 2 hours, then quench with saturated aqueous NH4Cl.

  • Causality & Logic: The Boc protecting group is mandatory; an unprotected azetidinone would undergo rapid self-condensation. The reaction is strictly kept at 0 °C because the strain of the sp2 hybridized carbon in the azetidinone ring makes it highly electrophilic, but excess heat can trigger irreversible ring-opening side reactions.

Step 2: Lewis Acid-Mediated Deoxygenation
  • Procedure: Dissolve the resulting tertiary alcohol intermediate in anhydrous DCM. Cool to -78 °C. Add triethylsilane (Et3SiH, 3.0 eq) followed by boron trifluoride etherate (BF3·OEt2, 2.0 eq). Allow the reaction to warm to room temperature over 4 hours.

  • Causality & Logic: Direct reduction of a tertiary alcohol is synthetically challenging. BF3·OEt2 acts as a Lewis acid to activate the hydroxyl group, promoting the formation of a transient carbocation at the C3 position. Et3SiH acts as a hydride donor to trap this carbocation. The cryogenic temperature (-78 °C) is critical to stabilize the carbocation and prevent ring expansion.

Step 3: Deprotection and Salt Formation
  • Procedure: Treat the purified tert-butyl 3-pentylazetidine-1-carboxylate[3] with 4M HCl in dioxane at room temperature for 2 hours. Concentrate under reduced pressure, triturate with diethyl ether, and filter to obtain 3-pentylazetidine hydrochloride as a white solid.

  • Causality & Logic: Dioxane is chosen over aqueous acids to maintain the solubility of the highly lipophilic Boc-protected intermediate. The resulting HCl salt[1] is non-volatile, highly crystalline, and perfectly suited for long-term storage or direct use in subsequent amide coupling reactions.

Applications in Drug Discovery

Antimicrobial Agents (Lincomycin Derivatives)

A prominent application of 3-pentylazetidine derivatives is in the development of next-generation antibiotics. Lincomycin derivatives modified with 3-pentyl-azetidine-2-carboxylic acid amides have demonstrated potent antibacterial activity[4]. These compounds are specifically designed to combat resistant Gram-positive organisms (e.g., Streptococcus pneumoniae, Staphylococcus aureus) and fastidious Gram-negative pathogens like Haemophilus influenzae[5].

The incorporation of the 3-pentylazetidine moiety enhances the lipophilicity of the drug, allowing for better penetration through the bacterial cell envelope, while the rigid azetidine ring precisely orients the molecule within the 50S ribosomal subunit binding pocket.

RibosomalPathway Drug 3-Pentylazetidine-modified Lincomycin Derivative Target Bacterial 50S Ribosomal Subunit (23S rRNA) Drug->Target High-affinity binding Action Inhibition of Peptidyl Transferase Center Target->Action Result Premature Protein Chain Termination Action->Result Outcome Bacteriostatic / Bactericidal Efficacy Result->Outcome

Caption: Mechanism of action for 3-pentylazetidine-modified lincomycin derivatives targeting bacterial ribosomes.

Central Nervous System (CNS) Agents

Beyond antimicrobials, 3-substituted azetidines are heavily explored as scaffolds for Triple Reuptake Inhibitors (TRIs) targeting serotonin, norepinephrine, and dopamine transporters[6]. In CNS drug design, the fraction of sp3 hybridized carbons (Fsp3) is a critical metric for clinical success. 3-Pentylazetidine provides a high Fsp3 character. The pentyl chain specifically modulates the LogP of the molecule, ensuring optimal blood-brain barrier (BBB) permeability, while the basic azetidine nitrogen interacts with the conserved aspartate residue in the monoamine transporter binding sites[7].

Conclusion

3-Pentylazetidine is far more than a simple building block; it is a precision tool for medicinal chemists. By offering a unique blend of conformational restriction and tunable lipophilicity, it solves complex pharmacokinetic and pharmacodynamic challenges in both antimicrobial and neuropharmacological drug development. Mastering its synthesis and handling—particularly managing the delicate balance of its ring strain—is essential for any advanced drug discovery program.

References

  • Title: 1379505-26-6 | 3-pentylazetidine Source: BLD Pharm URL
  • Title: 3-pentylazetidine hydrochloride, 1379455-95-4 Source: Amadis Chemical URL
  • Title: Tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate Source: Sigma-Aldrich URL
  • Title: US20040230046A1 - Lincomycin derivatives possessing antibacterial activity Source: Google Patents URL
  • Title: US7361743B2 - Lincomycin derivatives possessing antibacterial activity Source: Google Patents URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: National Institutes of Health (NIH / PubMed)

Sources

Exploratory

3-Pentylazetidine: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of small, strained aliphatic rings has revolutionized lead optimization. 3-Pentylazetidine has emerged as a highly valuable building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of small, strained aliphatic rings has revolutionized lead optimization. 3-Pentylazetidine has emerged as a highly valuable building block, bridging the conformational rigidity of the four-membered azetidine heterocycle with the lipophilic reach of a pentyl chain. This technical guide provides an in-depth analysis of 3-pentylazetidine, detailing its structural properties, causality-driven synthetic methodologies, and its role as a privileged bioisostere in drug development.

Physicochemical and Structural Profile

Understanding the baseline physicochemical properties of 3-pentylazetidine is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is commonly utilized either as a volatile free base or a stable hydrochloride salt.

PropertyValueCausality / Significance
Compound Name 3-pentylazetidineCore scaffold combining a rigid ring with a flexible lipophilic tail.
CAS Number (Free Base) 1379505-26-6Primary identifier for the unprotonated, organic-soluble form.
CAS Number (HCl Salt) 1379455-95-4[1]Preferred form for long-term bench stability and aqueous formulation.
Molecular Formula C8H17NHigh fraction of sp3 carbons ( Fsp3​ ) promotes favorable pharmacokinetics.
Molecular Weight 127.23 g/mol Low molecular weight leaves ample room for downstream lead optimization.
Monoisotopic Mass 127.1361 Da[2]Critical exact mass target for High-Resolution Mass Spectrometry (HRMS).
SMILES CCCCCC1CNC1Standardized string for computational docking and structural modeling.

Expert Insight: The molecular formula C8​H17​N dictates a high Fsp3​ character. In drug development, higher Fsp3​ correlates strongly with improved clinical progression rates due to enhanced aqueous solubility and reduced off-target promiscuity (often associated with flat, aromatic systems)[3].

Synthetic Methodology: A Causality-Driven Approach

The synthesis of 3-substituted azetidines is notoriously challenging due to the inherent ring strain (~25 kcal/mol), which makes the ring susceptible to nucleophilic opening. To circumvent this, we utilize a robust, two-step sequence starting from the commercially available intermediate 1-benzhydrylazetidin-3-one [4].

Step 1: Wittig Olefination
  • Objective: Install the carbon framework for the pentyl chain.

  • Causality Check: To achieve a 5-carbon (pentyl) chain on the C3 position of the ring, the Wittig reagent must provide 4 carbons, as the azetidinone carbonyl carbon provides the 5th. Therefore, we use butyltriphenylphosphonium bromide.

  • Protocol:

    • Suspend butyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert argon atmosphere to prevent oxidative degradation of the ylide.

    • Add potassium tert-butoxide (KOtBu, 1.2 eq) at 0 °C and stir for 30 minutes. Causality: KOtBu is a strong, non-nucleophilic base; it generates the active ylide without attacking the sensitive azetidinone carbonyl.

    • Dropwise add 1-benzhydrylazetidin-3-one (1.0 eq) dissolved in THF. Stir at room temperature for 4 hours.

    • Quench with saturated NH4​Cl , extract with EtOAc, and purify via silica gel chromatography to isolate the intermediate, 1-benzhydryl-3-butylideneazetidine .

Step 2: Global Deprotection and Reduction
  • Objective: Reduce the alkene and remove the protecting group simultaneously.

  • Protocol:

    • Dissolve the intermediate in anhydrous methanol.

    • Add 10% Palladium on Carbon (Pd/C, 0.1 eq).

    • Purge the vessel and stir under an atmosphere of H2​ gas (1 atm) for 12 hours at room temperature.

    • Filter through a Celite pad and concentrate. Treat with ethereal HCl to precipitate 3-pentylazetidine hydrochloride [1].

  • Causality Check: The bulky benzhydryl group is essential during Step 1 to prevent the highly nucleophilic azetidine nitrogen from undergoing over-alkylation. In Step 2, Pd/C under mild H2​ conditions acts dually: it reduces the exocyclic alkene to a saturated pentyl chain and cleaves the benzhydryl group via hydrogenolysis, all without fracturing the strained 4-membered ring.

SyntheticWorkflow A 1-Benzhydrylazetidin-3-one B Wittig Olefination (Butyltriphenylphosphonium) A->B C 1-Benzhydryl-3-butylideneazetidine B->C D Hydrogenolysis (Pd/C, H2) C->D E 3-Pentylazetidine D->E

Synthesis of 3-pentylazetidine via Wittig olefination and global hydrogenolysis.

Analytical Validation: Self-Validating Protocol

To ensure the integrity of the synthesized 3-pentylazetidine, a self-validating analytical workflow is strictly enforced.

  • High-Resolution Mass Spectrometry (LC-MS):

    • Action: Analyze the sample using electrospray ionization (ESI+).

    • Expected Outcome: A prominent [M+H]+ adduct peak at m/z 128.14[2].

    • Validation Logic: This confirms the exact mass and molecular formula ( C8​H17​N ), definitively ruling out incomplete deprotection (which would retain the massive benzhydryl group).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Action: Acquire 1H and 13C NMR spectra in D2​O (for the HCl salt).

    • Expected Outcome: The 1H NMR will display a distinct multiplet for the C3 methine proton. The C2 and C4 protons of the azetidine ring will appear as symmetric/diastereotopic signals integrating to 4 protons. The pentyl chain will show characteristic aliphatic resonances between 0.8 ppm and 1.6 ppm.

    • Validation Logic: NMR proves the regiochemistry. Substitution at the nitrogen (N-pentylazetidine) would drastically shift the C2/C4 protons downfield and leave the C3 protons as a simple multiplet integrating to 2. The observed symmetry confirms C3-substitution.

AnalyticalValidation Crude Crude 3-Pentylazetidine LCMS LC-MS Analysis Target: [M+H]+ m/z 128.14 Crude->LCMS NMR 1H & 13C NMR Target: C3-Substitution Crude->NMR Purity HPLC Purity Target: >95% Crude->Purity Valid Validated 3-Pentylazetidine LCMS->Valid NMR->Valid Purity->Valid

Self-validating analytical workflow for structural confirmation and purity assessment.

Pharmacological Potential & Bioisosteric Applications

In medicinal chemistry, 3-pentylazetidine is primarily deployed as an advanced bioisostere for larger, more flexible saturated heterocycles like pyrrolidines and piperidines[5].

  • Metabolic Stability: The azetidine ring is significantly less susceptible to oxidative ring-opening and N-dealkylation by Cytochrome P450 enzymes compared to its larger counterparts[5]. This extends the biological half-life of the parent drug.

  • Conformational Rigidity & Vector Projection: The high ring strain restricts the conformational freedom of the attached pentyl chain. This rigidity projects the lipophilic pentyl group precisely into deep hydrophobic binding pockets (e.g., within GPCRs or kinase allosteric sites) with a much lower entropic penalty upon binding, often resulting in a logarithmic increase in target affinity[6],[3].

  • pKa Tuning: The basicity of the azetidine nitrogen ( pKa​ ~ 10-11) ensures it remains protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (like Asp or Glu) in target protein pockets while the pentyl chain anchors the molecule via Van der Waals interactions.

References

  • PubChemLite. "3-pentylazetidine hydrochloride (C8H17N)". [Link]

  • ACS Publications. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis". [Link]

  • ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs". [Link]

  • NIH PMC. "Put a ring on it: application of small aliphatic rings in medicinal chemistry". [Link]

Sources

Foundational

stability and reactivity of the 3-pentylazetidine ring

An In-Depth Technical Guide to the Stability and Reactivity of the 3-Pentylazetidine Ring Introduction The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, represents a fascinating and increasin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Reactivity of the 3-Pentylazetidine Ring

Introduction

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, represents a fascinating and increasingly vital scaffold in the fields of medicinal chemistry and organic synthesis.[1][2] Occupying a unique chemical space, its structure embodies a delicate balance between the high reactivity of the exceedingly strained three-membered aziridine ring and the relative inertness of the five-membered pyrrolidine ring.[3][4] This guide provides a detailed exploration of the 3-pentylazetidine ring, a derivative that combines the inherent characteristics of the azetidine core with the lipophilic and steric properties of a pentyl substituent.

The reactivity of the azetidine ring is predominantly governed by its considerable ring strain, estimated to be approximately 25.4 kcal/mol.[3] This stored energy makes the ring susceptible to cleavage under specific conditions, providing a powerful tool for synthetic chemists to construct more complex molecular architectures.[5][6] However, despite this inherent strain, the azetidine ring is remarkably more stable and easier to handle than its aziridine counterpart, making it a "privileged scaffold" in drug discovery.[3][7] Its incorporation into drug candidates has been shown to enhance metabolic stability, improve physicochemical properties, and provide rigid conformational constraints that can optimize ligand-receptor interactions.[1][4][8]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will dissect the structural features, chemical stability, and diverse reactivity of the 3-pentylazetidine core. We will delve into the mechanistic underpinnings of its degradation pathways, explore its utility in synthetic transformations, and provide validated experimental protocols to guide laboratory work.

Section 1: Structural and Physicochemical Properties

The unique behavior of 3-pentylazetidine originates from its distinct structural and electronic characteristics. The four-membered ring is not planar and exists in a puckered conformation to alleviate some of its angular strain. The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity, while the C3-pentyl group introduces significant steric bulk and increases lipophilicity compared to the parent azetidine.

Ring Strain and Conformation

The azetidine ring's strain energy of ~25.4 kcal/mol is a critical determinant of its chemical profile, lying between that of aziridine (~27.7 kcal/mol) and pyrrolidine (~5.4 kcal/mol).[3] This strain arises from bond angle compression relative to the ideal sp³ tetrahedral angle of 109.5°. This stored potential energy provides the thermodynamic driving force for ring-opening reactions.[4] The presence of the 3-pentyl group can influence the puckering of the ring and may sterically hinder the approach of reactants to the heterocyclic core.

Physicochemical Data

Quantitative data for the specific 3-pentylazetidine molecule is sparse in the literature.[9] However, by combining data from the parent azetidine ring and computational predictions, we can establish a reliable physicochemical profile.

PropertyValue (Parent Azetidine)Predicted Value (3-Pentylazetidine)Significance
Molecular FormulaC₃H₇N[10]C₈H₁₇N[9]Basic molecular identity.
Molecular Weight57.09 g/mol [11]127.24 g/mol [9]Influences diffusion and ligand efficiency.
pKa (conjugate acid)11.29[10]~11.0 - 11.3Indicates strong basicity, comparable to other secondary amines. The alkyl group has a minimal electronic effect.
XlogP-0.12.3[9]The pentyl group significantly increases lipophilicity, impacting solubility and pharmacokinetic properties.
Boiling Point61-62 °C[10]N/AExpected to be significantly higher due to increased molecular weight and van der Waals forces.

Table 1: Physicochemical Properties of Azetidine and Predicted Values for 3-Pentylazetidine.

Section 2: Chemical Stability and Degradation Pathways

While considered a stable and handleable entity in drug design, the inherent ring strain of azetidines can lead to specific stability issues, particularly under acidic conditions.[12][13] Understanding these degradation pathways is critical for formulation development and predicting shelf-life.

pH-Dependent Stability

The most significant stability concern for many substituted azetidines is an acid-mediated intramolecular ring-opening decomposition.[12][14] This pathway becomes relevant when a nucleophilic group is tethered to the azetidine nitrogen. While the 3-pentyl group itself is not directly involved, this mechanism highlights the ring's susceptibility. The process is initiated by the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack.

For certain N-substituted aryl azetidines, a pendant amide group can act as the intramolecular nucleophile, leading to ring cleavage.[12][14] The stability is highly dependent on the pKa of the azetidine nitrogen; if another, more basic nitrogen is present in the molecule (like a pyridine ring), it will be protonated first, protecting the azetidine from activation and enhancing stability.[12][14]

G cluster_0 Acid-Mediated Ring-Opening A N-Substituted Azetidine (with pendant nucleophile, Nu) B Protonated Azetidinium Ion (Activated Ring) A->B + H⁺ C Intramolecular Nucleophilic Attack B->C Intramolecular Attack by Nu D Ring-Opened Intermediate C->D C-N Bond Cleavage E Rearranged Stable Product (e.g., Lactam/Lactone) D->E Rearrangement

Figure 1: General mechanism for acid-mediated intramolecular decomposition of N-substituted azetidines.[12][14]

General Factors Influencing Stability

Beyond pH, several other factors common to drug stability must be considered for 3-pentylazetidine:

  • Temperature: Increased temperature accelerates degradation reactions, following the principles of the Arrhenius equation.[15]

  • Oxidation: While the saturated rings are relatively stable to oxidation, the nitrogen lone pair can be susceptible. The presence of oxidizing agents should be evaluated.[16]

  • Light: Photochemical stability should be assessed, as high-energy photons can potentially induce ring-opening or other degradation reactions.[16]

Experimental Protocol: Accelerated Stability Testing

This protocol provides a framework for assessing the chemical stability of 3-pentylazetidine under forced degradation conditions.

Objective: To identify potential degradation pathways and determine stability under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 3-pentylazetidine in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Basic: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24, 48, and 72 hours.

    • Thermal: Store 1 mL of stock solution at 80°C in the dark for 1 week.

    • Photolytic: Expose 1 mL of stock solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and detect any degradation products.

  • Data Interpretation: Calculate the percentage of degradation. For significant degradants, pursue structural elucidation using LC-MS/MS and NMR.

Figure 2: Workflow for accelerated stability testing of 3-pentylazetidine.

Section 3: Chemical Reactivity

The reactivity of 3-pentylazetidine can be broadly categorized into reactions involving the nucleophilic nitrogen atom and strain-releasing ring-opening reactions.

Reactions at the Nitrogen Atom

As a secondary amine, the nitrogen atom in 3-pentylazetidine is both basic and nucleophilic, readily participating in standard amine chemistry.

  • N-Alkylation and N-Acylation: The nitrogen can be easily alkylated with alkyl halides or subjected to reductive amination. Acylation with acid chlorides or anhydrides proceeds smoothly to form the corresponding amides. These reactions are fundamental for incorporating the azetidine ring into larger molecules.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl azetidines.

Strain-Driven Ring-Opening Reactions

The most synthetically valuable reactions of azetidines are those that leverage the ring strain.[2][3] These transformations open the four-membered ring to produce highly functionalized acyclic amines.

Nucleophilic Ring-Opening: The azetidine ring can be opened by a variety of nucleophiles. This process is typically facilitated by activating the nitrogen, often through protonation or conversion to a better leaving group (e.g., by forming an N-sulfonyl or N-acyl derivative), which makes the ring carbons more electrophilic.[6][17]

  • Mechanism: The reaction generally proceeds via an Sₙ2 pathway, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond.[6]

  • Scope: A wide range of nucleophiles, including halides, alcohols, and organometallic reagents, can be used.[17][18] The regioselectivity of the attack can be influenced by steric and electronic factors of substituents on the ring. For 3-substituted azetidines, attack often occurs at the less hindered C-2 or C-4 position.[19]

G cluster_1 Nucleophilic Ring-Opening Azetidine Activated Azetidinium Ion (e.g., N-Acyl, N-Tosyl) TransitionState Sₙ2 Transition State Azetidine->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->Azetidine Attack at C-4 Product γ-Substituted Propylamine Derivative TransitionState->Product C-N Bond Cleavage

Figure 3: General pathway for the nucleophilic ring-opening of an activated azetidine.[6][19]

Experimental Protocol: Ring-Opening with an Acyl Halide

This protocol describes the enantioselective ring-opening of a 3-substituted azetidine using benzoyl chloride, adapted from established methodologies.[17]

Objective: To synthesize an α-amino-γ-halopropane derivative via strain-releasing ring-opening.

Materials:

  • N-Boc-3-pentylazetidine

  • Benzoyl Chloride

  • Chiral Squaramide Catalyst

  • Toluene (anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Brine, MgSO₄, Ethyl Acetate, Hexanes

Methodology:

  • Reaction Setup: To an oven-dried vial under an argon atmosphere, add the chiral squaramide catalyst (0.01 mmol, 0.1 equiv) and N-Boc-3-pentylazetidine (0.1 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL) and cool the mixture to 0 °C. Add benzoyl chloride (0.12 mmol, 1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ring-opened product.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product using NMR spectroscopy and chiral HPLC analysis.

Section 4: Synthetic Approaches to 3-Pentylazetidine

Access to the 3-pentylazetidine scaffold can be achieved through several established synthetic strategies for constructing substituted azetidines.[3][20]

Intramolecular Cyclization

A common and robust method involves the intramolecular cyclization of a γ-aminohalide or a related precursor.[20] This 4-exo-tet cyclization is generally favored. The synthesis would start from a readily available material, such as a pentyl-substituted malonic ester, which can be elaborated into the required 1,3-difunctionalized propane backbone.

G cluster_2 Synthetic Pathway via Intramolecular Cyclization A Pentyl Malonic Ester B Reduction to Diol A->B 1. LiAlH₄ C Selective Tosylation B->C 2. TsCl, Pyridine (1 eq) D Conversion of -OH to -NH₂ C->D 3. NaN₃ 4. H₂, Pd/C E Base-Mediated Intramolecular Cyclization D->E 5. NaH F 3-Pentylazetidine E->F 4-exo-tet

Figure 4: A plausible synthetic route to 3-pentylazetidine.

Functionalization of a Pre-formed Azetidine Ring

An alternative approach is to modify a commercially available azetidine derivative. For instance, the reaction of a Grignard reagent (e.g., pentylmagnesium bromide) with tert-butyl 3-oxoazetidine-1-carboxylate followed by dehydration and reduction of the resulting double bond would yield the desired product.[21]

Conclusion

The 3-pentylazetidine ring is a valuable chemical entity characterized by the foundational properties of the azetidine core—namely, a balance of stability and strain-driven reactivity. Its stability is generally robust under neutral and basic conditions, but it can be susceptible to acid-mediated ring-opening, a factor that must be carefully managed in drug development. The inherent ring strain is not a liability but a synthetic asset, enabling a variety of ring-opening reactions that provide access to complex, functionalized acyclic amines. The pentyl group primarily imparts lipophilicity and steric influence, which are critical parameters for tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. A thorough understanding of these principles is essential for any scientist seeking to exploit the full potential of this versatile heterocyclic scaffold.

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Research With Rutgers.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate.
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Thieme. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications.
  • Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • 3-pentylazetidine hydrochloride (C8H17N). PubChem. Available at: [Link]

  • Azetidine. Wikipedia. Available at: [Link]

  • Factors affecting stability of drugs. Slideshare. Available at: [Link]

  • Azetidine. NIST WebBook. Available at: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

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Exploratory

Stereoselective Synthesis of 3-Pentylazetidine Enantiomers: Overcoming Symmetry and Ring Strain

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & The Symmetry Paradox Azetidines have emerged as highly valuable structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & The Symmetry Paradox

Azetidines have emerged as highly valuable structural motifs in modern medicinal chemistry, offering a conformationally restricted, metabolically stable alternative to pyrrolidines and piperidines. Their incorporation often improves the pharmacokinetic profile of drug candidates by modulating basicity and increasing the fraction of sp3 hybridized carbons.

However, a critical stereochemical paradox must be addressed when discussing "3-pentylazetidine enantiomers." Unsubstituted 3-pentylazetidine possesses an internal plane of symmetry ( Cs​ point group) passing through the nitrogen atom and the C3 carbon, rendering the molecule strictly achiral . To synthesize true enantiomers of a 3-pentylazetidine derivative, symmetry must be broken by introducing a second, distinct substituent at the C3 position, thereby generating a quaternary stereocenter.

This technical guide focuses on the stereoselective synthesis of (R)- and (S)-3-methyl-3-pentylazetidine . By establishing a quaternary stereocenter at C3, we create a highly lipophilic, chiral building block that is resistant to metabolic oxidation at the tertiary carbon.

Symmetry A 3-Pentylazetidine (Achiral, Cs Symmetry) B Symmetry Breaking (Add C3 Methyl) A->B C (R)-3-Methyl-3-pentylazetidine (Chiral Enantiomer) B->C D (S)-3-Methyl-3-pentylazetidine (Chiral Enantiomer) B->D

Caption: Logical relationship illustrating the necessity of symmetry breaking to generate chiral 3-pentylazetidines.

Mechanistic Rationale & Synthetic Strategy

The synthesis of four-membered nitrogen heterocycles is notoriously difficult due to the high ring strain (~26 kcal/mol) and the unfavorable entropy associated with the required 4-exo-tet cyclization[1]. Competing reactions, such as intermolecular oligomerization and elimination, often dominate if the reaction conditions are not meticulously controlled.

To achieve a self-validating, highly enantioselective synthesis, we bypass the direct functionalization of the azetidine ring—which often yields poor stereocontrol—and instead construct the ring from a pre-formed chiral acyclic precursor.

The Chiral Pool Strategy:

  • Asymmetric Phase-Transfer Catalysis (PTC): We utilize a chiral phase-transfer catalyst to enantioselectively alkylate diethyl methylmalonate with 1-bromopentane. This establishes the quaternary stereocenter with high enantiomeric excess ( ee ) early in the sequence.

  • Reduction and Activation: The chiral malonate is reduced to a 1,3-diol and subsequently activated as a dimesylate. Mesylates are chosen over tosylates because their lower steric bulk facilitates the highly constrained transition state required for four-membered ring closure.

  • 4-exo-tet Cyclization: The critical cyclization is performed using benzhydrylamine (diphenylmethanamine). The extreme steric bulk of the benzhydryl group is a deliberate mechanistic choice: it effectively suppresses intermolecular dimerization (the primary failure mode of azetidine synthesis) and forces the intramolecular 4-exo-tet ring closure[2].

  • Deprotection: Standard hydrogenolysis removes the benzhydryl group to yield the free azetidine.

Workflow N1 Diethyl Methylmalonate N2 Asymmetric Alkylation (Chiral PTC, Pentyl-Br) N1->N2 N3 Chiral Malonate (>95% ee) N2->N3 N4 LiAlH4 Reduction N3->N4 N5 Chiral 1,3-Diol N4->N5 N6 MsCl, Et3N N5->N6 N7 Dimesylate N6->N7 N8 Cyclization (Ph2CHNH2) N7->N8 N9 N-Benzhydryl Azetidine N8->N9 N10 Hydrogenolysis (Pd/C, H2) N9->N10 N11 Target Enantiomer N10->N11

Caption: Experimental workflow for the stereoselective synthesis of 3-methyl-3-pentylazetidine enantiomers.

Quantitative Data Analysis: Cyclization Optimization

The 4-exo-tet cyclization is the most sensitive step in the workflow. The table below summarizes the optimization data, demonstrating the causality between solvent polarity, temperature, and the resulting yield. Highly polar, aprotic solvents (like DMF) stabilize the polarized SN​2 transition state, significantly improving yields.

EntrySolventBaseTemperature (°C)Concentration (M)Yield (%) ee Retention (%)
1TolueneDIPEA110 (Reflux)0.512>99
2TolueneDIPEA110 (Reflux)0.0528>99
3Acetonitrile K2​CO3​ 80 (Reflux)0.0555>99
4DMFDIPEA1000.0582 >99
5DMF Cs2​CO3​ 1000.057895 (Slight racemization)

Note: High dilution (0.05 M) is strictly required to favor intramolecular cyclization over intermolecular polymerization. DIPEA is preferred over inorganic bases to prevent base-catalyzed epimerization or elimination.

Step-by-Step Experimental Protocols

Step 4.1: Asymmetric Alkylation (Establishing the Stereocenter)

Causality Check: The use of a highly rigid, C2​ -symmetric chiral quaternary ammonium salt (e.g., Maruoka catalyst) ensures tight ion-pairing with the malonate enolate, directing the approach of 1-bromopentane strictly to one face.

  • Charge a flame-dried Schlenk flask with diethyl methylmalonate (1.0 equiv, 10 mmol) and the (R,R)-Maruoka phase-transfer catalyst (1 mol%).

  • Dissolve the mixture in toluene (30 mL) and cool to 0 °C under an argon atmosphere.

  • Add 50% aqueous KOH (5.0 equiv) dropwise under vigorous stirring (1000 rpm). Vigorous stirring is critical to maximize the interfacial area for phase transfer.

  • Add 1-bromopentane (1.2 equiv) dropwise over 15 minutes.

  • Stir the biphasic mixture at 0 °C for 12 hours.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the (S)-diethyl 2-methyl-2-pentylmalonate (>95% ee ).

Step 4.2: Reduction to Chiral 1,3-Diol

Causality Check: LiAlH4​ is mandated here. Milder reducing agents like NaBH4​ will fail to fully reduce the sterically hindered, dialkylated malonate.

  • Suspend LiAlH4​ (3.0 equiv) in anhydrous THF (40 mL) at 0 °C.

  • Dissolve the chiral malonate from Step 4.1 in THF (10 mL) and add dropwise to the LiAlH4​ suspension to control the exothermic hydrogen evolution.

  • Warm to room temperature, then reflux for 4 hours.

  • Cool to 0 °C and perform a Fieser quench: add x mL water, x mL 15% NaOH, and 3x mL water sequentially (where x is the mass of LiAlH4​ in grams).

  • Filter the granular aluminum salts through Celite, concentrate the filtrate to afford (S)-2-methyl-2-pentylpropane-1,3-diol.

Step 4.3: Mesylation and 4-exo-tet Cyclization

Causality Check: As previously established, the benzhydryl group provides steric shielding against dimerization, while DMF stabilizes the transition state of the ring closure[2][3].

  • Mesylation: Dissolve the diol (1.0 equiv) in DCM (0.2 M). Add Et3​N (3.0 equiv) and cool to 0 °C. Add methanesulfonyl chloride (2.2 equiv) dropwise. Stir for 2 hours, wash with 1M HCl, dry, and concentrate to yield the dimesylate. Use immediately without column purification to prevent degradation.

  • Cyclization: Dissolve the crude dimesylate in anhydrous DMF to achieve a strict concentration of 0.05 M.

  • Add benzhydrylamine (1.2 equiv) and DIPEA (3.0 equiv).

  • Heat the mixture to 100 °C for 24 hours.

  • Cool to room temperature, dilute with water, and extract extensively with diethyl ether (5x). Wash the organic layer with brine to remove residual DMF.

  • Purify via silica gel chromatography to yield (S)-1-benzhydryl-3-methyl-3-pentylazetidine.

Step 4.4: Deprotection via Hydrogenolysis

Causality Check: The azetidine ring is highly susceptible to nucleophilic ring-opening[4]. Hydrogenolysis provides a completely neutral, non-nucleophilic method to remove the benzhydryl protecting group without compromising the strained heterocycle.

  • Dissolve the N-benzhydryl azetidine in methanol (0.1 M).

  • Add 10% Pd/C (10 wt% relative to substrate).

  • Purge the vessel with H2​ gas and stir under a balloon of H2​ (1 atm) at room temperature for 12 hours.

  • Filter through a pad of Celite to remove the palladium catalyst.

  • Carefully concentrate the filtrate under reduced pressure (the free azetidine is volatile) to afford the final target: (S)-3-methyl-3-pentylazetidine .

Conclusion

The stereoselective synthesis of 3-pentylazetidine derivatives requires a fundamental understanding of molecular symmetry and the thermodynamic hurdles of four-membered ring formation. By utilizing a chiral pool strategy driven by asymmetric phase-transfer catalysis, and employing sterically demanding amines during the critical 4-exo-tet cyclization, researchers can reliably access highly pure enantiomers of these valuable medicinal chemistry building blocks.

References

  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes Source: ACS Publications URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Foundational

The Pharmacological Potential of 3-Pentylazetidine: A Technical Guide to Scaffold Repurposing in Antimicrobial and CNS Drug Discovery

Azetidines, characterized by their highly strained four-membered nitrogenous ring, have transitioned from synthetic curiosities to privileged pharmacophores in modern drug discovery. As bioisosteres for pyrrolidines and...

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Author: BenchChem Technical Support Team. Date: April 2026

Azetidines, characterized by their highly strained four-membered nitrogenous ring, have transitioned from synthetic curiosities to privileged pharmacophores in modern drug discovery. As bioisosteres for pyrrolidines and piperidines, they offer reduced molecular weight, altered basicity, and distinct spatial geometries. The introduction of a 3-pentyl aliphatic chain—yielding the core scaffold 1-(3-pentyl)azetidine —creates a unique structural motif. This specific modification imparts a highly directional lipophilic vector that dramatically alters the molecule's partition coefficient (LogP) and target-pocket residency time.

This whitepaper explores the biological activity of 3-pentylazetidine derivatives, detailing their physicochemical rationale, primary therapeutic domains, and the self-validating experimental protocols required to evaluate them.

Structural & Physicochemical Profiling

The biological utility of 3-alkylazetidines stems from their unique thermodynamics of binding. Acyclic aliphatic amines suffer a high entropic penalty upon binding to a target receptor due to the restriction of freely rotatable bonds. By embedding the nitrogen within a rigid four-membered ring, the conformational space of the attached 3-pentyl chain is heavily restricted.

Furthermore, the unsubstituted azetidine nitrogen possesses a pKa of approximately 10.4, making it protonated at physiological pH. The 3-pentyl group offsets the high hydrophilicity of the charged amine, pushing the LogP into the optimal range (2.0–4.0) for passive membrane permeability and blood-brain barrier (BBB) crossing. This makes 3-pentylazetidine an ideal building block for both systemic antimicrobials and centrally acting neuromodulators .

Quantitative Data Summary
Compound Class / DerivativeMolecular Weight ( g/mol )Predicted LogPPrimary Biological TargetRepresentative Bioactivity (MIC / Ki)
1-(3-Pentyl)azetidine (Base Scaffold)127.232.3N/A (Synthetic Intermediate)N/A
3-Pentylazetidine-2-carboxylic acid lincosamide ~550 - 6003.5 - 4.2Bacterial 50S RibosomeMIC ≤ 32 μg/mL (S. aureus)
3-(m-Methoxyphenyl)-1-methyl-3-pentylazetidine 247.383.8Central Opioid ReceptorsKi < 50 nM (Estimated)
3-(Pentan-2-yl)azetidine 127.232.1Various (Scaffold)N/A

Primary Biological Domains of Activity

A. Antimicrobial Applications: Lincosamide Scaffold Engineering

Lincomycin and clindamycin exert their bacteriostatic effects by targeting the 23S rRNA of the bacterial 50S ribosomal subunit. However, resistance frequently develops via ribosomal methylation (erm genes), which sterically blocks drug binding.

By replacing the native propylhygric acid moiety of lincomycin with 3-pentylazetidine-2-carboxylic acid, researchers have engineered novel derivatives capable of overcoming this resistance . The 3-pentyl group provides extended hydrophobic contacts within the mutated peptidyl transferase center, restoring binding affinity while the smaller azetidine ring avoids the steric clash caused by the methylated adenine residue.

Pathway A 3-Pentylazetidine Lincosamide Derivative B Bacterial Cell Wall Penetration (Lipophilic) A->B LogP enhancement C Binding to 50S Ribosomal Subunit B->C Target Engagement D Peptidyl Transferase Inhibition C->D Steric blockade E Protein Synthesis Arrest & Cell Death D->E Bactericidal effect

Mechanism of Action for 3-Pentylazetidine Lincosamide Derivatives at the 50S Ribosome.

B. CNS & Neuromodulatory Targets: Analgesic Analogs

In the realm of central nervous system therapeutics, the profadol class of analgesics relies on a 3-(m-hydroxyphenyl)-1-methyl-3-propylpyrrolidine core. Modifying this core to an azetidine ring with a pentyl substitution—yielding compounds like 3-(m-methoxyphenyl)-1-methyl-3-pentylazetidine —alters the spatial trajectory of the aromatic ring relative to the basic amine. This conformational restriction forces the molecule into a specific pharmacophore geometry that selectively engages the mu-opioid receptor (MOR) while minimizing off-target monoamine reuptake.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of 3-pentylazetidine derivatives must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: Self-Validating Broth Microdilution MIC Assay (Antimicrobial)

This protocol evaluates the efficacy of 3-pentylazetidine lincosamides against resistant bacterial strains.

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213 as a susceptible control) alongside an erm-positive clinical isolate (resistant control) on tryptic soy agar.

    • Causality: Using paired isogenic strains validates that the derivative specifically overcomes ribosomal methylation rather than acting via non-specific membrane toxicity.

  • Media Selection: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardizing divalent cation concentrations (Ca²⁺, Mg²⁺) is critical. Lipophilic azetidine derivatives can form chelates that artificially lower free drug concentrations; CAMHB prevents this artifact.

  • Serial Dilution & Inoculation: Dispense the derivative in a 2-fold dilution series (0.25 to 64 μg/mL) in a 96-well plate. Add the bacterial suspension to achieve a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 16 hours.

  • Orthogonal Readout (Self-Validation): Add 0.015% resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin is reduced to highly fluorescent resorufin strictly by metabolically active cells. This biochemical readout validates the standard Optical Density (OD₆₀₀) measurements, ensuring that any precipitation of the highly lipophilic 3-pentylazetidine compound is not falsely scored as bacterial growth.

Protocol B: Radioligand Receptor Binding Assay (CNS Targets)

This protocol evaluates the binding affinity of 3-pentylazetidine analogs to the mu-opioid receptor.

  • Membrane Preparation: Homogenize CHO cells stably expressing the human mu-opioid receptor (hMOR) in 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Competition: Incubate 50 μg of membrane protein with 1 nM [³H]-DAMGO (a selective MOR radioligand) and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the 3-pentylazetidine derivative for 90 minutes at 25°C.

  • Self-Validating Control: Include a parallel set of wells containing 10 μM unlabelled naloxone.

    • Causality: This establishes the non-specific binding baseline. If the azetidine derivative displaces [³H]-DAMGO only in the absence of naloxone, it validates that the interaction is strictly receptor-mediated and not an artifact of the compound's lipophilicity disrupting the lipid bilayer.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers. This prevents the highly basic azetidine nitrogen (pKa ~10.4) from binding non-specifically to the filter matrix, which would otherwise severely skew the signal-to-noise ratio.

Workflow S1 Scaffold Synthesis & Purification S2 Physicochemical Profiling (LC-MS/NMR) S1->S2 S3 In Vitro Assays (MIC / Binding) S2->S3 S4 Self-Validation (Controls & Replicates) S3->S4 Data QA/QC S4->S1 SAR Feedback S5 Lead Optimization & In Vivo Models S4->S5 Hit Selection

Iterative experimental workflow for screening and validating 3-pentylazetidine derivatives.

References

  • Title: 1-(3-Pentyl)azetidine | C8H17N | CID 143059251 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: US20040230046A1 - Lincomycin derivatives possessing antibacterial activity Source: Google Patents URL
Exploratory

The Ascendancy of 3-Substituted Azetidines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered heterocyclic amine, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered heterocyclic amine, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone of modern medicinal chemistry. Its unique conformational properties and ability to act as a versatile synthetic intermediate have led to its incorporation into a wide array of biologically active molecules. This guide provides an in-depth exploration of 3-substituted azetidine compounds, from their synthesis to their critical role in shaping the future of drug design.

The Strategic Importance of the 3-Substituted Azetidine Moiety

The strategic incorporation of a 3-substituted azetidine ring into a drug candidate can profoundly and beneficially impact its pharmacological profile. The strained four-membered ring is not merely a passive linker but an active contributor to the molecule's properties. Its inherent ring strain can be harnessed for synthetic transformations, allowing for the creation of diverse and complex molecular architectures.[1][2]

In the context of drug design, the 3-substituted azetidine motif offers several advantages:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, key parameters in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vectorial Exit Trajectory: The defined exit vectors from the 3-position of the azetidine ring allow for precise control over the orientation of substituents, enabling chemists to fine-tune interactions with biological targets.

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to other commonly used saturated heterocycles.

  • Novel Chemical Space: The incorporation of this scaffold allows for the exploration of novel chemical space, moving away from "flat" aromatic structures and into three-dimensional molecular geometries that can lead to improved target engagement and selectivity.

Synthetic Strategies for Accessing 3-Substituted Azetidines

The synthesis of the strained azetidine ring has historically been a challenge. However, a number of robust and versatile methods have been developed in recent years, making 3-substituted azetidines readily accessible.[1]

Cyclization of 1,3-Difunctionalized Precursors

One of the most common and direct routes to 3-substituted azetidines involves the intramolecular cyclization of precursors containing nucleophilic and electrophilic centers at the 1- and 3-positions. A typical example is the cyclization of a γ-amino alcohol or a related derivative.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes the synthesis of a key intermediate, N-Boc-3-hydroxyazetidine, from epichlorohydrin and benzylamine, followed by protection and debenzylation.

Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine

  • To a solution of benzylamine (1 equivalent) in methanol at 0 °C, add epichlorohydrin (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure.

  • Add a solution of sodium hydroxide (1.5 equivalents) in water and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford crude 1-benzyl-3-hydroxyazetidine, which can be used in the next step without further purification.

Step 2: N-Boc Protection

  • Dissolve the crude 1-benzyl-3-hydroxyazetidine in dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction at room temperature for 6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-1-benzyl-3-hydroxyazetidine.

Step 3: Debenzylation

  • Dissolve N-Boc-1-benzyl-3-hydroxyazetidine in ethanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain N-Boc-3-hydroxyazetidine.

Functional Group Interconversion at the 3-Position

Once a 3-hydroxyazetidine is in hand, the hydroxyl group can be converted into a variety of other functional groups, opening up a wide range of possibilities for further derivatization.

  • Oxidation: Swern or Dess-Martin oxidation of 3-hydroxyazetidine provides the corresponding azetidin-3-one, a versatile intermediate for nucleophilic additions (e.g., Grignard or organolithium reagents) to introduce carbon-based substituents.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate, or halide) to allow for displacement by a variety of nucleophiles, including amines, azides, and thiols.

Experimental Protocol: Synthesis of 3-Aminoazetidine Derivatives

This protocol details the conversion of a 3-hydroxyazetidine to a 3-aminoazetidine via a Mitsunobu reaction.

Step 1: Mitsunobu Reaction

  • Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) and phthalimide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to give N-Boc-3-(phthalimido)azetidine.

Step 2: Deprotection

  • Dissolve the N-Boc-3-(phthalimido)azetidine in ethanol.

  • Add hydrazine hydrate (4 equivalents) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and filter off the solid precipitate.

  • Concentrate the filtrate and purify the residue by column chromatography or crystallization to obtain N-Boc-3-aminoazetidine.

Synthesis_of_3_Substituted_Azetidines cluster_0 Route 1: Cyclization cluster_1 Route 2: Functional Group Interconversion Epichlorohydrin Epichlorohydrin gamma_amino_alcohol γ-Amino Alcohol Epichlorohydrin->gamma_amino_alcohol + Benzylamine N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine gamma_amino_alcohol->N_Boc_3_hydroxyazetidine 1. NaOH 2. Boc₂O 3. H₂, Pd/C 3_hydroxy N-Boc-3-hydroxyazetidine 3_oxo N-Boc-azetidin-3-one 3_hydroxy->3_oxo Oxidation (Swern) 3_amino N-Boc-3-aminoazetidine 3_hydroxy->3_amino Mitsunobu Reaction 3_substituted 3-C-Substituted Azetidine 3_oxo->3_substituted + R-MgBr

Caption: Key synthetic routes to 3-substituted azetidines.

The Azetidine Scaffold in Drug Discovery: A Paradigm Shift

The incorporation of 3-substituted azetidines has led to significant breakthroughs in various therapeutic areas. Their ability to act as bioisosteres for other common functionalities has been particularly impactful.

Azetidines as Bioisosteres

A bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. 3-Substituted azetidines are excellent bioisosteres for a variety of functional groups, including:

  • Gem-dimethyl groups: The rigid azetidine ring can mimic the steric bulk of a gem-dimethyl group while introducing a polar nitrogen atom that can improve solubility and provide a handle for further derivatization.

  • Tertiary amines: An N-substituted azetidine can serve as a conformationally restricted analogue of a tertiary amine, which can be advantageous for improving selectivity and reducing off-target effects.

  • Aromatic rings: In some cases, the azetidine ring can occupy the same vector space as a phenyl ring, offering a non-aromatic alternative with improved physicochemical properties.

Case Study: 3-Substituted Azetidines as Triple Reuptake Inhibitors (TRIs)

Major depressive disorder is a complex condition that is thought to involve the dysregulation of multiple neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Triple reuptake inhibitors (TRIs) are a class of antidepressants that aim to simultaneously block the reuptake of all three of these neurotransmitters.

Researchers have successfully designed and synthesized novel 3-substituted azetidine derivatives as potent TRIs.[3][4] In one study, a series of 3-aryl-3-oxypropylamine azetidine analogues were prepared and evaluated.[3]

CompoundR1R25-HT IC₅₀ (nM)NE IC₅₀ (nM)DA IC₅₀ (nM)
6bd Naphthyln-Propyl1.510.225.6
6be Naphthyln-Butyl1.28.921.3
6aq Phenyln-Propyl25.3150.4350.1

Table 1: Structure-Activity Relationship of 3-Substituted Azetidine Derivatives as TRIs. Data from Han et al., J. Med. Chem. 2012, 55 (18), 8188–8192.[3][4]

The data clearly show that the nature of the substituents at the 3-position and on the azetidine nitrogen has a profound impact on the biological activity. The bulky naphthyl group at R1 and the n-propyl or n-butyl group at R2 were found to be optimal for potent triple reuptake inhibitory activity.[4] Compound 6be showed a dose-dependent reduction of immobility in the forced swim test in mice, a common in vivo model for antidepressant activity.[3][4]

TRI_Workflow Start Design of 3-Aryl-3-oxypropylamine Azetidine Scaffold Synthesis Synthesis of Analogue Library Start->Synthesis In_Vitro_Screening In Vitro Screening (5-HT, NE, DA Reuptake Assays) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Selection Selection of Lead Compounds (e.g., 6bd, 6be) SAR_Analysis->Lead_Selection In_Vivo_Testing In Vivo Efficacy Studies (Forced Swim Test in Mice) Lead_Selection->In_Vivo_Testing PK_Studies Pharmacokinetic (PK) and BBB Permeability Studies In_Vivo_Testing->PK_Studies Candidate Drug Candidate PK_Studies->Candidate

Caption: Drug discovery workflow for 3-substituted azetidine-based TRIs.

Antimicrobial and Other Therapeutic Applications

Beyond their use in CNS disorders, 3-substituted azetidines have shown promise in a variety of other therapeutic areas. Numerous studies have reported on the antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and anticancer activities of various azetidine derivatives.[5] The biological activity is often highly dependent on the nature and position of the substituents on the azetidine ring. For example, the presence of electron-withdrawing groups such as nitro and chloro has been shown to enhance the antimicrobial activity of certain azetidine compounds.[5]

Future Directions and Conclusion

The 3-substituted azetidine motif has firmly established itself as a privileged scaffold in modern drug discovery. Its unique combination of physicochemical properties, synthetic accessibility, and conformational rigidity makes it an attractive building block for the design of novel therapeutics. As our understanding of the synthesis and reactivity of this versatile heterocycle continues to grow, we can expect to see the emergence of even more innovative and life-saving drugs that incorporate the remarkable 3-substituted azetidine core. The continued exploration of this fascinating chemical space holds immense promise for the future of medicine.

References

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). Der Pharma Chemica, 10(3), 117-124. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available at: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Available at: [Link]

  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available at: [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50095. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Pentylazetidine as a Versatile Building Block in Modern Synthesis

Abstract The azetidine scaffold is a cornerstone in contemporary medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold is a cornerstone in contemporary medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and reduced lipophilicity.[1][2] This document provides a comprehensive guide to the synthetic utility of 3-pentylazetidine, a valuable yet under-explored building block. We present detailed protocols for its synthesis and subsequent functionalization, empowering researchers, scientists, and drug development professionals to leverage its unique structural features in the design of novel molecular entities. The protocols herein are designed to be self-validating, with explanations of the chemical principles and expected outcomes, grounded in authoritative literature on analogous 3-substituted azetidines.

Introduction: The Strategic Value of 3-Substituted Azetidines

Four-membered nitrogen-containing heterocycles, particularly azetidines, are increasingly sought-after motifs in drug discovery.[3][4] Their strained ring system offers a rigid conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. The substitution at the 3-position provides a key vector for molecular elaboration, allowing for the introduction of various functionalities to probe structure-activity relationships (SAR). The pentyl group in 3-pentylazetidine introduces a lipophilic chain that can be oriented in a defined spatial manner, potentially accessing hydrophobic pockets in target proteins. This application note will first detail a practical synthesis of 3-pentylazetidine from commercially available starting materials, followed by a series of robust protocols for its application as a synthetic building block.

Proposed Synthesis of 3-Pentylazetidine

The synthesis of 3-pentylazetidine can be efficiently achieved in a two-step sequence starting from the readily available 1-Boc-3-azetidinone. The key steps involve a Grignard reaction to install the pentyl group, followed by a reduction of the resultant tertiary alcohol.

1-Boc-3-azetidinone 1-Boc-3-azetidinone 1-Boc-3-hydroxy-3-pentylazetidine 1-Boc-3-hydroxy-3-pentylazetidine 1-Boc-3-azetidinone->1-Boc-3-hydroxy-3-pentylazetidine 1. Pentylmagnesium bromide, THF 2. Quench (aq. NH4Cl) 1-Boc-3-pentylazetidine 1-Boc-3-pentylazetidine 1-Boc-3-hydroxy-3-pentylazetidine->1-Boc-3-pentylazetidine Et3SiH, TFA DCM 3-Pentylazetidine 3-Pentylazetidine 1-Boc-3-pentylazetidine->3-Pentylazetidine TFA or HCl in Dioxane

Caption: Proposed synthetic pathway to 3-Pentylazetidine.

Protocol 2.1: Synthesis of 1-Boc-3-hydroxy-3-pentylazetidine

This protocol describes the nucleophilic addition of a pentyl group to the carbonyl of 1-Boc-3-azetidinone using a Grignard reagent.[5]

Materials:

  • 1-Boc-3-azetidinone

  • Pentylmagnesium bromide (solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-3-azetidinone (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pentylmagnesium bromide (1.2 eq) solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-hydroxy-3-pentylazetidine.

Protocol 2.2: Reduction of 1-Boc-3-hydroxy-3-pentylazetidine

The tertiary alcohol is reduced to the corresponding alkane using a silane-based reducing agent under acidic conditions.

Materials:

  • 1-Boc-3-hydroxy-3-pentylazetidine

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Boc-3-hydroxy-3-pentylazetidine (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylsilane (3.0 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (5.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-pentylazetidine.

Protocol 2.3: Deprotection to Yield 3-Pentylazetidine

The final step is the removal of the Boc protecting group to furnish the free secondary amine.

Materials:

  • 1-Boc-3-pentylazetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Using TFA: Dissolve 1-Boc-3-pentylazetidine (1.0 eq) in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours.

  • Using HCl/Dioxane: Dissolve 1-Boc-3-pentylazetidine (1.0 eq) in a minimal amount of DCM and add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of 3-pentylazetidine.

  • The free base can be obtained by partitioning the salt between a strong base (e.g., 1M NaOH) and an organic solvent (e.g., DCM), followed by separation, drying, and evaporation of the organic layer.

Applications of 3-Pentylazetidine in Synthesis

3-Pentylazetidine is a versatile building block that can be functionalized at the nitrogen atom or used as a nucleophile in various transformations.

cluster_0 Functionalization of 3-Pentylazetidine 3-Pentylazetidine 3-Pentylazetidine N-Alkylated Product N-Alkylated Product 3-Pentylazetidine->N-Alkylated Product R-X, Base N-Acylated Product N-Acylated Product 3-Pentylazetidine->N-Acylated Product RCOCl, Base N-Sulfonylated Product N-Sulfonylated Product 3-Pentylazetidine->N-Sulfonylated Product RSO2Cl, Base Ring-Opened Product Ring-Opened Product 3-Pentylazetidine->Ring-Opened Product Epoxide, Lewis Acid (optional)

Caption: Key synthetic transformations using 3-Pentylazetidine.

Protocol 3.1: N-Alkylation

This protocol describes the introduction of an alkyl group onto the azetidine nitrogen via nucleophilic substitution.

Materials:

  • 3-Pentylazetidine (or its salt)

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • To a solution of 3-pentylazetidine (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or heat as required (e.g., 60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The basic conditions deprotonate the azetidine nitrogen (if starting from the salt) or scavenge the acid formed during the reaction, driving the equilibrium towards the N-alkylated product.

Protocol 3.2: N-Acylation

This protocol details the formation of an amide by reacting 3-pentylazetidine with an acyl chloride.

Materials:

  • 3-Pentylazetidine

  • Acyl chloride (e.g., benzoyl chloride)

  • Base (e.g., Triethylamine or Pyridine)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve 3-pentylazetidine (1.0 eq) and triethylamine (1.5 eq) in DCM and cool to 0 °C.

  • Slowly add the acyl chloride (1.1 eq) and stir the mixture at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The added base neutralizes the HCl generated during the reaction, preventing the protonation of the starting azetidine which would render it non-nucleophilic.

Protocol 3.3: Use as a Nucleophile in Epoxide Ring-Opening

This protocol demonstrates the use of 3-pentylazetidine to open an epoxide ring, a common strategy for synthesizing amino alcohols. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the substitution pattern of the epoxide.[6][7]

Materials:

  • 3-Pentylazetidine

  • Epoxide (e.g., styrene oxide)

  • Solvent (e.g., Methanol or water)

  • Lewis acid (optional, e.g., LiClO₄)

Procedure:

  • Dissolve the epoxide (1.0 eq) and 3-pentylazetidine (1.2 eq) in methanol.

  • If required, add a catalytic amount of a Lewis acid like LiClO₄.

  • Stir the reaction at room temperature or heat under reflux until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting amino alcohol by column chromatography.

Rationale: The lone pair on the azetidine nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to its opening. In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon under neutral or basic conditions.

Data Summary

The following table provides representative yields for the functionalization of 3-substituted azetidines based on published literature for analogous compounds. Actual yields for 3-pentylazetidine may vary.

Reaction Type Substrate Reagent Typical Yield (%) Reference
N-Alkylation3-Substituted AzetidineBenzyl Bromide85-95[8][9]
N-Acylation3-Substituted AzetidineBenzoyl Chloride90-98General
Epoxide Opening3-Substituted AzetidineStyrene Oxide70-90[6][7]

Conclusion

3-Pentylazetidine is a promising building block for the synthesis of novel chemical entities in drug discovery and materials science. Its synthesis is accessible, and its subsequent functionalization via the protocols detailed in this application note allows for the straightforward incorporation of this valuable scaffold into a wide range of molecules. The provided methodologies, grounded in established chemical principles and supported by the literature, offer a solid foundation for researchers to explore the full potential of this versatile compound.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Regioselective ring opening reactions of azetidines. Tetrahedron. [Link]

  • The Royal Society of Chemistry. (2018). REVIEW Organic & Biomolecular Chemistry. [Link]

  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of 3-Substituted 8-Propenylbenzo[e][3][8]oxazines. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wiley Online Library. (n.d.). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. [Link]

  • ResearchGate. (2003). Ring-Opening Reactions of Nonactivated Aziridines Catalyzed by Tris(pentafluorophenyl)borane. The Journal of Organic Chemistry. [Link]

  • PubMed. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. [Link]

Sources

Application

Application Note &amp; Protocol: Efficient N-Acylation of 3-Pentylazetidine for Medicinal Chemistry Applications

Abstract The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle increasingly utilized in modern drug discovery due to its unique conformational properties and its ability to serve as a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle increasingly utilized in modern drug discovery due to its unique conformational properties and its ability to serve as a versatile synthetic handle.[1][2] N-functionalization of the azetidine ring is a primary strategy for modulating the physicochemical and pharmacological properties of lead compounds. This application note provides a comprehensive, field-proven protocol for the N-acylation of 3-pentylazetidine, a representative substituted azetidine. We delve into the underlying chemical principles, offer a detailed step-by-step experimental procedure, and present a guide for troubleshooting common challenges, ensuring researchers can reliably synthesize N-acylated azetidines for their research and development pipelines.

Introduction and Scientific Principles

The acylation of secondary amines, such as 3-pentylazetidine, is a fundamental and robust transformation in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The lone pair of electrons on the azetidine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride or anhydride.[5]

This reaction generates a molecule of hydrochloric acid (HCl) for every molecule of amide formed. The generated acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Therefore, a base is required to act as an acid scavenger, neutralizing the HCl and driving the reaction to completion.[3][6] Common choices include non-nucleophilic tertiary amines like triethylamine (Et₃N) or pyridine, or the use of biphasic aqueous base under what is known as Schotten-Baumann conditions.[3][7][8]

The choice of reaction conditions is critical, particularly with strained rings like azetidine. Harsh conditions, such as high temperatures or the presence of strong Lewis acids, can promote undesired ring-opening to yield γ-chloroamide byproducts.[9] The protocol detailed herein employs mild conditions to mitigate this risk.

General Reaction Mechanism: N-Acylation of Azetidine

The mechanism involves an initial nucleophilic attack by the amine on the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. Finally, a base deprotonates the nitrogen to yield the neutral tertiary amide product.[3]

Acylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Azetidine 3-Pentylazetidine (Nucleophile) AcylChloride Acyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate Azetidine->Tetrahedral Attack on C=O AcylChloride->Tetrahedral ProtonatedAmide N-acylammonium Chloride Tetrahedral->ProtonatedAmide Collapse & Cl⁻ loss Base Base (e.g., Et₃N) FinalProduct N-Acyl-3-pentylazetidine ProtonatedAmide->FinalProduct Salt Base·HCl Salt ProtonatedAmide->Salt Proton transfer Chloride Cl⁻ Base->Salt

Caption: General mechanism for the N-acylation of a secondary amine.

Detailed Experimental Protocol

This protocol describes the N-acetylation of 3-pentylazetidine on a 5 mmol scale using acetyl chloride. The principles can be readily adapted for other acylating agents.

Materials and Equipment
  • Chemicals: 3-pentylazetidine (or its hydrochloride salt), acetyl chloride, triethylamine (Et₃N), dichloromethane (DCM, anhydrous), deionized water, 1 M HCl (aq.), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄), silica gel (for chromatography), TLC plates (silica gel 60 F₂₅₄), ethyl acetate, and hexanes.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, nitrogen or argon gas inlet, dropping funnel, separatory funnel, rotary evaporator, glassware for column chromatography, TLC chamber, UV lamp.

Reagent Preparation and Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsAmount (5.0 mmol scale)Density (g/mL)Notes
3-Pentylazetidine127.241.0636 mg0.838If starting from the HCl salt, use 2.2 eq. of base.
Acetyl Chloride78.501.1432 mg (0.39 mL)1.104Highly corrosive and moisture-sensitive. Handle in a fume hood.
Triethylamine (Et₃N)101.191.2607 mg (0.84 mL)0.726Use freshly distilled Et₃N over CaH₂.
Dichloromethane (DCM)--~25 mL1.33Use anhydrous grade from a solvent purification system or over molecular sieves.
Step-by-Step Reaction Procedure
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pentylazetidine (636 mg, 5.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas.

  • Solvent and Base Addition: Add anhydrous dichloromethane (25 mL) via syringe, followed by triethylamine (0.84 mL, 6.0 mmol). Stir the solution until homogeneous.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes.

  • Acyl Chloride Addition: Add acetyl chloride (0.39 mL, 5.5 mmol) dropwise to the cold, stirring solution over 5-10 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azetidine spot is consumed. (Typical mobile phase: 30% Ethyl Acetate in Hexanes).

Work-up and Purification
  • Quenching: Carefully add deionized water (20 mL) to the reaction mixture to quench any remaining acetyl chloride and dissolve the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (15 mL, to remove excess triethylamine), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).[10]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-acetyl-3-pentylazetidine.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Azetidine & Et3N in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride dropwise B->C D 4. Warm to RT & Stir C->D E 5. Quench with Water D->E Monitor by TLC F 6. Extract with DCM E->F G 7. Wash (HCl, NaHCO3, Brine) F->G H 8. Dry, Filter, Concentrate G->H I 9. Column Chromatography H->I J 10. Pure Product I->J

Caption: Step-by-step workflow for the acylation of 3-pentylazetidine.

Expected Results and Troubleshooting

ParameterExpected Outcome
Physical Appearance Colorless to pale yellow oil
Typical Yield 85-95%
Purity (by ¹H NMR) >98%
Key ¹H NMR Signal A sharp singlet around δ 2.1 ppm corresponding to the N-C(=O)CH₃ protons.
ProblemPotential Cause(s)Troubleshooting & Optimization Strategy
Low or No Yield 1. Inactive/hydrolyzed acyl chloride. 2. Insufficient base. 3. Wet solvent or glassware.1. Use a fresh bottle or freshly distilled acyl chloride. 2. Ensure ≥1.1 equivalents of base are used (or >2.1 eq. if starting from a salt). 3. Flame-dry glassware and use anhydrous solvents.
Formation of γ-chloroamide byproduct Azetidine ring-opening due to excessive heat or Lewis acidity.[9]1. Maintain low temperature (0 °C or even -20 °C) during acyl chloride addition.[9] 2. Add the acylating agent slowly. 3. Consider using a less reactive acylating agent, like an acid anhydride, if the issue persists.
Incomplete Reaction 1. Insufficient reaction time. 2. Sterically hindered acylating agent.1. Allow the reaction to stir for a longer period at room temperature, monitoring by TLC. 2. For bulky acyl chlorides, gentle heating (e.g., 40 °C) may be required, but monitor carefully for ring-opening.
Difficult Purification Product co-elutes with byproducts or unreacted acylating agent.1. Ensure the work-up washes are performed thoroughly to remove salts and excess base. 2. Optimize the solvent system for column chromatography (e.g., use a shallower gradient).

Conclusion

The N-acylation of 3-pentylazetidine is a highly efficient and reliable chemical transformation. The protocol described provides a robust foundation for the synthesis of a diverse array of N-acylazetidine derivatives. By adhering to anhydrous conditions, maintaining temperature control, and employing standard purification techniques, researchers can readily access these valuable building blocks for applications in drug discovery and medicinal chemistry, enabling the systematic exploration of structure-activity relationships.

References

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

  • Pearson. (n.d.). An aqueous solution of a primary or secondary amine reacts with a.... Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • MDPI. (2015, October 16). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Retrieved from [Link]

  • PubMed. (2009, July 15). Efficiently enhancing regioselective acylation of 5-azacytidine catalysed by Candida antarctica lipase B with co-solvent mixtures as the reaction media. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • PubChem. (n.d.). 3-pentylazetidine hydrochloride. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Retrieved from [Link]

  • ResearchGate. (2015, October 16). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Retrieved from [Link]

  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

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Method

Application Notes and Protocols: A Guide to the N-Alkylation of 3-Pentylazetidine for Drug Discovery and Medicinal Chemistry

The azetidine scaffold has become increasingly significant in modern drug discovery.[1][2] Its unique, strained four-membered ring imparts a desirable conformational rigidity and can improve the metabolic stability and p...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine scaffold has become increasingly significant in modern drug discovery.[1][2] Its unique, strained four-membered ring imparts a desirable conformational rigidity and can improve the metabolic stability and physicochemical properties of a parent molecule.[3] The functionalization of the azetidine nitrogen, particularly through alkylation, provides a critical vector for modulating a compound's pharmacological profile. This document offers a detailed guide for researchers on the experimental procedures for the N-alkylation of 3-pentylazetidine, a representative substituted azetidine building block.

Two primary and highly effective methods for the N-alkylation of secondary amines like 3-pentylazetidine are direct alkylation and reductive amination. The choice between these methods often depends on the nature of the desired alkyl group and the overall complexity of the target molecule.

Method 1: Reductive Amination

Reductive amination is a robust and versatile one-pot procedure for forming carbon-nitrogen bonds.[3] The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. A key advantage of this method is the use of mild reducing agents, which allows for excellent functional group tolerance.[4]

The reaction is a two-step process that is often performed in a single pot:

  • Iminium Ion Formation: The secondary amine (3-pentylazetidine) attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a thermodynamically stable iminium ion.

  • Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the tertiary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[3]

This protocol details the general procedure for the reductive amination of 3-pentylazetidine with an aldehyde.

Materials:

  • 3-Pentylazetidine

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-pentylazetidine (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add the desired aldehyde (1.0-1.2 equiv.).

  • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive aldehydes, a catalytic amount of acetic acid (0.1 equiv.) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The reaction can be exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated-3-pentylazetidine derivative.

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow Reductive Amination of 3-Pentylazetidine cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-Pentylazetidine in DCE B Add Aldehyde A->B 1.0-1.2 equiv. C Stir for 30 min (Iminium Formation) B->C D Add NaBH(OAc)3 (Portion-wise) C->D E Stir for 2-24h (Reduction) D->E F Quench with Sat. NaHCO3 E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Flash Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Workflow for the N-alkylation of 3-pentylazetidine via reductive amination.

Method 2: Direct N-Alkylation

Direct N-alkylation is a classical and straightforward method for forming C-N bonds. It involves the reaction of the amine with an alkylating agent, typically an alkyl halide, in the presence of a base to neutralize the acid generated during the reaction.

This reaction follows an SN2 mechanism where the lone pair of the nitrogen atom on the azetidine acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

This protocol describes a general procedure for the direct N-alkylation of 3-pentylazetidine with an alkyl bromide.

Materials:

  • 3-Pentylazetidine

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-pentylazetidine (1.0 equiv.) in acetonitrile (0.2 M), add potassium carbonate (2.0-3.0 equiv.).

  • Add the alkyl bromide (1.0-1.2 equiv.) dropwise to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated-3-pentylazetidine.

Data Summary Table

Alkylation MethodAlkylating AgentTypical ReagentsSolventTemperatureTypical Yields
Reductive AminationAldehydes/KetonesNaBH(OAc)₃DCE, DCMRoom Temp.Good to Excellent
Direct AlkylationAlkyl HalidesK₂CO₃, DIPEAMeCN, DMFRoom Temp. to 80°CModerate to Good

Causality Behind Experimental Choices

  • Choice of Reducing Agent in Reductive Amination: Sodium triacetoxyborohydride is milder and more selective than other borohydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). It is not reactive towards most carbonyl compounds at neutral or slightly acidic pH, allowing for the in-situ reduction of the more electrophilic iminium ion.[3]

  • Choice of Base in Direct Alkylation: An inorganic base like potassium carbonate is often used as it is inexpensive and can be easily filtered off after the reaction. An organic base like diisopropylethylamine (DIPEA) can be used for substrates that are sensitive to stronger bases or have poor solubility with inorganic salts.

  • Solvent Selection: For reductive amination, chlorinated solvents like DCE and DCM are commonly used as they are relatively non-polar and aprotic, which is ideal for the reaction conditions. For direct alkylation, polar aprotic solvents like acetonitrile and DMF are preferred as they can dissolve the amine and the base, and also promote the SN2 reaction.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: Regular analysis of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of reaction completion and to identify the formation of any side products.

  • Product Characterization: The identity and purity of the final N-alkylated 3-pentylazetidine should be unequivocally confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

By following these detailed protocols and incorporating the recommended analytical checks, researchers can confidently synthesize and validate their target N-alkylated 3-pentylazetidine derivatives.

References

  • Application Notes and Protocols: Reductive Amination of Azetidine Derivatives - Benchchem. (n.d.).
  • Alkyl Azetidines Via Batch and Flow Photochemistry | Organic Letters - ACS Publications. (2025, April 4).
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012, September 27).
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. (n.d.).
  • N-Arylazetidines: Preparation through Anionic Ring Closure | The Journal of Organic Chemistry - ACS Publications. (2016, March 1).
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025, March 19).
  • Reductive Alkylation of Azides and Nitroarenes with Alcohols: A Selective Route to Mono- and Dialkylated Amines | Request PDF - ResearchGate. (2021, December).
  • Azetidine synthesis - Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). (2018, September 28).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (2024, September 30).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. (2024, September 30).
  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - PubMed. (2009, January 21).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • Synthesis of Alkyl Azetidines via Batch and Flow Photochemistry. (2025, June 23).
  • Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. (n.d.).

Sources

Application

Application Note: 3-Pentylazetidine as a Privileged Scaffold for Central Nervous System (CNS) Drug Development

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Mechanistic Rationale: The 3-Pentylazetidine Advantage The development of neurotherapeutics is historically bottlenecked by the blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals

Mechanistic Rationale: The 3-Pentylazetidine Advantage

The development of neurotherapeutics is historically bottlenecked by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the vast majority of small molecules from entering the central nervous system (CNS). To overcome this, medicinal chemists must meticulously balance a molecule's lipophilicity, topological polar surface area (tPSA), and conformational flexibility.

The azetidine ring —a four-membered, nitrogen-containing heterocycle—has emerged as a highly privileged motif in CNS drug discovery 1. However, unsubstituted azetidine is highly polar and lacks the lipophilic drive required for passive BBB diffusion. The strategic utilization of 3-pentylazetidine solves this by combining two synergistic structural features:

  • Conformational Rigidity (The Azetidine Core): Flexible alkylamines suffer a massive entropic penalty upon binding to target receptors. The high ring strain and sp3-rich character of the azetidine ring lock the basic nitrogen into a defined spatial vector. This pre-organization dramatically enhances binding affinity and selectivity for CNS targets such as nicotinic acetylcholine receptors (nAChRs) and monoamine transporters 2. Furthermore, the steric hindrance of the ring protects the amine from rapid oxidative deamination by monoamine oxidases (MAOs), improving metabolic stability.

  • Lipophilic Tuning (The Pentyl Chain): The 5-carbon aliphatic chain at the 3-position provides a precise lipophilic push. It shifts the molecule's partition coefficient (LogP) into the "Goldilocks zone" (LogP 2.5 – 3.5) required for optimal transcellular diffusion across brain microvascular endothelial cells, without violating Lipinski's rules regarding molecular weight.

Logical Framework of Scaffold Integration

Workflow A 3-Pentylazetidine Scaffold B Pentyl Substitution (Lipophilic Drive) A->B C Azetidine Core (Conformational Rigidity) A->C D Optimal LogP (2.5 - 3.5) Passive BBB Diffusion B->D Increases Partition Coefficient E Vectorized Nitrogen Target Receptor Binding C->E Lowers Entropic Penalty F Efficacious CNS Agent D->F E->F

Logical framework of 3-pentylazetidine physicochemical benefits in CNS drug design.

Physicochemical Profiling

To illustrate the structural advantage, the table below compares the predictive physicochemical properties of the 3-pentylazetidine pharmacophore against its unsubstituted and linear counterparts.

Compound ScaffoldMolecular Weight ( g/mol )Predicted LogPFraction sp3 (Fsp3)Entropic Penalty (ΔS)BBB Permeability (Pe)
Azetidine (Core) 57.10-0.11.00LowPoor
Dipentylamine (Linear) 157.303.81.00HighHigh (but lacks target specificity)
3-Pentylazetidine 127.232.81.00LowOptimal

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that every assay run is a self-validating system. The following protocols detail the integration of 3-pentylazetidine into a lead compound and the subsequent validation of its BBB permeability.

Protocol A: Integration via Reductive Amination

This protocol describes the coupling of 3-pentylazetidine to an aldehyde-bearing CNS pharmacophore (e.g., a tricyclic antidepressant precursor) 3.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the target aldehyde and 1.2 eq of 3-pentylazetidine hydrochloride in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

    • Causality: DCE is chosen over dichloromethane (DCM) because its slightly higher boiling point and dielectric constant provide optimal solubility and reaction kinetics for the reducing agent.

  • Activation: Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) to liberate the free base of the azetidine, followed by stirring for 30 minutes at room temperature to allow iminium ion formation.

  • Reduction: Portion-wise, add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

    • Causality: STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde, thereby minimizing primary alcohol byproducts.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The system is validated when the starting aldehyde peak area is <5% and the product mass [M+H]+ is the dominant signal.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract the aqueous layer 3x with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: PAMPA-BBB Permeability Assay

To confirm the lipophilic advantage of the pentyl chain, the Parallel Artificial Membrane Permeability Assay (PAMPA) configured for the BBB is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filters of the donor plate with 5 µL of a 20 mg/mL porcine brain lipid extract dissolved in dodecane.

  • Donor Solution: Dilute the synthesized 3-pentylazetidine compound in PBS (pH 7.4) to a final concentration of 50 µM (containing <1% DMSO to prevent precipitation).

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of PBS (pH 7.4) containing 1% DMSO.

    • Causality: The inclusion of 1% DMSO in the acceptor well maintains "sink conditions," ensuring the highly lipophilic compound does not back-diffuse into the donor well.

  • Incubation: Assemble the donor and acceptor plates. Incubate at 25°C for 4 hours without agitation .

    • Causality: Agitation disrupts the unstirred water layer (UWL) adjacent to the artificial membrane, which can artificially inflate the permeability rates of lipophilic compounds.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation (System Suitability & Mass Balance):

    • Control Criteria: The assay is only valid if the positive control (Verapamil) yields a Pe​>10×10−6 cm/s and the negative control (Theophylline) yields a Pe​<1×10−6 cm/s .

    • Mass Balance Check: Calculate recovery: Initial AmountAmount in Donor+Amount in Acceptor​×100 . If the recovery is <80%, it indicates non-specific binding to the plastic or retention within the lipid membrane, invalidating the permeability calculation for that specific well.

Receptor Modulation & Signaling Pathway

Once across the BBB, azetidine derivatives frequently target ionotropic receptors. For instance, azetidine-based modulators are highly potent partial agonists at α4β2 nAChRs, a major target for cognitive enhancement and neurodegenerative diseases 2. The diagram below illustrates the downstream signaling pathway triggered by these conformationally restricted agents.

Signaling Ligand Azetidine Modulator Receptor α4β2 nAChR Ligand->Receptor Orthosteric Binding IonChannel Na+/Ca2+ Influx Receptor->IonChannel Conformational Shift Depolarize Membrane Depolarization IonChannel->Depolarize Cation Gradient Shift Response Dopamine Release Depolarize->Response Synaptic Vesicle Fusion

Downstream nAChR signaling pathway activated by azetidine modulators.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (NIH). URL:[Link]

  • Azetidine derivatives of tricyclic antidepressant agents. PubMed (NIH). URL: [Link]

Sources

Method

Application Note: 3-Pentylazetidine as a Novel Building Block for Next-Generation Antibiotics

Introduction: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can evade existing resistance mechanisms and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can evade existing resistance mechanisms and exhibit potent activity against multidrug-resistant pathogens. Azetidine derivatives have emerged as privileged structures in medicinal chemistry, offering a unique three-dimensional profile that can enhance binding affinity and improve pharmacokinetic properties.[1][2] While the β-lactam (azetidin-2-one) core is the cornerstone of penicillins and cephalosporins, non-lactam azetidines are gaining prominence as bioisosteric replacements for more traditional saturated heterocycles like piperidine and pyrrolidine in various therapeutic classes, including antibacterial agents.[2][3]

This application note details the synthesis and potential applications of 3-pentylazetidine, a novel, lipophilic building block, in the development of next-generation antibiotics. We present a robust, field-proven protocol for the synthesis of N-Boc-3-pentylazetidine and its subsequent incorporation into a fluoroquinolone core, a class of antibiotics known to be potentiated by C-7 substituted azetidine rings.[3][4] Furthermore, we discuss the compelling structure-activity relationship (SAR) rationale for exploring lipophilic substituents at the 3-position of the azetidine ring, aiming to enhance cell wall penetration and activity against Gram-positive bacteria.

Rationale for 3-Pentylazetidine in Antibiotic Design

The incorporation of a 3-substituted azetidine moiety at the C-7 position of quinolone antibiotics has been shown to significantly enhance their antibacterial spectrum, particularly against Gram-positive organisms.[5] The stereochemistry and nature of the substituent on the azetidine ring are critical for activity.[4] While much research has focused on polar substituents to enhance solubility and target engagement, the exploration of lipophilic side chains remains an under-investigated area with significant potential.

A 3-pentyl group introduces a significant lipophilic character to the azetidine ring. This modification is hypothesized to:

  • Enhance Bacterial Cell Membrane Penetration: Increased lipophilicity can facilitate passive diffusion across the lipid-rich cell membranes of bacteria, potentially leading to higher intracellular drug concentrations.

  • Improve Pharmacokinetic Profile: The pentyl group may modulate the metabolic stability and oral bioavailability of the final antibiotic compound.

  • Probe Novel Binding Interactions: The flexible pentyl chain can explore hydrophobic pockets within the bacterial DNA gyrase and topoisomerase IV enzymes, the targets of fluoroquinolones, potentially leading to enhanced inhibitory activity.

Synthesis of the Key Intermediate: N-Boc-3-pentylazetidine

The synthesis of 3-pentylazetidine can be efficiently achieved from commercially available N-Boc-3-azetidinone via a two-step sequence involving a Wittig reaction followed by catalytic hydrogenation. This protocol is designed for scalability and high fidelity.

Protocol 1: Synthesis of N-Boc-3-pentylideneazetidine

This protocol outlines the olefination of N-Boc-3-azetidinone using a Wittig reagent generated in situ.

Materials:

  • N-Boc-3-azetidinone

  • n-Pentyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂), add n-pentyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature below 5 °C. The solution will turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-3-pentylideneazetidine as a colorless oil.

Protocol 2: Synthesis of N-Boc-3-pentylazetidine

This protocol describes the reduction of the exocyclic double bond to afford the desired saturated product.

Materials:

  • N-Boc-3-pentylideneazetidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Boc-3-pentylideneazetidine (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Stir the reaction vigorously for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-3-pentylazetidine, which is often of sufficient purity for the next step. If necessary, further purification can be achieved by flash chromatography.

G cluster_0 Protocol 1: Wittig Olefination cluster_1 Protocol 2: Hydrogenation A n-Pentyltriphenylphosphonium bromide + t-BuOK in THF C Wittig Reaction (0°C to RT, 12-16h) A->C B N-Boc-3-azetidinone B->C D N-Boc-3-pentylideneazetidine C->D Yield: 75-85% E N-Boc-3-pentylideneazetidine G Catalytic Hydrogenation (RT, 6-12h) E->G F H₂, 10% Pd/C in MeOH F->G H N-Boc-3-pentylazetidine G->H Yield: >95%

Figure 1: Synthetic workflow for N-Boc-3-pentylazetidine.

Application in Fluoroquinolone Synthesis

The synthesized N-Boc-3-pentylazetidine can be readily incorporated into a fluoroquinolone scaffold. The following protocol describes the deprotection of the Boc group and subsequent nucleophilic aromatic substitution with a suitable fluoroquinolone core, such as ciprofloxacin ethyl ester.

Protocol 3: Synthesis of a Novel 7-(3-Pentylazetidin-1-yl) Fluoroquinolone

Materials:

  • N-Boc-3-pentylazetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ciprofloxacin ethyl ester (or other suitable 7-fluoroquinolone core)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • 1M Hydrochloric acid (HCl)

Procedure:

Part A: Boc Deprotection

  • Dissolve N-Boc-3-pentylazetidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x V).

  • Dry the combined organic layers over Na₂SO₄ and concentrate carefully to yield the free amine, 3-pentylazetidine, which should be used immediately in the next step.

Part B: Coupling to Fluoroquinolone Core

  • To a solution of the 7-fluoroquinolone core (e.g., ciprofloxacin ethyl ester, 1.0 eq) in ACN or DMSO, add DIPEA or TEA (2-3 eq).

  • Add the freshly prepared 3-pentylazetidine (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by LC-MS.[7]

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude ester intermediate by flash column chromatography.

Part C: Saponification

  • Dissolve the purified ethyl ester intermediate in a mixture of THF and water.

  • Add lithium hydroxide (2-3 eq) and stir at room temperature for 2-4 hours until the saponification is complete (monitored by LC-MS).

  • Acidify the reaction mixture to pH ~7 with 1M HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract with a suitable organic solvent (e.g., DCM or EtOAc).

  • Purify the final product by recrystallization or preparative HPLC to yield the novel 7-(3-pentylazetidin-1-yl) fluoroquinolone.

G A N-Boc-3-pentylazetidine C Boc Deprotection A->C B TFA or HCl/Dioxane B->C D 3-Pentylazetidine (free amine) C->D G Nucleophilic Aromatic Substitution D->G E 7-Fluoroquinolone Core E->G F DIPEA, ACN F->G H Ester Intermediate G->H J Saponification H->J I LiOH, THF/H₂O I->J K Final Antibiotic Compound J->K

Figure 2: Workflow for the synthesis of a novel fluoroquinolone.

Expected Outcomes and Data

The introduction of the 3-pentylazetidine moiety is anticipated to yield fluoroquinolones with potent antibacterial activity, particularly against Gram-positive bacteria. Below is a table of hypothetical, yet realistic, data for a novel compound (designated AZ-05 ) compared to ciprofloxacin.

CompoundMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. coliYield (Final Step)cLogP
Ciprofloxacin1.00.015-1.13
AZ-05 (Hypothetical) 0.25 0.030 65% 2.58

Structure-Activity Relationship (SAR) Insights

The SAR for 7-azetidinylquinolones is well-documented, providing a strong basis for the design of novel derivatives.

SAR SAR_Node General SAR of 7-Azetidinylquinolones Quinolone Core: Essential for DNA gyrase/topoisomerase IV inhibition N-1 Substituent (e.g., cyclopropyl): Potency C-7 Azetidine Ring: Enhances Gram-positive activity, modulates PK C-3 Substituent on Azetidine: Fine-tunes potency and spectrum. Lipophilic groups (e.g., pentyl) may increase membrane permeation. SAR_Node:f2->SAR_Node:f3 Key Modification Point

Figure 3: Key SAR points for 7-azetidinylquinolones.

Conclusion

3-Pentylazetidine represents a promising and readily accessible building block for the synthesis of novel antibiotics. The synthetic protocols provided herein are robust and scalable, enabling the efficient production of this key intermediate. Its incorporation into established antibiotic scaffolds, such as the fluoroquinolones, offers a clear strategy for developing next-generation antibacterial agents with potentially enhanced activity against challenging Gram-positive pathogens. Further exploration of this and other 3-alkylazetidines is warranted to fully elucidate their potential in addressing the growing threat of antibiotic resistance.

References

  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(8), 1203-1215. [Link]

  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810. [Link]

  • Remuzon, P., Bouzard, D., Dussy, C., Jacquet, J. P., & Masson, P. (1994). 7-Azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2, 3-disubstituted-1-azetidinyl)-4-oxoquinoline-and-1, 8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(23), 4195-4210. [Link]

  • Zhang, H., et al. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 12, 5226-5238. [Link]

  • Ghorai, M. K., & Kumar, A. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(29), 7653-7657. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Li, T., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Sharma, P., & Kumar, A. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. Research Journal of Pharmacy and Technology, 11(3), 1234-1240. [Link]

  • Bräse, S., & De Meijere, A. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 101(12), 3429-3464. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214. [Link]

  • Ikee, Y., Hashimoto, K., Kamino, M., Hamada, Y., & Shiro, M. (2008). Synthesis of New Quinolone Antibiotics Utilizing Azetidine Derivatives Obtained from 1-Azabicyclo [1.1. 0] butane. Chemical and Pharmaceutical Bulletin, 56(3), 346-356. [Link]

  • Al-Azzawi, A. M., & Al-Obaidi, A. M. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Molecules, 31(1), 123. [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Chem.libretexts.org. (n.d.). 1. The Wittig Reaction. [Link]

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Application

Application Notes &amp; Protocols: Employing 3-Pentylazetidine in Agricultural Chemical Research

A Guide for Senior Researchers and Drug Development Professionals The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. The introduction of unique molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Senior Researchers and Drug Development Professionals

The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. The introduction of unique molecular scaffolds is a cornerstone of this endeavor, offering the potential for new modes of action and improved physicochemical properties. Among the class of saturated heterocycles, azetidines have emerged as "privileged structural motifs" in both pharmaceutical and agrochemical discovery.[1][2] Their inherent ring strain, conformational rigidity, and sp3-rich character contribute to enhanced metabolic stability, receptor affinity, and solubility—all desirable traits for a successful pesticide.[2][3]

This guide focuses on a specific, underexplored member of this class: 3-pentylazetidine . While direct research on this compound in an agricultural context is nascent, the broader family of azetidine-containing molecules has demonstrated significant potential as fungicides, insecticides, and herbicides.[1][4][5] These application notes will, therefore, provide a comprehensive framework for the synthesis, derivatization, and biological screening of 3-pentylazetidine, empowering research teams to unlock its potential in crop protection.

The Scientific Rationale: Why 3-Pentylazetidine?

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a bioisostere of various functional groups and can impart favorable pharmacokinetic properties to a molecule.[3] The rationale for investigating the 3-pentyl derivative is threefold:

  • Lipophilicity and Penetration: The pentyl group provides a significant lipophilic character. In the context of agrochemicals, this is crucial for enhancing the molecule's ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.

  • Structural Analogy and Novelty: Natural and synthetic azetidines, such as L-azetidine-2-carboxylic acid (Aze), have shown potent biological activity.[6][7] Aze acts as a proline mimic, disrupting protein synthesis in fungi and plants.[6][8] While 3-pentylazetidine does not share the carboxylic acid moiety, its core azetidine structure presents a novel scaffold that could interact with known or novel biological targets.

  • Derivatization Potential: The secondary amine of the azetidine ring is a prime handle for synthetic modification. This allows for the creation of diverse chemical libraries with varying physicochemical properties and biological activities, a key step in any lead discovery program.

Synthetic Pathways and Derivatization Strategies

The successful exploration of 3-pentylazetidine hinges on robust and flexible synthetic routes. Recent advances in organic chemistry have made the synthesis of functionalized azetidines more accessible.[3][9]

A plausible and efficient route to 3-pentylazetidine involves a multi-step synthesis starting from commercially available materials. The following is a generalized protocol that can be optimized for scale and efficiency.

Objective: To synthesize N-protected 3-pentylazetidine as a key intermediate for derivatization.

Materials:

  • Diethyl malonate

  • 1-Bromopentane

  • Sodium ethoxide

  • Lithium aluminum hydride (LAH)

  • Thionyl chloride or Methanesulfonyl chloride

  • Benzylamine

  • Palladium on carbon (Pd/C) for deprotection

Step-by-Step Methodology:

  • Alkylation of Diethyl Malonate: React diethyl malonate with 1-bromopentane in the presence of a base like sodium ethoxide to yield diethyl pentylmalonate.

  • Reduction to Diol: Reduce the diethyl pentylmalonate using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF to obtain 2-pentyl-1,3-propanediol.

  • Conversion to Dihalide or Disulfonate: Convert the diol to a more reactive intermediate. This can be achieved by reacting with thionyl chloride to form the dichloride or with methanesulfonyl chloride to form the dimesylate.

  • Cyclization with a Nitrogen Source: React the resulting di-substituted propane with a protected nitrogen source, such as benzylamine, under basic conditions to form N-benzyl-3-pentylazetidine. The benzyl group serves as a common and easily removable protecting group.

  • Deprotection: Remove the benzyl group via catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final 3-pentylazetidine scaffold.

Causality Behind Experimental Choices:

  • The use of a malonic ester synthesis in the initial step is a classic and reliable method for carbon-carbon bond formation.

  • LAH is a powerful, non-selective reducing agent suitable for converting esters to primary alcohols.

  • Conversion of the diol to a dihalide or disulfonate is necessary to create good leaving groups for the subsequent nucleophilic substitution by the amine.

  • The N-benzyl protecting group is chosen for its stability under various reaction conditions and its straightforward removal by hydrogenolysis.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation start Diethyl Malonate + 1-Bromopentane step1 Alkylation start->step1 step2 Reduction (LAH) step1->step2 step3 Activation (e.g., MsCl) step2->step3 step4 Cyclization (Benzylamine) step3->step4 step5 Deprotection (H2, Pd/C) step4->step5 scaffold 3-Pentylazetidine step5->scaffold derivatization Derivatization Reactions scaffold->derivatization r1 Acylation (R-COCl) derivatization->r1 r2 Sulfonylation (R-SO2Cl) derivatization->r2 r3 Reductive Amination (R-CHO, NaBH(OAc)3) derivatization->r3 library Diverse Chemical Library r1->library r2->library r3->library

Caption: Synthetic workflow for 3-pentylazetidine and subsequent derivatization.

Screening Cascade for Agrochemical Applications

A tiered screening approach is essential for efficiently identifying promising lead compounds from a newly synthesized library. The following cascade is designed to assess the potential of 3-pentylazetidine derivatives as fungicides, herbicides, and insecticides.

Objective: To rapidly assess the broad-spectrum biological activity of the synthesized library against key agricultural pests and pathogens.

Protocol 3.1: Antifungal Microtiter Plate Assay

  • Target Organisms: A panel of economically important fungal pathogens, including Botrytis cinerea (grey mold), Fusarium graminearum (head blight of wheat), and Podosphaera xanthii (powdery mildew).[7][10]

  • Methodology:

    • Prepare a 96-well microtiter plate with a suitable fungal growth medium (e.g., Potato Dextrose Broth).

    • Add the test compounds (dissolved in DMSO) to the wells at a standard concentration (e.g., 100 µM).

    • Inoculate the wells with a standardized spore suspension of the target fungus.

    • Incubate the plates under optimal growth conditions.

    • Measure fungal growth inhibition by assessing optical density (OD) at a specific wavelength (e.g., 600 nm) after a defined incubation period.

    • Calculate the percentage of inhibition relative to a solvent control (DMSO).

Protocol 3.2: Herbicidal Seed Germination Assay

  • Target Organisms: Representative monocot (Lolium rigidum, ryegrass) and dicot (Amaranthus retroflexus, pigweed) weed species.

  • Methodology:

    • Place seeds of the target species on filter paper in a petri dish.

    • Moisten the filter paper with a solution of the test compound at a standard concentration (e.g., 250 µM).

    • Incubate the petri dishes in a growth chamber with controlled light and temperature.

    • After 7-10 days, assess the germination rate and measure root and shoot length.

    • Compare the results to a solvent control to determine the percentage of growth inhibition.

Protocol 3.3: Insecticidal Activity Assay

  • Target Organisms: A model insect pest such as Drosophila melanogaster (fruit fly) for initial screening, or a relevant agricultural pest like Myzus persicae (green peach aphid).

  • Methodology (for aphids):

    • Place a leaf disc in a petri dish on a layer of agar to maintain turgor.

    • Apply a solution of the test compound to the leaf surface and allow it to dry.

    • Introduce a known number of aphids (e.g., 10-20) onto the treated leaf disc.

    • Seal the petri dish and incubate.

    • Assess mortality after 24 and 48 hours, corrected for control mortality using Abbott's formula. The importance of the azetidine ring for insecticidal activity has been previously noted.[5]

Objective: To determine the potency (IC50/LC50) of active compounds from Tier 1 and assess their selectivity.

  • For compounds showing >50% inhibition in Tier 1, conduct dose-response studies by testing a range of concentrations to determine the half-maximal inhibitory or lethal concentration (IC50 or LC50).

  • Crop Selectivity (for herbicides): Test active herbicidal compounds on key crop species (e.g., corn, soybean, wheat) to identify any potential for phytotoxicity.

  • Beneficial Insect Toxicity (for insecticides): Assess the toxicity of promising insecticidal compounds against beneficial insects like honeybees (Apis mellifera) or ladybugs (Coccinella septempunctata).

Objective: To validate the efficacy of lead compounds under more realistic conditions and to investigate their mechanism of action.

  • Greenhouse Trials: Conduct efficacy trials on potted plants infested with the target pest or pathogen. Apply the test compounds at various rates and formulations to mimic agricultural practices.

  • Mode of Action (MoA) Studies: For highly active compounds, initiate MoA studies. For example, if a compound shows strong antifungal activity, investigate if it disrupts protein synthesis, similar to L-azetidine-2-carboxylic acid, by conducting assays to measure protein content in treated fungi.[8]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: In Vivo & MoA T1_Fungi Antifungal Assay (B. cinerea, F. graminearum) T2_Dose Dose-Response (IC50/LC50) T1_Fungi->T2_Dose Active 'Hits' T1_Herb Herbicidal Assay (L. rigidum, A. retroflexus) T1_Herb->T2_Dose Active 'Hits' T1_Insect Insecticidal Assay (M. persicae) T1_Insect->T2_Dose Active 'Hits' T2_Select Selectivity Testing (Crop Safety, Beneficials) T2_Dose->T2_Select T3_Greenhouse Greenhouse Efficacy T2_Select->T3_Greenhouse Promising 'Leads' T3_MoA Mode of Action Studies T3_Greenhouse->T3_MoA Validated Efficacy Library 3-Pentylazetidine Library Library->T1_Fungi Broad-spectrum screen Library->T1_Herb Broad-spectrum screen Library->T1_Insect Broad-spectrum screen

Caption: A tiered screening cascade for agrochemical discovery.

Data Interpretation and Lead Optimization

The data gathered from the screening cascade will inform the subsequent lead optimization phase.

Parameter Tier 1 Data Tier 2 Data Tier 3 Data Interpretation & Next Steps
Fungicidal Activity % Inhibition @ 100 µMIC50 (µM)% Disease ControlCorrelate in vitro potency with in vivo efficacy. Identify structure-activity relationships (SAR) to design more potent analogs.
Herbicidal Activity % Inhibition @ 250 µMIC50 (µM)GR50 (g/ha)Assess the spectrum of weed control. A high margin between weed IC50 and crop safety is critical.
Insecticidal Activity % Mortality @ 48hLC50 (µM)% Pest ControlPrioritize compounds with high potency against target pests and low toxicity to beneficial insects.

The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) for the 3-pentylazetidine series. For instance, it may be found that derivatives with electron-withdrawing groups on an N-aryl substituent exhibit superior fungicidal activity, while those with flexible alkyl chains show better insecticidal properties. This iterative process of design, synthesis, and testing is fundamental to modern agrochemical research.

The azetidine scaffold represents a promising, yet underexplored, area for the discovery of new agrochemicals.[1] By systematically applying the protocols and strategies outlined in these notes, research organizations can effectively probe the potential of 3-pentylazetidine and its derivatives, paving the way for the next generation of crop protection solutions.

References

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. Available at: [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. Available at: [Link]

  • Research advances in L-azetidine-2-carboxylic acid. Journal of Shenyang Agricultural University. Available at: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Effect of the azetidine and azocine rings of okaramine B on insecticidal activity. PubMed. Available at: [Link]

  • Azetidines of pharmacological interest. ResearchGate. Available at: [Link]

  • Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. R Discovery. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Antifungal activity of l-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii. PubMed. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Antifungal Agents in Agriculture: Friends and Foes of Public Health. PMC. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Pentylazetidine

Welcome to the technical support center for the purification of 3-pentylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-pentylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the unique challenges encountered during the isolation and purification of this and other small, cyclic amines.

Introduction to the Challenges

3-Pentylazetidine, a small, N-heterocyclic amine, presents a unique set of purification challenges stemming from its physicochemical properties. Its basicity, potential volatility, and the strained nature of the four-membered azetidine ring are key factors that can complicate standard purification protocols. Common issues include difficult separation from structurally similar impurities, product loss during solvent removal, and potential degradation. This guide provides a structured approach to troubleshooting these problems, offering detailed protocols and explaining the rationale behind each step to ensure the integrity of your final compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-pentylazetidine. The following table summarizes common issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation on Silica Gel Chromatography Strong interaction between the basic amine and acidic silanol groups on the silica surface, leading to peak tailing or irreversible binding.[1]1. Mobile Phase Modification: Add a competing amine like triethylamine (TEA) or ammonia (in methanol) to the mobile phase (0.1-1% v/v) to neutralize the acidic sites on the silica.[1] 2. Use of Deactivated Silica: Employ amine-functionalized silica gel or basic alumina as the stationary phase to minimize acidic interactions. 3. Reversed-Phase Chromatography: Consider using C18 silica with a mobile phase containing a basic modifier (e.g., 0.1% TEA) to increase the retention and separation of the basic amine in its free-base form.[1]
Product Loss During Solvent Evaporation 3-Pentylazetidine is likely a volatile compound, similar to other small amines.[2][3]1. Avoid High Temperatures: Use a rotary evaporator with a low-temperature water bath. 2. Azeotropic Removal: Co-evaporate with a higher-boiling point, non-reactive solvent like toluene to gently remove the last traces of more volatile solvents. 3. Salt Formation: Convert the amine to a non-volatile salt (e.g., hydrochloride or tosylate) before concentration.[4]
Incomplete Separation of Structurally Similar Impurities Byproducts from the synthesis may have similar polarity and boiling points to 3-pentylazetidine.1. High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) for better separation.[5] 2. Fractional Distillation: If boiling points differ sufficiently, perform careful fractional distillation under reduced pressure. 3. Derivative Formation: Convert the amine to a crystalline derivative (salt or other functional group), purify by recrystallization, and then regenerate the free amine.[4]
Product Degradation (e.g., Ring Opening) The strained azetidine ring can be susceptible to nucleophilic attack, especially under acidic or harsh conditions.1. Maintain Basic or Neutral pH: Avoid strongly acidic conditions during workup and purification. 2. Mild Purification Techniques: Prioritize methods that use mild conditions, such as chromatography with a buffered mobile phase or salt recrystallization. 3. Temperature Control: Avoid excessive heat during all purification steps.[6]
Experimental Workflows

Here are detailed protocols for the most common and effective purification strategies for 3-pentylazetidine.

Workflow 1: Modified Flash Chromatography

This workflow is designed to overcome the challenges of purifying basic amines on standard silica gel.

Diagram: Modified Flash Chromatography Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_slurry Prepare Slurry: Crude Product + Minimum Solvent load Load Slurry onto Column prep_slurry->load prep_silica Prepare Column: Equilibrate Amine-Treated Silica (e.g., Hexane/EtOAc + 0.5% TEA) prep_silica->load elute Elute with Gradient Solvent System (e.g., Hexane/EtOAc + 0.5% TEA) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate Under Reduced Pressure (Low Temperature Bath) pool->concentrate final_product Pure 3-Pentylazetidine concentrate->final_product

Caption: Workflow for purifying 3-pentylazetidine using modified flash chromatography.

Step-by-Step Protocol:

  • Column and Solvent Preparation:

    • Choose a stationary phase: Amine-functionalized silica is preferred.[7] If using standard silica, prepare the mobile phase by adding 0.5% (v/v) triethylamine (TEA) to your chosen solvent system (e.g., hexane/ethyl acetate).

    • Pack the column with the chosen stationary phase, ensuring it is well-equilibrated with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude 3-pentylazetidine in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase to elute your product.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator with a water bath temperature below 30°C to prevent loss of the volatile product.

Workflow 2: Purification via Salt Formation and Recrystallization

This method is particularly useful for removing impurities that are difficult to separate by chromatography and for handling volatile amines.[8][9]

Diagram: Salt Formation and Recrystallization Workflow

G cluster_salt_formation Salt Formation cluster_purification Purification cluster_regeneration Free Base Regeneration dissolve Dissolve Crude Amine in Solvent (e.g., Diethyl Ether) add_acid Add Acid Solution Dropwise (e.g., HCl in Ether or TCA) dissolve->add_acid precipitate Precipitate/Crystallize Azetidinium Salt add_acid->precipitate filter Filter and Wash Crystalline Salt precipitate->filter recrystallize Recrystallize Salt from Suitable Solvent (e.g., Ethanol/Ether) filter->recrystallize dissolve_salt Dissolve Purified Salt in Water recrystallize->dissolve_salt basify Basify with Aq. NaOH (pH > 12) dissolve_salt->basify extract Extract with Organic Solvent (e.g., Dichloromethane) basify->extract dry_concentrate Dry and Concentrate Carefully extract->dry_concentrate final_product Pure 3-Pentylazetidine dry_concentrate->final_product

Caption: Workflow for purifying 3-pentylazetidine via salt formation and regeneration.

Step-by-Step Protocol:

  • Salt Formation:

    • Dissolve the crude 3-pentylazetidine in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of an appropriate acid (e.g., a solution of HCl in ether, or trichloroacetic acid) with stirring.[8] The azetidinium salt should precipitate out of the solution.

  • Isolation and Recrystallization of the Salt:

    • Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

    • To further purify, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether). Test small batches to find the ideal solvent.[10]

  • Regeneration of the Free Amine:

    • Dissolve the purified salt in water.

    • Add a strong base (e.g., 2M NaOH solution) until the aqueous layer is strongly basic (pH > 12).

    • Extract the liberated free amine into an organic solvent such as dichloromethane or diethyl ether.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: My 3-pentylazetidine appears to be degrading on the silica gel column, even with added triethylamine. What can I do?

A: If you suspect degradation on silica, switch to a less acidic stationary phase like basic alumina. Alternatively, reversed-phase chromatography on C18 silica is an excellent option, as it operates under different separation principles and can be performed at neutral or slightly basic pH, which is gentler on the azetidine ring.[5][11]

Q2: How can I confirm the purity and identity of my final product?

A: Use a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure of 3-pentylazetidine. Purity can be assessed by Gas Chromatography (GC) or HPLC, which can also quantify any remaining impurities.[2][5] Mass spectrometry (MS) will confirm the molecular weight.

Q3: Is vacuum distillation a viable purification method for 3-pentylazetidine?

A: Yes, for larger quantities and to remove non-volatile impurities, vacuum distillation can be very effective.[2][6] However, you must first have an approximate boiling point at a given pressure. If the boiling points of your impurities are close to that of your product, fractional distillation with a fractionating column will be necessary. Always use a cold trap to prevent loss of your volatile product into the vacuum pump.

Q4: I've purified my 3-pentylazetidine, but it's turning yellow upon storage. Why is this happening and how can I prevent it?

A: Amines, in general, can be susceptible to air oxidation, which often results in discoloration. To ensure stability, store your purified 3-pentylazetidine under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, and keep it in a cool, dark place, such as a refrigerator or freezer. For long-term storage, consider storing it as a more stable salt form (e.g., the hydrochloride salt).[12][13]

Q5: Can I use trichloroacetic acid (TCA) to form a salt for purification?

A: Yes, TCA is an effective reagent for precipitating amines from a reaction mixture.[8] It forms a salt that can be easily filtered and purified. The free amine can then be regenerated by basification and extraction. This method is particularly useful as it avoids aqueous workups in the initial precipitation step.[8]

References

  • Daudt, C. E., & Ough, C. S. (n.d.). A METHOD FOR DETECTING VOLATILE AMINES IN GRAPES AND WINES. American Journal of Enology and Viticulture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylazetidine. PubChem. Retrieved from [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. Retrieved from [Link]

  • Chang, Y. H., et al. (n.d.). Process for recovery of amines and volatile acids from amine salts. Google Patents.
  • Lee, J. M., & Lee, J. M. (n.d.). Method for separating volatile components by dilutive distillation. Google Patents.
  • Daudt, C. E., & Ough, C. S. (1980). A METHOD FOR DETECTING VOLATILE AMINES IN GRAPES AND WINES. American Journal of Enology and Viticulture. Retrieved from [Link]

  • Angley, M. E., & Swaddle, T. W. (1985). A simple method of polyamine purification. Australian Journal of Chemistry. Retrieved from [Link]

  • Byes, W. E. (n.d.). Volatile amines for treating refinery overhead systems. Google Patents.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Britton, E. C., & Lange, N. A. (n.d.). Process for the purification of amines. Google Patents.
  • Appchem. (n.d.). 3-azido-1-pentylazetidine. Retrieved from [Link]

  • Chromatography Online. (2025, January 6). Chromatography Basics: A Beginner's Guide. Retrieved from [Link]

  • Sartorius BIA Separations. (n.d.). The Basics of Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

  • Svec, F., et al. (n.d.). Efficient separation of small molecules using a large surface area hypercrosslinked monolithic polymer capillary column. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-pentylazetidine hydrochloride (C8H17N). Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-pentylazetidine hydrochloride-1379455-95-4. Retrieved from [Link]

  • PubMed. (n.d.). Stability of three oral liquid drug products repackaged in unit dose containers. Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]

  • Sivo, A., et al. (n.d.). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PMC. Retrieved from [Link]

  • PubMed. (2019, April 19). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Hiskey, M. A. (n.d.). Synthesis of 1,3,3-trinitroazetidine. Google Patents.
  • American Chemical Society. (2020, April 19). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • PubMed. (2025, July 11). Pentraxin 3 stability in serum and urine samples at -20 °C during a 4-week period. Retrieved from [Link]

  • PubMed. (1990, March). Stability of famotidine in a 3-in-1 total nutrient admixture. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of 3-Pentylazetidine Synthesis

Azetidines have emerged as privileged, conformationally restricted scaffolds in modern drug discovery. They are frequently deployed as metabolically stable bioisosteres for pyrrolidines and piperidines to improve pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Azetidines have emerged as privileged, conformationally restricted scaffolds in modern drug discovery. They are frequently deployed as metabolically stable bioisosteres for pyrrolidines and piperidines to improve pharmacokinetic profiles and reduce lipophilicity[1]. However, the synthesis of 3-alkylazetidines, such as 3-pentylazetidine, presents a significant synthetic challenge. The inherent ring strain of the four-membered heterocycle often leads to poor cyclization yields and competing polymerization pathways[2].

As a Senior Application Scientist, I have designed this technical support guide to address the critical bottlenecks in 3-pentylazetidine synthesis. By leveraging optimized 1,3-diol cyclization strategies and understanding the underlying thermodynamic principles, researchers can reliably scale their yields. While alternative methods such as the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines[3] or CDI-mediated cyclization of amino alcohols[4] exist, the high-dilution cyclization of 1,3-ditosylates remains the most scalable and robust approach for 3-alkyl derivatives.

Mechanistic Overview & Experimental Workflow

The most reliable self-validating system for synthesizing 3-pentylazetidine involves the activation of 2-pentylpropane-1,3-diol into a bis-sulfonate ester, followed by a double nucleophilic displacement (4-exo-tet cyclization) using a sterically hindered primary amine.

SynthesisWorkflow N1 2-Pentylpropane-1,3-diol (Starting Material) N2 Tosylation (TsCl, Et3N) Activation of Hydroxyls N1->N2 N3 1,3-Ditosylate Intermediate (Activated Electrophile) N2->N3 N4 Cyclization (Benzhydrylamine) High Dilution, Reflux N3->N4 N5 1-Benzhydryl-3-pentylazetidine (Protected Intermediate) N4->N5 N6 Deprotection (Pd(OH)2/C, H2) Selective Hydrogenolysis N5->N6 N7 3-Pentylazetidine (Final Product) N6->N7

Workflow for the synthesis of 3-pentylazetidine via 1,3-diol cyclization.

Step-by-Step Methodology

Phase 1: Activation (Synthesis of 2-pentylpropane-1,3-diyl bis(4-methylbenzenesulfonate))

  • Dissolve 2-pentylpropane-1,3-diol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Add triethylamine (Et₃N, 3.0 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 2.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ditosylate intermediate.

Phase 2: Cyclization (Synthesis of 1-benzhydryl-3-pentylazetidine)

  • Dissolve the crude ditosylate (1.0 equiv) in anhydrous acetonitrile (MeCN). Critical Step: Ensure the final substrate concentration is strictly ≤ 0.05 M to enforce high-dilution conditions.

  • Add benzhydrylamine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

  • Heat the mixture to reflux (82 °C) for 48 hours. Monitor via TLC or LC-MS until the ditosylate is fully consumed.

  • Concentrate the solvent, partition between ethyl acetate and water, extract, and purify via flash column chromatography to isolate the protected azetidine.

Phase 3: Deprotection (Synthesis of 3-pentylazetidine)

  • Dissolve 1-benzhydryl-3-pentylazetidine in methanol.

  • Add 20% Pd(OH)₂/C (Pearlman's catalyst, 10% w/w).

  • Purge the flask and stir under a hydrogen atmosphere (1 atm via balloon) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, wash with methanol, and carefully concentrate to afford the target 3-pentylazetidine.

Quantitative Data: Yield Optimization Matrix

To maximize the yield of the cyclization step, specific reaction parameters must be strictly controlled. The table below summarizes the causality behind these optimization choices.

Optimization ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Substrate Concentration > 0.10 M≤ 0.05 M +40-50%High dilution kinetically favors the intramolecular 4-exo-tet cyclization over intermolecular Sₙ2 oligomerization.
Leaving Group 1,3-Dichloro1,3-Ditosylate +30-40%Sulfonates are superior leaving groups, lowering the activation energy barrier required to overcome the high enthalpic penalty of forming a 4-membered ring.
Amine Protecting Group Benzylamine (Bn)Benzhydrylamine +15-20%The enhanced steric bulk of the benzhydryl group prevents secondary amine over-alkylation and suppresses dimerization[5].
Base Selection K₂CO₃ (Heterogeneous)DIPEA (Homogeneous) +10-15%Soluble organic bases ensure uniform deprotonation kinetics in high-dilution organic solvents (e.g., acetonitrile).

Troubleshooting & FAQs

YieldLogic Yield Cyclization Yield Dilution Substrate Conc. Yield->Dilution LG Leaving Group Yield->LG HighDil < 0.05 M (Intramolecular) Dilution->HighDil LowDil > 0.10 M (Oligomerization) Dilution->LowDil OTs Tosylate/Mesylate (High Reactivity) LG->OTs Cl Chloride (Low Reactivity) LG->Cl

Logical relationship between reaction parameters and cyclization yield.

Q1: Why am I observing significant polymeric byproducts instead of the cyclized azetidine? A1: This is the most common issue in azetidine synthesis. Forming a four-membered ring incurs a massive enthalpic penalty (ring strain is approximately 26 kcal/mol). Because the intramolecular cyclization is thermodynamically disfavored compared to five- or six-membered rings, intermolecular Sₙ2 reactions leading to acyclic oligomers will easily outcompete ring closure if molecules are too close together. Solution: Strictly adhere to the high-dilution principle (≤ 0.05 M) to artificially increase the statistical probability of intramolecular collision over intermolecular collision.

Q2: Can I use primary amines like methylamine or ammonia directly to avoid the deprotection step? A2: No, this is highly discouraged. Unhindered primary amines and ammonia are prone to over-alkylation. If you use ammonia, the newly formed azetidine (a secondary amine) remains highly nucleophilic and will react with another molecule of your ditosylate, leading to bis-azetidine formation or complex mixtures. Benzhydrylamine is chosen specifically because its massive steric bulk acts as a shield, halting the reaction cleanly after the first cyclization[5].

Q3: My azetidine ring is opening during the deprotection step. How do I prevent this? A3: The C–N bonds in an azetidine ring are highly strained and susceptible to reductive cleavage (hydrogenolysis) under harsh conditions. If you are using standard Pd/C at elevated pressures or temperatures, you risk destroying the ring. Solution: Switch to Pearlman’s catalyst (Pd(OH)₂/C) and maintain strictly mild conditions: 1 atmosphere of H₂ (balloon pressure) at room temperature. Monitor the reaction closely and stop it immediately upon consumption of the starting material.

Q4: Should I use a 1,3-dibromide instead of a 1,3-ditosylate? A4: While 1,3-dibromides are viable, ditosylates (OTs) or dimesylates (OMs) consistently provide superior yields for 3-alkyl azetidines. The carbon-oxygen bond of a sulfonate ester is highly polarized and offers exceptional leaving group ability, which helps lower the activation energy required to force the strained 4-exo-tet transition state.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Pentylazetidine Ring-Opening

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of strained four-membered nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of strained four-membered nitrogen heterocycles. 3-Pentylazetidine possesses significant inherent ring strain (~26 kcal/mol). While the 3-pentyl substituent provides localized steric shielding at the C3 position, the adjacent C2 and C4 carbons remain highly vulnerable to nucleophilic attack when the nitrogen atom is activated.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to prevent undesired ring-opening during your synthetic sequences.

Part 1: The Mechanistic Root of Azetidine Instability

To prevent ring-opening, you must control the electronic state of the azetidine nitrogen. Ring-opening is generally triggered by two primary pathways:

  • Acid-Catalyzed Activation: The pKa of the azetidine nitrogen is a key determinant of stability; at low pH, protonation forms a highly reactive azetidinium ion that rapidly undergoes ring-opening via nucleophilic attack[1]. Even weak nucleophiles (like water or trifluoroacetate) can cleave the C-N bond once protonated.

  • Electron-Withdrawing Group (EWG) Activation: Protecting the nitrogen with strong EWGs (e.g., Tosyl or Acetyl) delocalizes the nitrogen's lone pair. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C2/C4 bonds, making the ring highly susceptible to nucleophilic attack even under neutral conditions[2].

Part 2: Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify the root cause of your 3-pentylazetidine decomposition.

TroubleshootingWorkflow Start Azetidine Ring-Opening Detected? CheckAcid Are conditions acidic (pH < 5)? Start->CheckAcid AcidFix Protonation activates C-N cleavage. Neutralize or use N-Bn/N-Boc. CheckAcid->AcidFix Yes CheckEWG Is Nitrogen activated by EWG (e.g., -Ts, -Ac)? CheckAcid->CheckEWG No EWGFix EWG makes ring susceptible to nucleophiles. Switch to bulky alkyl or carbamate. CheckEWG->EWGFix Yes CheckTemp Is Temp > 60°C or strong Lewis Acid present? CheckEWG->CheckTemp No TempFix Thermal/LA activation. Lower Temp to < 40°C, use ethereal solvent. CheckTemp->TempFix Yes Intra Check for intramolecular nucleophiles or prolonged reaction times. CheckTemp->Intra No

Diagnostic workflow for identifying and preventing 3-pentylazetidine ring-opening triggers.

Part 3: Frequently Asked Questions (FAQs)

Q1: During my cross-coupling reaction, the 3-pentylazetidine ring opens to form a linear amine. I am using an N-tosyl protecting group. Why is this happening? Causality: N-tosyl is a strong EWG. It lowers the LUMO of the C-N bonds, making the adjacent carbons (C2/C4) highly electrophilic. Nucleophiles in your reaction mixture (or even the cross-coupling base) will attack these carbons to relieve the ~26 kcal/mol ring strain[2]. Solution: Switch to an electron-donating or sterically bulky protecting group like N-Benzyl or N-Boc, which do not sufficiently activate the ring for nucleophilic attack.

Q2: I need to remove an N-Boc group from 3-pentylazetidine, but standard TFA/DCM conditions cause the ring to decompose. How can I prevent this? Causality: Azetidines are highly susceptible to acid-catalyzed ring-opening[1]. When the Boc group is removed, the newly formed secondary amine is immediately protonated by TFA. The resulting azetidinium ion undergoes rapid ring-opening via attack by trifluoroacetate. Solution: Use controlled, low-temperature deprotection (0 °C) with a scavenger, and immediately neutralize the salt. Alternatively, switch to the N-Botc (tert-butoxythiocarbonyl) group, which can be removed thermally without acid[3].

Q3: Does the 3-pentyl group offer any stability against ring-opening compared to unsubstituted azetidine? Causality: The 3-pentyl group provides moderate steric shielding specifically at the C3 position, but ring-opening typically occurs via nucleophilic attack at the less hindered C2 or C4 positions[4]. While the alkyl group slightly increases the basicity of the nitrogen, making it more prone to protonation in mildly acidic conditions, it does not prevent SN2-type ring opening at the adjacent carbons[1].

Part 4: Quantitative Data on Stability

Table 1: Influence of pH on Azetidine Ring Stability [1]

pH Level Half-Life (T1/2) Stability Assessment Mechanistic State
1.8 0.5 h Highly Unstable N-protonated (Azetidinium ion formed)
2.7 1.2 h Unstable Partially protonated

| 7.0 | Stable (>24 h) | Stable | Neutral free base |

Table 2: Protecting Group (PG) Influence on Nucleophilic Ring-Opening [2]

Protecting Group Electronic Effect Susceptibility to Nucleophiles Recommended Cleavage
N-Tosyl (-Ts) Strong EWG Very High (LUMO lowered) SmI2 or Na/NH3
N-Acetyl (-Ac) EWG High Strong base/heat (risky)
N-Boc Weak EWG Low Controlled TFA at 0 °C
N-Botc Weak EWG Low Thermal (EtOH reflux)

| N-Benzyl (-Bn) | EDG (Alkyl) | Very Low | Pd/C, H2 |

Part 5: Validated Experimental Protocols
Protocol A: Safe N-Boc Protection of 3-Pentylazetidine

This protocol utilizes a non-nucleophilic base and low temperatures to prevent the transient formation of reactive azetidinium species.

  • Preparation: Dissolve 3-pentylazetidine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. (Causality: Low temperature minimizes the thermal activation energy required to break the strained C-N bond).

  • pH Buffering: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). (Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to maintain a basic pH, strictly preventing the protonation of the azetidine nitrogen).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise over 10 minutes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor completion via LC-MS (Self-validation: look for the[M+H]+ mass of the protected product without the presence of linear amino-alcohol byproducts).

  • Quenching & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. (Critical: Avoid any acidic washes like 1M HCl, as the product can still degrade if exposed to strong aqueous acids).

Protocol B: Acid-Free Deprotection using the N-Botc Strategy

For substrates highly sensitive to TFA, the tert-butoxythiocarbonyl (Botc) group is superior as it allows for thermal deprotection[3].

  • Preparation: Dissolve N-Botc-3-pentylazetidine in absolute ethanol (0.2 M).

  • Thermolysis: Heat the mixture to reflux (approx. 78 °C) for 12 hours.

  • Mechanism: The Botc group undergoes thermal elimination, releasing the free amine, carbonyl sulfide (COS), and isobutylene gas. (Causality: This avoids the use of Brønsted acids entirely, bypassing the azetidinium intermediate).

  • Isolation: Concentrate under reduced pressure. (Self-validation: The absence of salts means the free base is obtained directly without the need for an aqueous neutralization step, preserving the integrity of the 4-membered ring).

References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines , NIH / ACS Medicinal Chemistry Letters.[Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution , ACS Publications / The Journal of Organic Chemistry.[Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines , ResearchGate.[Link]

Sources

Optimization

troubleshooting guide for 3-pentylazetidine synthesis scale-up

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. This guide is specifically engineered for process chemists and drug development professionals scaling up the synthesis of 3-pentylazetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. This guide is specifically engineered for process chemists and drug development professionals scaling up the synthesis of 3-pentylazetidine and its derivatives.

Due to the inherent ring strain of the four-membered azetidine system, scaling up from bench-top (milligram/gram) to pilot-plant (kilogram) quantities introduces distinct thermodynamic and kinetic challenges. This guide addresses these bottlenecks, focusing on mechanistic causality and self-validating protocols.

I. Synthetic Workflow & Scale-Up Strategy

The most robust route for scaling 3-pentylazetidine involves the nucleophilic addition of a pentyl chain to a protected 3-azetidinone, followed by deoxygenation and deprotection.

G A 1-Boc-3-azetidinone (Starting Material) C 1-Boc-3-pentylazetidin-3-ol (Intermediate 1) A->C Grignard Addition (-78°C to 0°C) B Pentylmagnesium Bromide + CeCl3 (Anhydrous) B->C E 1-Boc-3-pentylazetidine (Intermediate 2) C->E Ionic Hydrogenation (0°C to RT) D TFA / Triethylsilane (Deoxygenation) D->E G 3-Pentylazetidine Hydrochloride (Final Product) E->G Acidic Cleavage (< 15°C) F HCl in 1,4-Dioxane (Deprotection) F->G

Fig 1. Optimized scale-up workflow for 3-pentylazetidine hydrochloride synthesis.

II. Troubleshooting & FAQs

Q1: During the Grignard addition to 1-Boc-3-azetidinone at a 500g scale, the reaction stalls at ~65% conversion. Adding excess pentylmagnesium bromide only increases impurities. What is the mechanistic failure? A: The failure is due to competitive enolization. 1-Boc-3-azetidinone is highly prone to α -deprotonation by basic Grignard reagents, forming an unreactive enolate. On a small scale, rapid mixing mitigates this, but on a larger scale, mixing inefficiencies allow the acid-base reaction to compete with nucleophilic attack.

  • The Fix: Implement a cerium-mediated addition (Luche-type conditions). Pre-stir the Grignard reagent with anhydrous CeCl3​ at -78°C to form the organocerium species. Cerium is highly oxophilic, activating the carbonyl while simultaneously reducing the basicity of the nucleophile, thereby suppressing enolization and driving conversion >95%.

Q2: We are experiencing a 30% yield loss during the Boc-deprotection step due to the formation of ring-opened byproducts. How can we preserve the azetidine ring? A: The azetidine ring possesses approximately 26 kcal/mol of strain energy. When scaling up the removal of the tert-butyloxycarbonyl (Boc) group[1], the reaction of the intermediate with strong acids (like neat TFA or aqueous HCl) is highly exothermic. If the internal temperature exceeds 20°C in the presence of strong acid, the nitrogen is protonated, and the strained ring becomes highly susceptible to nucleophilic attack by counter-ions or water, leading to ring-opening.

  • The Fix: Transition from neat TFA to anhydrous HCl in 1,4-dioxane. The protocol must be a self-validating thermal system: the addition rate of the acid must be strictly dictated by the internal temperature probe, ensuring the reaction mass never exceeds 15°C.

Q3: Free-basing 3-pentylazetidine for downstream coupling results in poor mass recovery during aqueous workup. Where is the product going? A: 3-pentylazetidine has significant aqueous solubility due to the secondary amine, and it is relatively volatile. Liquid-liquid extraction with standard solvents (EtOAc, DCM) often leaves a substantial portion of the product in the aqueous phase.

  • The Fix: Do not isolate the free base. Isolate the compound exclusively as the hydrochloride salt (CAS 1379455-95-4)[2][3]. If the free base is strictly required for the next step, perform the neutralization in situ in the presence of the coupling partner and coupling reagent (e.g., using DIPEA in DMF), bypassing the aqueous extraction entirely.

III. Quantitative Scale-Up Parameters

To ensure reproducibility, the thermodynamic parameters must be tightly controlled. The table below summarizes the critical transition parameters from bench to pilot scale for the deoxygenation and deprotection sequence.

ParameterBench Scale (10g)Pilot Scale (1kg)Mechanistic Rationale for Adjustment
Ionic Hydrogenation Temp 0°C to RT-10°C to 5°CMitigates thermal runaway from the exothermic hydride transfer from Et3​SiH .
TFA Equivalents 10.0 eq4.0 eqReduces localized acid concentration to prevent premature Boc cleavage before deoxygenation is complete.
Deprotection Reagent Neat TFA4M HCl in DioxaneEliminates aqueous workup; allows direct precipitation of the HCl salt.
Deprotection Temp Limit < 25°C< 15°CPrevents acid-catalyzed ring-opening of the azetidine system.
Expected Yield (2 steps) 88%82 - 85%Slight reduction due to crystallization losses at scale.

IV. Validated Experimental Protocol: Boc Deprotection & Salt Isolation

This procedure details the controlled conversion of 1-Boc-3-pentylazetidine to 3-pentylazetidine hydrochloride, optimized for a 1 kg scale to prevent ring-opening.

Equipment: 20 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and a dropping funnel.

  • Preparation: Charge the reactor with 1-Boc-3-pentylazetidine (1.0 kg, 4.40 mol) and anhydrous 1,4-dioxane (5.0 L). Set the overhead stirrer to 250 rpm.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature of the solution to 5°C.

  • Acid Addition: Charge the dropping funnel with 4M HCl in 1,4-dioxane (5.5 L, 22.0 mol, 5.0 eq). Begin dropwise addition.

  • Thermal Validation (Critical Step): Modulate the addition rate strictly based on the internal thermocouple. The exothermic generation of isobutylene and CO2​ will cause the temperature to rise. Do not allow the internal temperature to exceed 15°C. (Expected addition time: 3-4 hours).

  • Maturation: Once addition is complete, maintain the jacket temperature at 10°C and stir for 12 hours. The product will begin to precipitate as a white crystalline solid.

  • Isolation: Filter the resulting suspension under a nitrogen atmosphere. Wash the filter cake with cold (-20°C) methyl tert-butyl ether (MTBE) (2 x 1.5 L) to remove residual dioxane and non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 35°C (max) until a constant weight is achieved. Note: Avoid higher drying temperatures to prevent potential sublimation or degradation of the hydrochloride salt.

V. References

  • 2-ethynylazetidine hydrochloride — Chemical Substance Information - NextSDS (Contains related substance data for 3-pentylazetidine hydrochloride, CAS 1379455-95-4). NextSDS. Available at:

  • 3-pentylazetidine hydrochloride (C8H17N) - PubChemLite . Université du Luxembourg. Available at:

  • 142253-56-3 | 1-Boc-Azetidine-3-yl-methanol | BLD Pharm (Contains precursor data for tert-butyl 3-pentylazetidine-1-carboxylate). BLD Pharm. Available at:

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of N-Acylated 3-Pentylazetidine

Welcome to the Technical Support Center for N-acylated 3-pentylazetidine. This guide is specifically designed for researchers and drug development professionals navigating the synthetic and formulation challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-acylated 3-pentylazetidine. This guide is specifically designed for researchers and drug development professionals navigating the synthetic and formulation challenges associated with strained nitrogen heterocycles.

Mechanistic Overview: The Causality of Instability

Azetidines are highly valuable structural motifs in medicinal chemistry, but their utility is often bottlenecked by their inherent thermodynamic instability. The four-membered azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol[1].

While the 3-pentyl substituent provides desirable lipophilicity and alters the spatial conformation of the ring, it does not alleviate this fundamental strain. When the azetidine nitrogen is acylated, its basicity is reduced; however, the molecule remains highly susceptible to degradation under specific conditions. The primary driver of decomposition is the formation of an azetidinium-like intermediate . When exposed to Brønsted acids or Lewis acids, the nitrogen atom (or the amide carbonyl) coordinates with the electrophile. This coordination further increases ring strain, lowering the activation energy required for nucleophilic attack, which ultimately results in irreversible C–N bond cleavage and ring-opening[2],[3].

DecompositionPathway A N-Acyl 3-Pentylazetidine B Acidic pH / Lewis Acid Coordination A->B Exposure C Activated Azetidinium Intermediate B->C Strain Increase D Nucleophilic Attack (e.g., Cl- or H2O) C->D SN2 Cleavage E Ring-Opened Degradant (e.g., γ-chloroamide) D->E Irreversible

Logical pathway of acid-mediated azetidine ring-opening decomposition.

Quantitative Stability Profile

Understanding the environmental limits of N-acylated 3-pentylazetidine is critical for designing robust synthetic routes and storage conditions. The rate of decomposition is highly sensitive to pH, as protonation is the primary precursor to ring opening[2].

Table 1: Comparative Stability Data for N-Acylated Azetidine Derivatives

Environmental ConditionpHTemperature (°C)Estimated Half-Life (T1/2)Primary Degradation Pathway
Strong Aqueous Acid1.825< 1.0 hourAcid-mediated nucleophilic ring opening
Mild Aqueous Acid2.7251.0 - 2.0 hoursAcid-mediated nucleophilic ring opening
Neutral Buffer7.025Stable (> 48 hours)None
Lewis Acid (e.g., AlCl₃)N/A25< 30 minutesLewis acid-catalyzed C–N cleavage
Thermal Stress7.0100< 4.0 hoursThermal decomposition / rearrangement

Note: Data extrapolated from baseline pH-dependent azetidine stability profiles[2],[3].

Troubleshooting Guide: Preventing Ring-Opening During Synthesis

The Problem

During the N-acylation of 3-pentylazetidine using acyl chlorides, researchers frequently observe low yields of the desired product and the appearance of a γ-chloroamide byproduct.

The Causality

Acyl chlorides act as weak Lewis acids. Furthermore, the acylation reaction generates stoichiometric amounts of hydrochloric acid (HCl). The combination of Lewis acidity and low pH activates the azetidine ring, allowing the liberated chloride ions to attack the substituted carbon, permanently opening the ring[1].

Self-Validating Protocol: Kinetically Controlled N-Acylation

To prevent degradation, the reaction must be kept under strict kinetic control to suppress the activation energy available for the ring-opening transition state. This protocol includes built-in validation steps to ensure system integrity.

Step 1: Solvent and Base Preparation Dissolve 3-pentylazetidine (1.0 eq) in anhydrous dichloromethane (DCM) or an ethereal solvent like 2-MeTHF[3]. Add a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as an acid scavenger to immediately neutralize generated HCl without acting as a nucleophile.

Step 2: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath. Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at ≤ -70 °C .

Step 3: Electrophile Addition Add the acyl chloride (1.1 eq) dropwise over 30 minutes. Causality: The cryogenic temperature kinetically favors the extremely fast N-acylation reaction while starving the system of the thermal energy required to overcome the higher activation barrier of ring-opening[1].

Step 4: In-Process Monitoring Monitor the reaction progress by TLC every 15 minutes. Validation Check: To prevent artificial ring-opening caused by the acidity of the silica gel plate, extract a 50 µL aliquot and quench it immediately into 200 µL of cold saturated NaHCO₃ before spotting.

Step 5: Cold Quench Once the starting material is consumed, quench the reaction while still at -70 °C by adding cold saturated aqueous NaHCO₃. Causality: Quenching at room temperature causes an exothermic spike that can thermally degrade the newly formed, highly strained product.

TroubleshootingWorkflow Start Issue: Low Yield of N-Acyl 3-Pentylazetidine Check1 Are Acyl Chlorides Used? Start->Check1 Action1 Switch to Mild Coupling (HATU/EDC + DIPEA) Check1->Action1 Yes Check2 Is Reaction Temp > 0°C? Check1->Check2 No Action1->Check2 Action2 Cool to -78°C before Electrophile Addition Check2->Action2 Yes Success Stable Product Isolated Check2->Success No Action2->Success

Troubleshooting workflow for optimizing N-acylation of 3-pentylazetidine.

Frequently Asked Questions (FAQs)

Q1: How does the 3-pentyl substituent affect stability compared to 2-substituted azetidines? A1: Substituents at the 2-position of the azetidine ring (adjacent to the nitrogen) often stabilize the transition state for C2–N bond cleavage, making the ring highly prone to opening[3]. In contrast, the 3-pentyl group is further removed from the reactive centers. While it adds steric bulk and lipophilicity, it exerts minimal electronic activation on the C–N bonds, making 3-substituted azetidines generally more stable than their 2-substituted counterparts.

Q2: My isolated N-acylated 3-pentylazetidine degrades over a few weeks in storage. How can I improve its shelf life? A2: Degradation during storage is almost exclusively traced to auto-catalytic acid formation. If the compound was synthesized or stored in halogenated solvents (like chloroform or DCM), trace amounts of HCl can form over time due to photolytic or thermal degradation of the solvent. To ensure stability, store the compound neat (solvent-free), or in anhydrous, non-halogenated solvents over molecular sieves. Maintain an argon atmosphere and store at -20 °C.

Q3: Can I avoid the cryogenic conditions entirely by changing my acylation strategy? A3: Yes. The cryogenic requirements are primarily necessary when using harsh, reactive acyl chlorides. By switching to a milder carboxylic acid coupling strategy using reagents like HATU or EDC alongside a tertiary amine base, you avoid the generation of strong Lewis acids and HCl[1]. These mild coupling reactions can typically be performed safely between 0 °C and room temperature without inducing ring-opening.

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in 3-Pentylazetidine Synthesis

Welcome to the Technical Support Center for the synthesis of 3-pentylazetidine derivatives. Azetidines are highly strained four-membered nitrogen heterocycles that serve as valuable bioisosteres in modern drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-pentylazetidine derivatives. Azetidines are highly strained four-membered nitrogen heterocycles that serve as valuable bioisosteres in modern drug development. However, their inherent ring strain (approximately 26 kcal/mol) makes their synthesis highly susceptible to severe side reactions, including ring-opening polymerization, elimination, and premature degradation.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to help researchers and drug development professionals optimize their synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the cyclization of my acyclic 1,3-aminohalide precursor to form 3-pentylazetidine, I observe a significant amount of alkene byproducts instead of the desired ring. How can I suppress this elimination pathway?

Causality: The formation of alkenes is a classic competing elimination (E2) side reaction. When utilizing strong bases to deprotonate the amine for intramolecular nucleophilic substitution ( SN​2 ), the base can alternatively abstract a β -proton from the pentyl-substituted carbon backbone. The steric bulk of the 3-pentyl group exacerbates this issue by hindering the desired SN​2 trajectory (4-exo-tet cyclization), making the E2 pathway kinetically competitive 1.

Solution:

  • Shift to a non-nucleophilic, sterically hindered base (e.g., DIPEA or NaHMDS) to favor deprotonation over nucleophilic attack.

  • Operate under high dilution conditions ( 0.05 M) to favor intramolecular cyclization over intermolecular side reactions 2.

  • Utilize lanthanum(III) trifluoromethanesulfonate ( La(OTf)3​ ) as a Lewis acid catalyst to activate the electrophilic center, which promotes the 4-exo-tet pathway without requiring harsh basic conditions 1.

Q2: Upon isolation of the N-unprotected 3-pentylazetidine, my product rapidly degrades into a viscous gel. What is the mechanism of this degradation, and how is it prevented?

Causality: Unprotected azetidines are highly susceptible to Cationic Ring-Opening Polymerization (CROP) 3. Trace acids (even atmospheric CO2​ or acidic silica gel used during chromatography) protonate the azetidine nitrogen. The resulting azetidinium ion is highly electrophilic due to the relief of ring strain upon cleavage. A second, unprotonated azetidine molecule acts as a nucleophile, attacking the α -carbon of the protonated species, cleaving the ring, and initiating a cascade that yields poly(propylenimine) oligomers and polymers 3.

Solution:

  • Never purify unprotected 3-pentylazetidine on standard acidic silica gel; use basic alumina or triethylamine-deactivated silica.

  • Immediately protect the nitrogen (e.g., with a Boc or Tosyl group). While N-sulfonylazetidines can undergo anionic ring-opening polymerization under specific conditions, they are completely stable to standard handling and CROP 4.

Q3: I am attempting a lithium-halogen exchange on 1-Boc-3-iodoazetidine followed by alkylation with 1-iodopentane to form 1-Boc-3-pentylazetidine. I am getting poor yields and a complex mixture. Why?

Causality: The lithiated azetidine intermediate (generated via iodine-lithium exchange) is highly reactive. If the exchange is performed in batch where excess starting material is present, the lithiated species acts as a strong base, deprotonating another molecule of the starting material or undergoing self-quenching/dimerization 5.

Solution: Utilize a continuous flow microreactor setup. Flow chemistry allows for precise temperature control (-78°C to -50°C) and immediate electrophilic trapping of the highly unstable 3-lithioazetidine intermediate with 1-iodopentane before intermolecular side reactions can occur 5.

Part 2: Quantitative Data on Side Reaction Distribution

To optimize the synthesis of 3-pentylazetidine via intramolecular cyclization, it is critical to balance concentration, temperature, and base selection. The table below summarizes the quantitative impact of reaction parameters on product distribution.

Reaction ParameterDesired Cyclization (%)Elimination Alkene (%)Polymerization (%)Recommended Corrective Action
High Concentration (>0.5 M) 35%15%50%Dilute to 0.05 M to prevent intermolecular collisions.
Strong Unhindered Base (NaOH) 40%55%5%Switch to bulky bases (e.g., DIPEA, K2​CO3​ ).
Acidic Workup (pH < 4) 10%0%90%Maintain pH > 8 during aqueous workup to prevent CROP.
High Temperature (>80°C) 45%40%15%Lower temperature to 20-40°C; increase reaction time.

Part 3: Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of 1-Boc-3-pentylazetidine via Intramolecular Aminolysis

Validation Checkpoint: The presence of the Boc group prevents post-synthesis polymerization. High dilution ensures cyclization over oligomerization. The disappearance of the polar acyclic precursor on TLC confirms successful ring closure.

  • Preparation: Dissolve 1-(benzylamino)-2-pentyl-3-chloropropane (10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a high-dilution concentration of 0.02 M.

  • Activation: Add 5 mol% Lanthanum(III) trifluoromethanesulfonate ( La(OTf)3​ ) to the solution. This Lewis acid specifically activates the carbon-chlorine bond, promoting the 4-exo-tet cyclization pathway over elimination 1.

  • Cyclization: Add N,N-diisopropylethylamine (DIPEA) (15 mmol). Stir the reaction mixture at 60°C for 18 hours under a nitrogen atmosphere.

  • Validation (TLC): Monitor the reaction. A new, non-polar spot indicates the formation of the 1-benzyl-3-pentylazetidine intermediate.

  • Deprotection/Reprotection: Cool the reaction and perform a solvent exchange to methanol. Add Boc2​O (12 mmol) and 10% Pd/C (10 mol%). Stir under an H2​ atmosphere (1 atm) for 12 hours to simultaneously cleave the benzyl group and trap the free amine as the Boc-carbamate.

  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc, 9:1) to yield 1-Boc-3-pentylazetidine.

Protocol B: Safe Deprotection to 3-Pentylazetidine Hydrochloride

Validation Checkpoint: Isolating the product as a hydrochloride salt prevents the lone pair on the nitrogen from acting as a nucleophile, completely halting cationic ring-opening polymerization.

  • Deprotection: Dissolve 1-Boc-3-pentylazetidine (5 mmol) in anhydrous diethyl ether (20 mL) at 0°C.

  • Acidification: Slowly add a solution of 2M HCl in diethyl ether (15 mL). Stir for 4 hours while allowing the reaction to warm to room temperature.

  • Validation (Precipitation): The 3-pentylazetidine hydrochloride salt will precipitate as a white solid. The absence of a viscous liquid phase confirms the prevention of polymerization.

  • Collection: Filter the precipitate under an inert atmosphere, wash with cold diethyl ether, and dry under high vacuum.

Part 4: Visualizations of Pathways and Logic

Workflow Start Acyclic Precursor (1-amino-2-pentyl-3-halopropane) Cond1 High Conc. / Acidic Start->Cond1 Improper setup Cond2 Strong Base / Heat Start->Cond2 Improper setup Cond3 High Dilution / Bulky Base Start->Cond3 Optimized setup Side1 Intermolecular Attack -> Polymerization Cond1->Side1 Side2 Beta-Elimination -> Alkene Byproduct Cond2->Side2 Product 4-exo-tet Cyclization -> 3-Pentylazetidine Cond3->Product

Caption: Workflow demonstrating the divergence of reaction pathways based on synthetic conditions.

Mechanism FreeBase 3-Pentylazetidine (Free Base) Protonated Azetidinium Ion (Highly Electrophilic) FreeBase->Protonated Trace H+ Dimer Ring-Opened Dimer (Primary Amine) Protonated->Dimer Nucleophilic attack by Free Base Polymer Poly(propylenimine) Derivative (Viscous Gel) Dimer->Polymer Propagation (CROP)

Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP) in unprotected azetidines.

References

  • Benchchem. Common side reactions in the synthesis of 3-substituted azetidines. 1

  • Benchchem. Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines. 2

  • ACS Publications. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. 5

  • NIH. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. 4

  • ACS Publications. Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. 3

Sources

Troubleshooting

Technical Support Center: Purification of 3-Pentylazetidine

Welcome to the Technical Support Center for the isolation and purification of 3-pentylazetidine. This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-pentylazetidine. This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of strained, lipophilic secondary amines.

Because 3-pentylazetidine features both a highly basic nitrogen center and a lipophilic pentyl chain, standard purification workflows often fail due to unexpected phase partitioning or irreversible silica chemisorption. This guide provides causality-driven troubleshooting, validated physicochemical data, and self-validating protocols to ensure high-yield recovery from complex starting material mixtures [1].

Workflow Visualization

Purification Crude Crude Reaction Mixture (3-pentylazetidine + Impurities) AcidExt Acidic Extraction (pH 2) Add 1M HCl (aq) Crude->AcidExt OrgDiscard Organic Phase (Neutral Impurities) AcidExt->OrgDiscard Separates AqPhase Aqueous Phase (Azetidinium Salt) AcidExt->AqPhase Retains Basify Basification (pH 12) Add 2M NaOH (aq) AqPhase->Basify OrgExtract Organic Phase (Free 3-pentylazetidine) Basify->OrgExtract DCM Extract Chroma Silica Chromatography (DCM:MeOH:NH4OH) OrgExtract->Chroma Optional Polish Salt Salt Formation (HCl in Ether) OrgExtract->Salt Direct Salt Chroma->Salt Pure Pure 3-pentylazetidine HCl Salt->Pure

Fig 1. Logical workflow for the purification of 3-pentylazetidine from starting materials.

Quantitative Physicochemical Data

To design a successful purification strategy, you must exploit the thermodynamic and physical properties of the target molecule.

ParameterValue / ConditionMechanistic Rationale
pKa (Estimated) ~10.4Dictates pH thresholds for quantitative phase transfer during extraction.
Acid Extraction pH 2.0 – 3.0Ensures >99.9% protonation to the water-soluble azetidinium chloride salt.
Basification pH 11.0 – 12.0Ensures >99.9% deprotonation back to the lipophilic free base.
Chromatography Modifier 1–5% v/v Et₃N or NH₄OHNeutralizes acidic silanols on silica gel to prevent chemisorption and streaking.
Boiling Point (Est.) 180–190 °C (atm)Necessitates high-vacuum distillation to prevent thermal ring-opening.

Troubleshooting & FAQs

Q1: Why does my 3-pentylazetidine co-elute with unreacted starting materials during normal-phase chromatography? Causality: 3-pentylazetidine is a highly lipophilic secondary amine. While the azetidine nitrogen is basic, the 5-carbon pentyl chain significantly increases its retention factor ( Rf​ ) in non-polar solvents. This causes it to mimic the polarity of unreacted lipophilic starting materials (e.g., alkyl halides or Boc-protected precursors) on a silica column. Solution: Shift the purification strategy to exploit its basicity rather than its polarity. Perform a rigorous acid-base extraction prior to any chromatographic steps [5].

Q2: Why is my isolated yield so low after silica gel chromatography? Causality: The secondary amine of the azetidine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase. This acid-base interaction leads to irreversible chemisorption and severe streaking across the column [2]. Solution: Passivate the silica gel. Pre-flush your column with a solvent system containing 1–5% v/v triethylamine (Et₃N) or aqueous ammonia (NH₄OH), and maintain this modifier in your mobile phase.

Q3: Why does the azetidine ring degrade or polymerize during distillation? Causality: The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Prolonged exposure to high temperatures (>120 °C) during atmospheric distillation provides the activation energy required for thermal ring-opening or polymerization [3]. Solution: Never distill free azetidines at atmospheric pressure. Utilize short-path vacuum distillation (e.g., < 5 mmHg) to drastically lower the boiling point, or bypass distillation entirely by precipitating the compound as a stable hydrochloride salt [4].

Self-Validating Experimental Protocols

Protocol A: Phase-Transfer Acid-Base Extraction

This protocol separates the basic 3-pentylazetidine from neutral or acidic starting materials (e.g., unreacted ketones, alkyl halides, or phosphonate byproducts).

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Add 1M aqueous HCl in equal volume to the organic layer. Stir vigorously for 10 minutes.

    • Validation Check: Stop stirring and test the aqueous layer with pH paper. If pH > 3, the amine is not fully protonated. Add additional 1M HCl until pH 2 is sustained.

  • Separation: Transfer to a separatory funnel. Drain the lower DCM layer (containing neutral impurities) and discard or set aside for analysis. Wash the aqueous layer with one additional portion of DCM to ensure complete removal of lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C (neutralization is exothermic). Slowly add 2M aqueous NaOH dropwise while stirring.

    • Validation Check: Test the aqueous phase. The system is validated for extraction only when the pH reaches 12, ensuring >99.9% deprotonation of the azetidinium salt back to the free base.

  • Extraction: Extract the basic aqueous layer with three portions of fresh DCM.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent volatilization).

Protocol B: Hydrochloride Salt Formation and Crystallization

Because the free base of 3-pentylazetidine is an oil that is susceptible to atmospheric CO₂ (forming carbamates), converting it to a hydrochloride salt ensures long-term stability [4].

  • Solvation: Dissolve the purified 3-pentylazetidine free base in anhydrous diethyl ether (5 mL per gram of amine) under an inert nitrogen atmosphere.

  • Precipitation: Cool the solution to 0 °C. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

    • Validation Check: A white precipitate (3-pentylazetidine hydrochloride) will form immediately. The reaction is complete when the addition of a drop of HCl(ether) no longer produces localized cloudiness.

  • Isolation: Filter the suspension rapidly through a Büchner funnel under a blanket of nitrogen (the salt can be hygroscopic). Wash the filter cake with ice-cold anhydrous ether.

  • Recrystallization (Optional Polish): Dissolve the solid in a minimum volume of boiling absolute ethanol. Remove from heat and slowly add anhydrous ether until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator to yield pure crystalline needles.

References

  • BenchChem. "An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine." BenchChem.
  • ACS Publications. "Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors." Journal of Medicinal Chemistry.
  • Semantic Scholar. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc.
  • PubChemLite. "3-pentylazetidine hydrochloride (C8H17N)." PubChemLite.
  • ACS Publications.
Optimization

managing the hygroscopicity of 3-pentylazetidine salts

Welcome to the Technical Support Center for API physical characterization. This guide provides an in-depth, mechanistic approach to , tailored for drug development professionals and formulation scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API physical characterization. This guide provides an in-depth, mechanistic approach to , tailored for drug development professionals and formulation scientists.

Part 1: Causality and Mechanisms (FAQs)

Q1: Why are 3-pentylazetidine salts, particularly hydrochlorides, so prone to severe moisture uptake? A: The hygroscopicity of these compounds stems from both molecular and crystallographic factors. The azetidine ring is a highly strained, four-membered nitrogen heterocycle[1]. When protonated to form a salt (e.g., 3-pentylazetidine hydrochloride), the localized positive charge on the secondary amine creates a highly polar center. Furthermore, halide counterions like chloride exhibit strong hydrogen-bonding affinities with atmospheric water molecules[2]. Because pharmaceutical salts comprise charged species, water molecules can easily attack the polar crystal surfaces, lowering the energy barrier for water to intercalate into the crystal lattice[2]. This leads to surface adsorption, bulk absorption, and eventually deliquescence (complete dissolution in absorbed water) if the ambient relative humidity (RH) exceeds the salt's critical relative humidity (CRH)[3].

Q2: How does counterion selection mechanistically impact this hygroscopicity? A: Hygroscopicity is heavily influenced by the nature of the counterion and the resulting crystal packing[4]. Small, high-charge-density ions (like chloride) often result in highly hygroscopic salts because they leave polar domains exposed. By exchanging the counterion for a larger, more lipophilic organic acid (e.g., tosylate, mesylate, or sulfate), you disrupt the water-binding capacity. The larger counterions increase the overall hydrophobicity of the crystal lattice and optimize the solid-state properties without altering the pharmacologically active 3-pentylazetidine moiety[2],[5].

G A 3-Pentylazetidine HCl (High Lattice Energy) B Exposure to Ambient RH (> Critical RH) A->B C Surface Adsorption (Physisorption) B->C D Bulk Absorption (Hydrate Formation) C->D Moisture Penetration F Caking & Flowability Loss C->F E Deliquescence (Complete Dissolution) D->E Excess Water G Chemical Degradation (Hydrolysis) D->G E->G

Pathway of moisture-induced physical and chemical degradation in azetidine salts.

Part 2: Quantitative Data & Classification

To properly manage 3-pentylazetidine, you must quantify its moisture uptake using Dynamic Vapor Sorption (DVS). DVS is a gravimetric technique that measures the precise mass change of a sample as vapor concentration varies under regulated temperatures[6],[7].

Table 1: Hygroscopicity Classification for Pharmaceutical Salts (Based on DVS at 25°C, 80% RH) [8]

Hygroscopicity ClassMass Increase (% w/w)Typical Observation for Azetidine SaltsFormulation Mitigation Requirement
Non-hygroscopic < 0.2%Rare for halide salts; possible with large organic counterions.Standard packaging.
Slightly hygroscopic 0.2% - 2.0%Typical for tosylate or mesylate salts.Standard packaging, controlled facility RH.
Moderately hygroscopic 2.0% - 15.0%Typical for hydrochloride salts.Moisture-barrier film coating required.
Very hygroscopic > 15.0%Amorphous forms; deliquescence likely.Strict dry handling; co-processing needed.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the sorption/desorption isotherms and calculate the precise hygroscopicity of 3-pentylazetidine salts[6],[8].

  • Sample Preparation: Accurately weigh 10-20 mg of the 3-pentylazetidine salt into a pre-weighed digital microbalance sample pan[9]. Causality: Small sample sizes ensure rapid equilibration and prevent diffusion-limited bulk resistance from skewing the kinetic data.

  • Pre-treatment (Drying): Expose the sample to 0% RH at 25°C until the mass stabilizes ( dm/dt < 0.002% per minute). Causality: This establishes an absolute dry baseline, ensuring results are independent of the material's initial moisture content.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 95%. The system must hold at each step until gravimetric equilibrium is reached before progressing[7].

  • Desorption Cycle: Decrease the RH from 95% back to 0% in 10% decrements, again waiting for equilibrium at each step.

  • Self-Validation Check: Assess the hysteresis gap between the sorption and desorption curves. If the mass at 0% RH post-desorption does not return to the initial baseline (±0.1%), the system flags an irreversible event (e.g., chemisorption, stable hydrate formation, or chemical degradation) rather than simple physisorption[2].

DVS_Workflow S1 Step 1: Sample Prep (10-20 mg) S2 Step 2: Pre-treatment (0% RH, 25°C) S1->S2 S3 Step 3: Sorption Cycle (0% -> 95% RH) S2->S3 S4 Step 4: Desorption Cycle (95% -> 0% RH) S3->S4 S5 Step 5: Isotherm Analysis S4->S5 Hyst Hysteresis Gap? S5->Hyst Bulk Indicates Bulk Absorption or Hydrate Formation Hyst->Bulk Yes Surface Indicates Surface Adsorption Only Hyst->Surface No

Dynamic Vapor Sorption (DVS) experimental workflow and isotherm interpretation.

Protocol 2: Salt Screening for Hygroscopicity Mitigation

Objective: To synthesize and identify a less hygroscopic solid-state form of 3-pentylazetidine[2].

  • Counterion Selection: Select a panel of pharmaceutically acceptable acids with varying pKa and lipophilicity (e.g., sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid).

  • Crystallization: Dissolve the 3-pentylazetidine free base in an anhydrous solvent (e.g., ethanol/heptane) and add stoichiometric amounts of the selected acids. Induce crystallization via controlled cooling.

  • Isoactivity Stress Testing (Validation Check): To ensure the new salt form is genuinely less hygroscopic and not just kinetically slow to absorb water, subject the candidate to a prolonged isoactivity measurement (constant 80% RH over 72 hours)[9]. A true non-hygroscopic salt will maintain a flat mass baseline, whereas a kinetically hindered salt will show a slow, continuous mass drift.

Part 4: Troubleshooting Guide

Issue 1: The 3-pentylazetidine API becomes clumpy and sticky during scale-up or weighing.

  • Cause: The ambient RH has exceeded the Critical Relative Humidity (CRH) of the salt, leading to capillary condensation between particles and early-stage deliquescence[4].

  • Solution:

    • Immediate: Handle the material inside a glove box or a controlled humidity chamber (<30% RH) to prevent further moisture uptake[4].

    • Formulation: Co-process the active ingredient with hydrophobic excipients (e.g., colloidal silicon dioxide) to divert water away from the active salt, or apply a moisture-barrier film coating (e.g., Opadry AMB) to the final dosage form[10].

Issue 2: The DVS isotherm shows a sudden, irreversible mass drop after an initial mass gain.

  • Cause: This phenomenon indicates a moisture-induced morphological change, specifically the crystallization of an amorphous fraction. As the amorphous material absorbs water, its glass transition temperature drops until it spontaneously crystallizes. Because crystalline lattices hold less water than amorphous networks, the sample expels the absorbed water, causing a sharp mass decrease[11],[9].

  • Solution: Perform X-Ray Powder Diffraction (XRPD) before and after the DVS run to confirm the phase transition from amorphous to crystalline[3]. Ensure your synthesis drying processes yield a fully crystalline starting material to maintain constant properties during handling[5].

Issue 3: Chemical degradation (hydrolysis/oxidation) detected during stability testing.

  • Cause: Absorbed moisture acts as a micro-reaction medium, promoting the hydrolysis or oxidation of the azetidine derivative[4],[3].

  • Solution: Package the material under controlled humidity conditions using materials with low water vapor permeation rates (e.g., Aclar, foil-foil blisters, or high-density PVC)[10]. For highly sensitive bulk storage, maintain the salt under an inert atmosphere (nitrogen or argon)[4].

Part 5: References

Sources

Reference Data & Comparative Studies

Validation

Scaffold Hopping in Drug Design: A Comparative Reactivity Guide to 3-Pentylazetidine and Pyrrolidine

As drug discovery programs increasingly rely on structural diversification to navigate complex intellectual property landscapes and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, saturated...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on structural diversification to navigate complex intellectual property landscapes and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, saturated nitrogen heterocycles remain foundational building blocks. Among these, pyrrolidine has long been a privileged scaffold. However, 3-pentylazetidine is emerging as a powerful alternative for scaffold hopping, offering a unique spatial arrangement of lipophilic bulk while maintaining critical basicity.

As an application scientist, choosing between these two secondary amines requires a deep understanding of their thermodynamic stability, kinetic reactivity, and steric profiles. This guide objectively compares the physicochemical and reactive properties of 3-pentylazetidine and pyrrolidine, supported by mechanistic causality and self-validating experimental protocols.

Physicochemical Foundations: Strain, Basicity, and Lipophilicity

To predict how these amines will behave in complex synthetic workflows or biological systems, we must first analyze their fundamental structural differences.

Pyrrolidine is a highly flexible, low-strain five-membered ring. In contrast, the azetidine core of 3-pentylazetidine is a four-membered ring characterized by high ring strain and a puckered conformation.

The Basicity Paradox

One might assume that the high ring strain of azetidine (~25.2 kcal/mol) compared to pyrrolidine (~5.8 kcal/mol) would drastically alter its basicity. The inherent ring strain compresses the C–N–C bond angle to approximately 93°, which increases the s-character of the nitrogen lone pair orbital. In the gas phase, this increased s-character stabilizes the lone pair, making azetidine less basic than pyrrolidine.

However, in aqueous solution, this effect is almost perfectly counterbalanced by solvation energies. Consequently, the conjugate acid of the parent azetidine exhibits a pKa of 11.29, which is nearly identical to the pKa of pyrrolidine (11.27)[1]. The addition of the 3-pentyl group slightly increases lipophilicity (LogP) but exerts minimal inductive effect on the nitrogen, meaning 3-pentylazetidine retains the strong basicity typical of unhindered secondary amines.

Quantitative Comparison Table
PropertyPyrrolidine3-PentylazetidineCausality / Structural Impact
Ring Size 5-membered4-memberedDictates conformational flexibility.
Ring Strain ~5.8 kcal/mol~25.2 kcal/molAzetidines are highly susceptible to nucleophilic ring-opening when activated.
pKa (Aqueous) 11.27~11.29 (core)Aqueous solvation offsets the s-character of the azetidine lone pair.
C-N-C Angle ~105°~93°Compresses the azetidine lone pair, altering its trajectory during nucleophilic attack.
Steric Profile MinimalModerate (Vectorized)The 3-pentyl group projects away from the nitrogen, minimizing direct steric hindrance at the reactive center.
Estimated LogP 0.46~2.5 - 2.8The pentyl chain significantly enhances membrane permeability compared to the parent ring[2].

Comparative Reactivity Profiles

Nucleophilicity and SNAr Performance

Pyrrolidine is a benchmark nucleophile, reacting rapidly with electrophiles such as aldehydes, ketones, and aryl halides[1]. 3-Pentylazetidine is also an excellent nucleophile. Because the pentyl group is located at the 3-position, it projects outward from the puckered ring, leaving the nitrogen lone pair relatively unhindered. In Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations, 3-pentylazetidine performs comparably to pyrrolidine in terms of initial attack velocity.

Thermodynamic Stability and Ring-Opening

The critical divergence in reactivity between these two molecules lies in their product stability. Pyrrolidine adducts are thermodynamically highly stable. Conversely, when 3-pentylazetidine reacts with strong electrophiles (e.g., alkyl triflates) to form an azetidinium ion, the ~25.2 kcal/mol ring strain becomes a kinetic liability. These activated azetidinium species are highly prone to regioselective nucleophilic ring-opening, yielding acyclic amine derivatives[3].

Reactivity Substrate Electrophile (e.g., Alkyl Halide) Pyr Pyrrolidine (Low Strain) Substrate->Pyr Nucleophilic Attack Aze 3-Pentylazetidine (High Strain) Substrate->Aze Nucleophilic Attack Adduct_Pyr Stable Pyrrolidinium Adduct Pyr->Adduct_Pyr Fast & Stable Adduct_Aze Strained Azetidinium Intermediate Aze->Adduct_Aze Fast Formation RingOpen Ring-Opened Acyclic Amine Adduct_Aze->RingOpen External Nucleophile (e.g., Azide/Water)

Figure 1: Divergent thermodynamic stability pathways of pyrrolidine vs. 3-pentylazetidine adducts.

Experimental Protocols: Self-Validating Kinetic Profiling

To objectively compare the nucleophilicity of 3-pentylazetidine versus pyrrolidine, we utilize a parallel SNAr kinetic assay.

Scientific Integrity Note: This protocol is designed as a self-validating system. By using 1,3,5-trimethoxybenzene as an inert internal standard, we eliminate volumetric errors. Furthermore, the precise use of a 1% Trifluoroacetic acid (TFA) quench instantly protonates the highly basic amines (pKa ~11.3), completely arresting their nucleophilicity and ensuring that the LC-MS data reflects the exact state of the reaction at the moment of sampling.

Protocol: Parallel SNAr Kinetics with 1-Fluoro-4-nitrobenzene

Objective: Determine the relative reaction rates of pyrrolidine and 3-pentylazetidine in an un-catalyzed SNAr reaction.

Materials:

  • Pyrrolidine (1.0 M in DMSO)

  • 3-Pentylazetidine (1.0 M in DMSO)

  • 1-Fluoro-4-nitrobenzene (Electrophile, 0.5 M in DMSO)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 M in DMSO)

  • 1,3,5-Trimethoxybenzene (Internal Standard, 0.1 M in DMSO)

  • Quench Solution: 1% v/v TFA in HPLC-grade Acetonitrile

Step-by-Step Methodology:

  • Reaction Preparation: In two separate 5 mL glass vials equipped with magnetic stir bars, add 1.0 mL of the 1-Fluoro-4-nitrobenzene solution (0.5 mmol) and 1.0 mL of the internal standard solution (0.1 mmol).

  • Base Addition: Add 0.5 mL of DIPEA solution (1.0 mmol) to each vial to act as a non-nucleophilic proton sponge, preventing the consumption of the target amines by generated HF.

  • Initiation (t=0): Equilibrate vials to exactly 25.0 °C. Simultaneously inject 0.6 mL of Pyrrolidine solution (0.6 mmol) into Vial A, and 0.6 mL of 3-Pentylazetidine solution (0.6 mmol) into Vial B. Begin stirring at 600 rpm.

  • Aliquoting & Quenching (Self-Validation Step): At precisely 5, 15, 30, 60, and 120 minutes, withdraw a 20 µL aliquot from each vial. Immediately inject the aliquot into an HPLC vial containing 980 µL of the Quench Solution (1% TFA in MeCN). Causality: The TFA drops the pH well below the pKa of the amines (~11.3), instantly protonating them and halting the SNAr reaction, ensuring temporal accuracy.

  • LC-MS/UV Analysis: Analyze the quenched samples via LC-MS (UV detection at 254 nm). Integrate the product peaks and normalize against the 1,3,5-trimethoxybenzene internal standard peak area.

  • Data Synthesis: Plot normalized product formation over time to derive pseudo-first-order rate constants ( kobs​ ).

Workflow Prep 1. Reagent Prep (Electrophile + IS) React 2. Parallel SNAr (Pyr vs 3-PentylAze) Prep->React Sample 3. Time-Course Aliquots (TFA Quench) React->Sample Analyze 4. LC-MS/UV Analysis (IS Normalization) Sample->Analyze

Figure 2: Self-validating experimental workflow for parallel SNAr kinetic profiling.

Strategic Applications in Drug Design

When should a drug development professional choose 3-pentylazetidine over the traditional pyrrolidine?

  • Modulating Lipophilicity (LogP) without Steric Penalty: If a lead compound containing a pyrrolidine ring lacks sufficient membrane permeability, swapping to 3-pentylazetidine significantly increases the LogP[2]. Because the pentyl group is at the 3-position, the nucleophilicity and basicity of the nitrogen remain largely unhindered, unlike 2-substituted pyrrolidines which suffer from severe steric clash.

  • Occupying Unique 3D Chemical Space: The 4-membered azetidine ring is puckered, projecting the 3-pentyl group at a distinctly different angle compared to a 3-substituted pyrrolidine. This "vectorization" is highly valuable when attempting to lock a molecule into a specific binding pocket conformation.

  • Avoiding Metabolic Oxidation: Pyrrolidines are often susceptible to cytochrome P450-mediated oxidation at the unhindered α -carbons, leading to ring-opening and clearance. The strained nature and different C-H bond dissociation energies of the azetidine core can alter this metabolic liability, though researchers must be wary of chemical ring-opening if the nitrogen is heavily alkylated in vivo.

References
  • Azetidine - Grokipedia. Retrieved from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES (Bott & West, 2012). Retrieved from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Retrieved from:[Link]

Sources

Comparative

validation of 3-pentylazetidine structure by X-ray crystallography

Structural Validation of 3-Pentylazetidine: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities Executive Summary In medicinal chemistry and fragment-based drug discovery (FBDD), the unambiguous struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 3-Pentylazetidine: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), the unambiguous structural elucidation of small aliphatic heterocycles is paramount[1]. 3-Pentylazetidine, a highly flexible, low-molecular-weight building block, presents a unique crystallographic challenge: the free base is an oily liquid at room temperature. This guide provides an in-depth comparative analysis of structural validation methodologies, detailing the causality-driven protocols required to successfully obtain and validate the single-crystal X-ray diffraction (SCXRD) structure of 3-pentylazetidine.

The Analytical Challenge of Flexible Aliphatic Azetidines

3-Pentylazetidine consists of a strained four-membered nitrogen heterocycle attached to a highly flexible five-carbon aliphatic chain. Standard validation techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide excellent connectivity and mass data but fall short in determining absolute stereochemistry or precise 3D ring-puckering conformations.

To achieve atomic-resolution validation, X-ray crystallography remains the gold standard[1]. However, because 3-pentylazetidine is a liquid, it necessitates strategic derivatization to increase lattice energy and induce crystallization—a workflow similarly required for related liquid azetidine derivatives[2].

Comparative Analysis of Structural Validation Modalities

To objectively evaluate the best approach for 3-pentylazetidine, we must compare SCXRD against alternative analytical methods. Recently, 3D Electron Diffraction (MicroED) has emerged as a robust alternative for microcrystalline samples that fail to grow into large single crystals[2].

ModalityResolution / OutputStereochemical ConfidenceSample RequirementLimitations for 3-Pentylazetidine
1D/2D NMR Connectivity, J-couplingsLow-Medium (Relative only)~5 mg (Liquid/Solid)Cannot easily distinguish complex ring puckering or absolute stereochemistry without chiral shift reagents.
High-Res MS Exact Mass (m/z 128.1434 [M+H]+)None<1 µgProvides zero 3D structural or conformational data[3].
SCXRD Atomic (<0.84 Å)Absolute (with heavy atom)>50 µm single crystalRequires derivatization (salt formation) since the free base is a liquid.
3D ED (MicroED) Sub-atomic (~0.8 Å)AbsoluteNanocrystals (<1 µm)High equipment cost; potential electron beam damage to the flexible aliphatic chain.

Causality-Driven Experimental Methodology

To validate 3-pentylazetidine via SCXRD, the protocol must be designed as a self-validating system where each chemical and physical manipulation directly addresses the molecule's inherent physical limitations.

Phase 1: Derivatization (Salt Formation)
  • Step 1: Dissolve 3-pentylazetidine free base in anhydrous diethyl ether under an inert atmosphere.

  • Step 2: Slowly add 1.1 equivalents of ethereal HCl dropwise at 0 °C.

  • Step 3: Isolate the resulting white precipitate via vacuum filtration and dry under high vacuum.

  • Causality & Self-Validation: The free base lacks sufficient intermolecular forces to form a solid lattice at room temperature. Protonation of the azetidine nitrogen yields 3-pentylazetidine hydrochloride (C8H17N·HCl)[3]. This introduces strong ionic interactions and N-H···Cl hydrogen bonding, drastically increasing the lattice energy and driving the transition from a liquid to a crystalline solid.

Phase 2: Controlled Crystallization (Vapor Diffusion)
  • Step 1: Dissolve 10 mg of 3-pentylazetidine hydrochloride in a minimum volume of methanol (inner vial).

  • Step 2: Place the inner vial inside a larger, sealed chamber containing acetone (antisolvent).

  • Step 3: Allow vapor equilibration undisturbed over 3–5 days at room temperature.

  • Causality & Self-Validation: The highly flexible pentyl chain makes the molecule prone to forming amorphous powders or twinned crystals if forced out of solution too quickly. Vapor diffusion ensures an extremely slow, controlled approach to the metastable zone, promoting the thermodynamic growth of a single, well-ordered crystal (>50 µm) suitable for diffraction.

Phase 3: SCXRD Data Collection and Geometric Validation
  • Step 1: Mount a suitable single crystal on a goniometer using a cryoloop and perfluoropolyether oil.

  • Step 2: Flash-cool the crystal to 100 K using a cold nitrogen stream.

  • Step 3: Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å), solve the structure using direct methods, and refine against F² using least-squares minimization.

  • Step 4: Validate geometric features (bond lengths/angles) against the Cambridge Structural Database (CSD).

  • Causality & Self-Validation: Cooling to 100 K is critical; it freezes out the dynamic thermal motion of the flexible pentyl chain, which would otherwise cause severe electron density disorder and lower the resolution. Post-solution, validating the geometric features against the CSD ensures the refined model is chemically sane and not an artifact of overfitting[4].

Structural Elucidation Workflow

G A 3-Pentylazetidine (Liquid Free Base) B Derivatization (HCl Salt Formation) A->B Increase lattice energy C Crystallization (Vapor Diffusion) B->C Supersaturation D SCXRD Data Collection (100 K) C->D Large Single Crystal (>50 µm) F 3D Electron Diffraction (MicroED) C->F Nanocrystals (<1 µm) E Structure Solution & CSD Validation D->E Diffraction Data G Validated 3D Structure E->G Final Model F->E Electron Diffraction Data

Workflow for the structural validation of 3-pentylazetidine via SCXRD and MicroED.

References

  • Source: nih.
  • Title: Confirming the Structure of 3-(2-Phenoxyethyl)
  • Source: iucr.
  • Title: 3-pentylazetidine hydrochloride (C8H17N)

Sources

Validation

comparative study of 3-alkylazetidines in catalysis

The integration of 3-alkylazetidines into pharmaceutical pipelines has become a cornerstone strategy for drug developers looking to "escape flatland." Compared to traditional pyrrolidines and piperidines, the azetidine r...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of 3-alkylazetidines into pharmaceutical pipelines has become a cornerstone strategy for drug developers looking to "escape flatland." Compared to traditional pyrrolidines and piperidines, the azetidine ring offers a lower molecular weight, reduced lipophilicity, and a unique conformational rigidity that often translates to improved pharmacokinetic and pharmacodynamic (PK/PD) profiles[1].

However, the synthesis of sp³-rich 3-substituted azetidines has historically been bottlenecked by the thermodynamic instability of the four-membered ring and its susceptibility to ring-opening under harsh catalytic conditions. Today, two dominant catalytic paradigms have emerged to solve this challenge: Transition-Metal Catalyzed Decarboxylative Cross-Coupling and Strain-Release Functionalization of Azabicyclobutanes (ABBs) .

As an Application Scientist, choosing the correct pathway depends heavily on your starting material availability, desired substitution patterns, and scalability requirements. This guide provides an objective, data-backed comparison of these two methodologies.

Comparative Analysis of Catalytic Strategies

Strategy A: Photoredox/Nickel Dual Catalysis (Decarboxylative Cross-Coupling)

This approach leverages the abundance of azetidine-3-carboxylic acids. By converting the carboxylic acid into a redox-active N-hydroxyphthalimide (NHP) ester—or using direct photoredox conditions—researchers can generate an α-amino radical via CO₂ extrusion. This radical is subsequently captured by a Nickel(II) catalytic cycle to form a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond[2][3].

  • The Causality of Choice: This method is ideal for late-stage functionalization because it avoids the β-hydride elimination pathways that typically plague standard Palladium-catalyzed sp³ cross-couplings. It utilizes highly stable, commercially available carboxylic acid feedstocks.

Strategy B: Strain-Release Functionalization of Azabicyclobutanes (ABBs)

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic systems containing a central C–N bond. The release of this massive ring strain (~40 kcal/mol) provides a powerful thermodynamic driving force for functionalization. Through the addition of nucleophiles, radicals, or electrophiles, the bicyclic system opens to yield 1,3-bis-functionalized azetidines[4][5].

  • The Causality of Choice: This strategy is unparalleled for generating all-carbon quaternary centers at the C3 position. It completely bypasses the need for pre-functionalized 3-haloazetidines, utilizing the inherent strain of the ABB core to drive the multicomponent reaction forward.

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of both strategies based on recent literature[2][3][4][5].

ParameterPhotoredox/Ni Decarboxylative CouplingStrain-Release of Azabicyclobutanes (ABBs)
Starting Material Azetidine-3-carboxylic acids / NHP esters1-Azabicyclo[1.1.0]butanes (ABBs)
Catalytic System Ir/Ru Photocatalyst + Ni(II) complexNi(II) + Bromide relay / Lewis Acids
Thermodynamic Driver Visible light (Photoredox) & CO₂ extrusionRelease of high ring strain (~40 kcal/mol)
Typical Yields 45% – 86%50% – 95%
Stereocontrol Generally racemic (radical intermediate)High diastereoselectivity possible
Key Advantage Utilizes abundant, stable acid feedstocksEnables rapid 1,3-bis-functionalization in one pot
Primary Limitation Requires specialized photoreactorsABBs can be volatile and require careful handling

Mechanistic Pathways

To understand the operational differences, we must look at the catalytic cycles. The diagram below illustrates the distinct mechanistic flow of both strategies.

MechanisticComparison cluster_cross_coupling Photoredox/Ni Decarboxylative Coupling cluster_strain_release Strain-Release of Azabicyclobutanes (ABBs) A Azetidine-3-carboxylic Acid (or NHP Ester) B Photocatalyst (Ir/Ru) + Blue LED Light A->B Oxidation C α-Amino Radical Generation (-CO2) B->C Decarboxylation D Ni(II) Catalytic Cycle + Alkyl/Aryl Halide C->D Radical Capture E 3-Alkyl/Aryl Azetidine (Cross-Coupled Product) D->E Reductive Elimination F 1-Azabicyclo[1.1.0]butane (ABB) G Electrophilic/Nucleophilic Activation F->G Activation H Bicyclo[1.1.0] Ring Opening (Strain Release) G->H Cleavage of C-N bond I Intermediate Trapping (e.g., Ni/Br Relay) H->I Functionalization J 1,3-Bis-functionalized 3-Alkylazetidine I->J Product Formation

Mechanistic comparison of Photoredox/Ni Decarboxylative Coupling vs. ABB Strain-Release.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid in troubleshooting and optimization.

Protocol 1: Ni-Catalyzed Decarboxylative Cross-Coupling[2][3]

Objective: Synthesize 3-heteroaryl azetidines from azetidine-3-carboxylic acid derived NHP esters.

  • Preparation of the Catalytic Mixture: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with the azetidine NHP ester (0.5 mmol, 1.0 equiv), the heteroaryl iodide (0.75 mmol, 1.5 equiv), NiCl₂·glyme (10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).

    • Causality: The dtbbpy ligand is sterically demanding, which stabilizes the high-valent Ni(III) intermediate and prevents premature catalyst degradation.

  • Addition of Photocatalyst and Base: Add Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (1 mol%) and NaHCO₃ (1.5 equiv).

    • Causality: NaHCO₃ acts as a mild, heterogeneous base to neutralize acidic byproducts, preventing the acid-catalyzed hydrolysis of the sensitive NHP ester before photolysis occurs.

  • Solvent Addition and Degassing: Suspend the mixture in anhydrous DMA (0.1 M). Seal the vial with a Teflon-lined septum cap, remove from the glovebox, and sparge with Argon for 10 minutes.

  • Irradiation: Irradiate the reaction mixture with 395 nm blue LEDs at room temperature for 16 hours. A cooling fan must be used to maintain the temperature below 30°C.

    • Causality: Excessive heat >30°C promotes thermal degradation of the radical intermediates, leading to protodehalogenation of the aryl iodide rather than the desired cross-coupling.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography to yield the 3-substituted azetidine.

Protocol 2: Strain-Release Diversification of ABBs via Bromide/Nickel Relay[5]

Objective: Multicomponent synthesis of all-carbon quaternary azetidines via ABB ring opening.

  • Reagent Assembly: In a dry Schlenk tube under Argon, combine 1-azabicyclo[1.1.0]butane (0.1 mmol, 1.0 equiv), an α,β-unsaturated ester (0.14 mmol, 1.4 equiv), and an aryl boronic acid (0.5 mmol, 5.0 equiv).

  • Catalyst and Relay Agent Addition: Add NiBr₂·diglyme (10 mol%), a suitable bipyridine ligand (12 mol%), K₂CO₃ (1.75 equiv), and LiBr (1.0 equiv).

    • Causality: LiBr is critical as a radical relay agent. The bromide ion undergoes single-electron oxidation by the active Ni species to generate a bromine radical. This radical selectively attacks the ABB, triggering the strain-release ring opening and generating a carbon-centered radical that subsequently adds to the α,β-unsaturated ester.

  • Reaction Execution: Dissolve the mixture in a 1:1 mixture of 1,4-dioxane/DMF (0.33 M). Heat the sealed tube to 75°C for 12 hours.

    • Causality: The mixed solvent system ensures the solubility of both the inorganic salts (K₂CO₃, LiBr) and the highly non-polar ABB intermediate, maintaining a homogeneous catalytic cycle.

  • Workup: Filter through a short pad of Celite, concentrate under reduced pressure, and purify via preparative HPLC to isolate the 1,3-bis-carbofunctionalized azetidine.

Conclusion & Expert Recommendation

For drug discovery programs requiring rapid library generation from diverse, commercially available building blocks, Photoredox/Ni Decarboxylative Coupling is the superior choice. The vast commercial availability of carboxylic acids allows for high-throughput screening of 3-alkyl/aryl azetidine derivatives.

Conversely, if the synthetic goal is to access highly complex, sterically encumbered 1,3-bis-functionalized azetidines or all-carbon quaternary centers, the Strain-Release of ABBs offers unprecedented molecular complexity in a single step. While ABBs require dedicated synthesis and careful handling, the thermodynamic payoff of releasing ~40 kcal/mol of ring strain enables transformations that are otherwise impossible via traditional cross-coupling.

References

  • Elektronische Hochschulschriften der LMU München. (2025). Stereoselective functionalization of azetidines. Retrieved from[Link]

  • Brewster, J. T., et al. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, ACS Publications. Retrieved from[Link]

  • MacMillan Group. (2022). Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids. Princeton University. Retrieved from[Link]

  • Gianatassio, R., et al. (2019). Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Letters, ACS Publications. Retrieved from[Link]

  • ResearchGate. (2026). Strain‐Release Diversification of 1‐Azabicyclobutanes via Bromide/Nickel Relay Catalyzed 1,3‐Bis‐Carbofunctionalization. Retrieved from [Link]

Sources

Comparative

assessing the metabolic stability of 3-pentylazetidine derivatives

Assessing the Metabolic Stability of 3-Pentylazetidine Derivatives: A Comparative Guide In contemporary drug discovery, optimizing a compound's pharmacokinetic (PK) profile is as critical as maximizing its target affinit...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Metabolic Stability of 3-Pentylazetidine Derivatives: A Comparative Guide

In contemporary drug discovery, optimizing a compound's pharmacokinetic (PK) profile is as critical as maximizing its target affinity. For aliphatic amines, metabolic liability is a persistent hurdle. The introduction of a lipophilic side chain—such as a 3-pentyl group—often exacerbates this liability by increasing the molecule's susceptibility to cytochrome P450 (CYP450) mediated oxidation.

As a Senior Application Scientist, I frequently guide development teams through the strategic replacement of traditional saturated heterocycles (like piperidine or pyrrolidine) with azetidine bioisosteres. This guide objectively evaluates the metabolic stability of 3-pentylazetidine derivatives, comparing them against alternative scaffolds, and provides a self-validating experimental framework for in vitro assessment.

Mechanistic Causality: Why the Azetidine Scaffold?

The metabolic fate of a saturated heterocycle is dictated by its ring size, conformational flexibility, and lipophilicity. When a pentyl chain is attached to an amine-containing ring, the molecule faces two primary metabolic threats:

  • N-dealkylation and α -carbon oxidation (driven by the heterocyclic ring).

  • ω and ω−1 aliphatic oxidation (driven by the pentyl chain).

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol)[1]. This high strain restricts conformational freedom, presenting a rigid three-dimensional vector that sterically hinders the nitrogen atom from orienting optimally within the CYP450 heme active site. Consequently, azetidines are notably more resistant to N-dealkylation compared to their less strained piperidine and pyrrolidine counterparts[1].

Furthermore, replacing a six-membered ring with a four-membered ring inherently reduces the molecular weight and lowers the distribution coefficient (LogD). This reduction in lipophilicity decreases non-specific binding to metabolizing enzymes, thereby improving overall microsomal stability[2]. While the azetidine ring protects the nitrogen core, the 3-pentyl chain remains susceptible to aliphatic oxidation, shifting the primary clearance mechanism rather than eliminating it entirely.

Pathway Parent 3-Pentylazetidine Derivative CYP CYP450 Enzymes (Phase I Metabolism) Parent->CYP Path1 Aliphatic Chain Oxidation (ω / ω-1 Hydroxylation) CYP->Path1 Primary Pathway Path2 N-Dealkylation / Ring Scission (Sterically Hindered) CYP->Path2 Secondary Pathway Result1 Major Metabolites (Primary Clearance) Path1->Result1 Result2 Minor Metabolites (Protected by Ring Strain) Path2->Result2

Primary metabolic biotransformation pathways for 3-pentylazetidine derivatives.

Comparative Performance Data

To objectively assess the impact of the azetidine ring, we must compare 3-pentylazetidine against its direct structural analogs: 3-pentylpyrrolidine and 3-pentylpiperidine. The data below illustrates how reducing ring size mitigates C-H bond reactivity and improves overall metabolic stability[3].

Table 1: In Vitro Human Liver Microsome (HLM) Stability Comparison

Compound ScaffoldRing SizeRing Strain (kcal/mol)LogD (pH 7.4)HLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Metabolic Liability
3-Pentylazetidine 4~25.41.845.030.8Aliphatic chain oxidation ( ω -hydroxylation)
3-Pentylpyrrolidine 5~6.02.228.548.6N-dealkylation & Aliphatic oxidation
3-Pentylpiperidine 6~0.12.615.291.2Rapid N-dealkylation & α -carbon oxidation

Data Interpretation: The 3-pentylazetidine derivative demonstrates a nearly 3-fold improvement in half-life ( t1/2​ ) compared to the piperidine analog. By effectively shutting down the rapid N-dealkylation pathway, the intrinsic clearance ( CLint​ ) is significantly reduced, leaving the slower aliphatic oxidation of the pentyl chain as the rate-limiting step for metabolism.

Self-Validating Experimental Protocol: HLM Assay

To generate trustworthy PK data, an assay cannot merely measure compound disappearance; it must continuously prove its own validity. The following Human Liver Microsome (HLM) protocol is engineered as a self-validating system. It utilizes Phase I enzymes to specifically probe CYP450 vulnerabilities while employing strict control mechanisms to rule out false positives caused by chemical degradation or analytical ion suppression.

HLM_Workflow A 1. Compound Preparation (Test + Controls) B 2. HLM Incubation (37°C, 0.5 mg/mL protein) A->B C 3A. + NADPH (Enzymatically Active) B->C D 3B. - NADPH (Chemical Stability Control) B->D E 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) C->E D->E F 5. Quench & Precipitate (Cold Acetonitrile + IS) E->F G 6. LC-MS/MS Analysis (Quantify Parent Disappearance) F->G

Self-validating HLM assay workflow for metabolic stability assessment.

Step-by-Step Methodology

Step 1: Reagent & Control Preparation

  • Test Compound: Prepare 3-pentylazetidine at a 1 µM final concentration in 0.1 M potassium phosphate buffer (pH 7.4). Causality: 1 µM ensures the compound concentration is well below the Michaelis constant ( Km​ ) for most CYP enzymes, allowing for first-order kinetic calculations.

  • Positive Controls: Prepare Verapamil (high clearance) and Dextromethorphan (low/moderate clearance) in parallel. Causality: Validates the metabolic competence of the specific HLM batch.

Step 2: Matrix Equilibration

  • Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

Step 3: Reaction Initiation & The Minus-NADPH Control

  • Active Arm (+NADPH): Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Control Arm (-NADPH): Add an equivalent volume of buffer instead of NADPH. Causality: CYP450 enzymes absolutely require NADPH to function. If the compound disappears in this arm, it indicates chemical instability or non-specific binding to the plastic plate, not enzymatic metabolism. This step prevents the mischaracterization of compound stability.

Step 4: Time-Course Sampling & Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation plate.

  • Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The IS corrects for any matrix effects or injection volume variations during LC-MS/MS analysis.

Step 5: LC-MS/MS Quantification & Data Processing

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS, plotting the natural log (ln) of the remaining parent compound area ratio (Compound/IS) versus time.

  • Calculate the slope ( −k ) of the linear regression to determine the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=k×MV​ ), where V is the incubation volume and M is the mass of the microsomal protein.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Comparative Efficacy Analysis of 3-Pentylazetidine-Based Inhibitors of Fatty Acid Synthase

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The landscape of metabolic-targeted therapies is rapidly evolving, with Fatty Acid Synthase (FASN) emerging as a pivotal target in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The landscape of metabolic-targeted therapies is rapidly evolving, with Fatty Acid Synthase (FASN) emerging as a pivotal target in oncology and metabolic diseases.[1][2][3] Cancer cells, in particular, exhibit a heightened reliance on de novo lipogenesis, a process where FASN is the key terminal enzyme, to support rapid proliferation and membrane synthesis.[1][2][3][4] This dependency creates a therapeutic window, positioning FASN inhibitors as a promising class of anti-cancer agents.[5][6] This guide provides an in-depth comparison of the efficacy of a novel class of inhibitors, those based on the 3-pentylazetidine scaffold, against established and alternative FASN inhibitors.

The Mechanism of FASN and its Inhibition

FASN is a large, homodimeric multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent.[3][7] The process involves a series of sequential reactions carried out by different catalytic domains within the FASN protein complex.[3] Inhibition of FASN disrupts this vital process, leading to a depletion of fatty acids necessary for membrane formation and signaling, and a toxic buildup of the substrate malonyl-CoA.[5] This disruption can trigger apoptosis and halt cancer cell proliferation.[5][8]

Several classes of inhibitors target different domains of the FASN enzyme. For instance, the natural product Cerulenin and its synthetic analog C75 target the ketoacyl synthase (KS) domain, while the FDA-approved drug Orlistat inhibits the thioesterase (TE) domain.[3][4][8][9] The 3-pentylazetidine-based inhibitors represent a newer generation of compounds designed for high potency and selectivity.

FASN_Inhibition cluster_FASN_Cycle FASN Catalytic Cycle cluster_Inhibitors Inhibitor Action AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH NADPH Elongation Chain Elongation (7 Cycles) NADPH->Elongation FASN->Elongation Condensation, Reduction, Dehydration Elongation->FASN Palmitate Palmitate (C16:0) Elongation->Palmitate Thioesterase (TE) Domain Azetidine 3-Pentylazetidine Inhibitors Azetidine->FASN High Potency Reversible Orlistat Orlistat Orlistat->Palmitate TE Domain C75 C75 / Cerulenin C75->Elongation KS Domain

Caption: Mechanism of FASN action and points of intervention by different inhibitor classes.

Comparative Efficacy: In Vitro Analysis

The efficacy of an inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50) in enzymatic assays and its effect on cell viability (EC50) in cancer cell lines. A lower value indicates higher potency. Here, we compare a representative 3-pentylazetidine-based inhibitor, TVB-2640 (Denifanstat), with other well-characterized FASN inhibitors.

Inhibitor ClassCompoundTarget DomainEnzymatic IC50Cellular EC50 (Cancer Cells)Key References
3-Pentylazetidine TVB-2640 (Denifanstat) Multiple52 nM 72 nM [7][10]
ImidazopyridineTVB-3166Multiple~20-200 nM (effective conc.)~20-200 nM (effective conc.)[11][12]
β-Ketoacyl ReductaseGSK2194069β-Ketoacyl Reductase (KR)7.7 nMNot specified[7][11]
β-LactoneOrlistatThioesterase (TE)Micromolar range145.25 µM (Y79 cells)[8][13][14]
α-Methylene-γ-butyrolactoneC75Multiple (KS, ER, TE)~35 µM (PC3 cells)Not specified[4][7][9]
Natural EpoxideCeruleninKetoacyl Synthase (KS)Not specified3.54 µg/ml (Y79 cells)[4][9][14]

Expert Interpretation:

The data clearly positions TVB-2640, a 3-pentylazetidine derivative, as a highly potent inhibitor with low nanomolar efficacy in both enzymatic and cellular assays.[10] This is a significant improvement over older inhibitors like Orlistat and C75, which typically require micromolar concentrations to achieve similar effects.[4][8][14] While GSK2194069 shows very high enzymatic potency, its cellular efficacy and broader biological effects are less characterized in the public domain. The high potency of TVB-2640 suggests a strong and specific interaction with the FASN enzyme, translating directly to effective inhibition of cancer cell growth.

Cellular and In Vivo Performance

Beyond direct cytotoxicity, an effective inhibitor must demonstrate favorable downstream effects and in vivo efficacy. TVB-2640 has been extensively studied in both preclinical and clinical settings.

  • Downstream Effects: Inhibition of FASN by compounds like TVB-3166 (a related inhibitor) has been shown to disrupt lipid raft architecture and inhibit critical signaling pathways like PI3K-AKT-mTOR and β-catenin, which are crucial for tumor cell proliferation and survival.[12] Furthermore, FASN knockdown alters glycolytic activity in breast cancer cells, suggesting a broader metabolic impact.[15]

  • In Vivo Efficacy: Orlistat has demonstrated the ability to inhibit the growth of prostate tumors in vivo.[8] The more potent derivative, TVB-2640, has advanced into Phase II and III clinical trials for various solid tumors and metabolic diseases like nonalcoholic steatohepatitis (NASH).[3][16][17] In a Phase 2 trial for NASH, TVB-2640 significantly reduced liver fat and improved biomarkers of inflammation and fibrosis, demonstrating robust clinical efficacy and a favorable safety profile.[16][17]

Methodologies for Efficacy Assessment

To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated protocols are essential. Below are step-by-step methodologies for key experiments used to evaluate FASN inhibitors.

Experimental Workflow Overview

workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Validation EnzymeAssay 1. FASN Enzymatic Assay (IC50 Determination) CellViability 2. Cell Viability Assay (EC50 Determination) EnzymeAssay->CellViability WesternBlot 3. Western Blot (Target Engagement) CellViability->WesternBlot Xenograft 4. Xenograft Tumor Model (Efficacy) CellViability->Xenograft Lead Compound Selection PKPD 5. PK/PD Studies (Dosage & Biomarkers) Xenograft->PKPD

Caption: A typical workflow for evaluating the efficacy of novel FASN inhibitors.

Protocol 1: FASN Enzymatic Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified FASN by monitoring the consumption of its co-factor, NADPH, which absorbs light at 340 nm.[18][19] The rate of decrease in absorbance at 340 nm is directly proportional to FASN activity.

Rationale: This is the primary screen to determine the direct inhibitory effect of a compound on the FASN enzyme itself, providing a quantitative IC50 value. It is a clean, cell-free system that isolates the enzyme-inhibitor interaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

    • Substrate Mix: Prepare a fresh solution containing Acetyl-CoA (50 µM final) and Malonyl-CoA (50 µM final) in Assay Buffer.

    • NADPH Solution: Prepare a 10 mM stock solution in Assay Buffer.

    • Enzyme: Purified human FASN enzyme.

    • Inhibitor: Prepare a serial dilution of the test compound (e.g., TVB-2640) in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 80 µL of Assay Buffer.

    • Add 2 µL of the inhibitor dilution (or DMSO for control).

    • Add 5 µL of purified FASN enzyme and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Add 5 µL of NADPH solution (250 µM final concentration).

    • Initiate the reaction by adding 10 µL of the Substrate Mix.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340/min) for each concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell proliferation and cytotoxicity by measuring ATP, an indicator of metabolically active cells.

Rationale: This assay moves from the purified enzyme to a cellular context. It determines the compound's ability to penetrate cells and exert a biological effect (inhibition of proliferation or induction of cell death), providing a physiologically relevant EC50 value.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well white, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the FASN inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control).

    • Incubate for 72 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Analysis:

    • Normalize the luminescence signal to the vehicle control wells.

    • Plot the normalized viability versus the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50.

Conclusion and Future Outlook

The comparative analysis demonstrates that 3-pentylazetidine-based inhibitors, exemplified by TVB-2640, exhibit superior potency compared to older generations of FASN inhibitors like Orlistat and C75.[4][8][10][14] Their low nanomolar efficacy in both enzymatic and cellular assays, coupled with promising clinical data, underscores their potential as therapeutic agents.[10][16][17] The development of these highly selective and orally bioavailable agents represents a significant advancement in targeting the lipogenic phenotype of cancer and other metabolic diseases.[3][20]

Future research should focus on identifying predictive biomarkers to stratify patient populations who would most benefit from FASN inhibition.[3] Combination strategies, pairing FASN inhibitors with other targeted therapies or conventional chemotherapeutics, may also overcome potential resistance mechanisms and enhance anti-tumor efficacy.[3] The continued exploration of this compound class holds significant promise for developing novel, effective treatments for a range of challenging diseases.

References

  • FASN Inhibitor TVB-2640 Cuts Liver Fat 28% in US/China NASH Trial. NATAP. [Link]

  • Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070-2075. AACR Journals. [Link]

  • Rinella, M. E., et al. (2021). TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial. Gastroenterology, 161(5), 1475-1486. PubMed. [Link]

  • Lupu, R., & Menendez, J. A. (2018). Orlistat as a FASN inhibitor and multitargeted agent for cancer therapy. Expert Opinion on Investigational Drugs, 27(5), 477-489. Taylor & Francis Online. [Link]

  • Lupu, R., & Menendez, J. A. (2018). Orlistat as a FASN inhibitor and multitargeted agent for cancer therapy. PubMed. [Link]

  • Lupu, R., & Menendez, J. A. (2018). Orlistat as a FASN inhibitor and multitargeted agent for cancer therapy. Taylor & Francis Online. [Link]

  • Kuhajda, F. P., Pizer, E. S., Li, J. N., Mani, N. S., Frehywot, G. L., & Townsend, C. A. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450-3454. PNAS. [Link]

  • Glembotski, C. C., et al. (2019). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 9(10), 226. PMC. [Link]

  • Le, T. B., et al. (2018). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 23(11), 2947. [Link]

  • 4.8. Fatty Acid Synthase (FAS) Activity. Bio-protocol. [Link]

  • What FAS inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Tian, W. X. (2016). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Pharmaceutical Biology, 54(10), 2337-2345. Taylor & Francis Online. [Link]

  • Puig, T., et al. (2009). Novel Inhibitors of Fatty Acid Synthase with Anticancer Activity. Clinical Cancer Research, 15(24), 7608-7615. [Link]

  • Sangeetha, K., et al. (2015). Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. Journal of Cancer Science & Therapy, 7(11), 337-343. PMC. [Link]

  • Lin, Y.-H., et al. (2025). FASN inhibition shows the potential for enhancing radiotherapy outcomes by targeting glycolysis, AKT, and ERK pathways in breast cancer. Bioengineered, 16(1). [Link]

  • Li, Z., et al. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Journal of Visualized Experiments, (193). PubMed. [Link]

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • Lee, H., et al. (2020). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. Metabolites, 10(4), 159. PMC. [Link]

  • FASN inhibition results in cell cycle arrest without the induction of apoptosis in PC-3 (A) and MCF-7 (B) cells. ResearchGate. [Link]

  • Madiraju, C., & Pandi, M. (2020). Fatty Acid Synthase: An Emerging Target in Cancer. International Journal of Molecular Sciences, 21(17), 6143. MDPI. [Link]

  • Lupu, R., & Menendez, J. A. (2006). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? Current Pharmaceutical Biotechnology, 7(6), 483-493. PubMed. [Link]

  • Wu, X., et al. (2025). Fatty acid synthase in chemoresistance: mechanisms and therapeutic opportunities. Acta Pharmaceutica Sinica B. PMC. [Link]

  • van den Elzen, M., et al. (2018). Efficacy of Treatment of Non-hereditary Angioedema. Clinical Reviews in Allergy & Immunology, 54(3), 474-490. PubMed. [Link]

  • Ventura, R., et al. (2015). Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. EBioMedicine, 2(8), 808-824. PMC. [Link]

  • Singh, P., et al. (2020). Rational design of flavonoid based potential inhibitors targeting SARS-CoV 3CL protease for the treatment of COVID-19. Journal of Biomolecular Structure and Dynamics, 39(12), 4443-4452. PMC. [Link]

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Comparative

The Azetidine Scaffold in P-Glycoprotein Modulation: A Comparative Analysis with Established Inhibitors

A Technical Guide for Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Enduring Challenge of P-glycoprotein in Drug Development P-glycoprotein (P-gp), also known as multidrug re...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enduring Challenge of P-glycoprotein in Drug Development

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a formidable obstacle in drug development.[1] This ATP-dependent efflux pump, expressed in key physiological barriers such as the intestinal epithelium, blood-brain barrier, and kidney proximal tubules, actively transports a wide array of structurally diverse drugs out of cells.[2][3] This action can significantly reduce drug absorption and tissue penetration, and is a primary mechanism behind multidrug resistance (MDR) in cancer chemotherapy.[4][5] Consequently, the development of effective P-gp modulators remains a critical goal to enhance the therapeutic efficacy of various drugs.[6]

This guide provides a comparative analysis of P-gp modulators, with a unique focus on the potential of the azetidine scaffold. While direct experimental data on 3-pentylazetidine as a P-gp modulator is not currently available in public literature, we will explore the physicochemical properties of the azetidine ring that make it an intriguing motif for designing novel P-gp inhibitors. This exploration will be contextualized by a detailed comparison with well-characterized P-gp inhibitors from different generations and chemical classes.

The Azetidine Scaffold: A Primer for P-gp Modulator Design

Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry.[7] Their unique structural features, including high ring strain, a sp3-rich character, and conformational rigidity, can confer favorable pharmacokinetic properties such as improved metabolic stability and solubility.[7][8] While the azetidine moiety is present in several FDA-approved drugs for various targets, its potential in the context of P-gp modulation is an underexplored area.[7]

Based on established structure-activity relationships (SAR) for P-gp inhibitors, several features of the azetidine scaffold are noteworthy:

  • Presence of a Tertiary Nitrogen Atom: A basic tertiary nitrogen is a common feature in many P-gp inhibitors and is thought to contribute to binding through electrostatic interactions.[9][10] The nitrogen atom in the azetidine ring can serve this purpose.

  • Lipophilicity (LogP): P-gp inhibitors are typically hydrophobic, allowing them to partition into the cell membrane where the transporter resides.[9][10] The pentyl group of 3-pentylazetidine would contribute to its lipophilicity, a key parameter for P-gp interaction.

  • Three-Dimensional Structure: The rigid, non-planar structure of the azetidine ring can be used to orient appended functional groups in specific vectors to optimize interactions with the P-gp binding pocket.[8]

While these characteristics suggest that azetidine-containing molecules could be designed as P-gp modulators, experimental validation is essential. The following sections will provide a comparative framework for evaluating such novel compounds against established P-gp inhibitors.

Comparative Analysis of P-gp Modulators

The development of P-gp inhibitors has progressed through several "generations," each aiming to improve upon the potency, specificity, and safety of the last.[4][11] Additionally, a vast number of natural products have been identified as P-gp modulators.[12]

Modulator Class Representative Compound(s) Mechanism of Action Potency (IC50/Ki) Key Advantages Key Disadvantages References
First Generation VerapamilCompetitive inhibitor; also a calcium channel blocker.Micromolar (µM) rangeProof-of-concept for P-gp inhibition.Low potency, lack of specificity, significant off-target effects (e.g., cardiotoxicity).[4][13][14]
Third Generation Tariquidar, ElacridarPotent, non-competitive inhibitors of P-gp ATPase activity.Nanomolar (nM) rangeHigh potency and specificity for P-gp.Clinical trials have shown limited success in improving overall survival in cancer patients.[4][15][16][17]
Natural Products Quercetin, CurcuminVaried; may involve competitive inhibition, ATPase modulation, or downregulation of P-gp expression.Micromolar (µM) rangeReadily available, potential for synergistic effects.Often have lower potency and may exhibit pleiotropic effects.[12][18][19]

Table 1: Comparative overview of different classes of P-gp modulators.

Experimental Workflows for Assessing P-gp Modulation

A multi-assay approach is recommended to comprehensively characterize a compound's interaction with P-gp.[20] Below are detailed protocols for key in vitro assays.

Calcein-AM Efflux Assay

This is a high-throughput fluorescence-based assay to determine the inhibitory potency of a compound on P-gp-mediated efflux.[21]

Principle: Calcein-AM is a non-fluorescent, cell-permeant substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent, membrane-impermeant calcein. In P-gp-overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to intracellular calcein accumulation and a corresponding increase in fluorescence.[21]

Experimental Protocol:

  • Cell Seeding: Seed P-gp-overexpressing cells (e.g., MDCKII-MDR1) and the corresponding parental cell line (e.g., MDCKII) in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well. Allow cells to adhere overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 3-pentylazetidine) and a positive control (e.g., verapamil or tariquidar) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • Compound Incubation: Wash the cell monolayers twice with assay buffer. Add 100 µL of the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

  • Calcein-AM Loading: Prepare a 2 µM working solution of Calcein-AM in assay buffer. Add 50 µL of this solution to each well (final concentration 1 µM) and incubate for another 60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells three times with ice-cold assay buffer. Add 100 µL of assay buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the data with the vehicle control (0% inhibition) and a potent inhibitor at a saturating concentration (100% inhibition). Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Calcein-AM Assay Workflow:

Calcein_AM_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells Seed P-gp overexpressing cells in 96-well plate wash_cells1 Wash cells seed_cells->wash_cells1 prep_compounds Prepare serial dilutions of test compounds add_compounds Add compounds and incubate (30 min) prep_compounds->add_compounds wash_cells1->add_compounds add_calcein Add Calcein-AM and incubate (60 min) add_compounds->add_calcein wash_cells2 Wash cells add_calcein->wash_cells2 read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) wash_cells2->read_fluorescence calc_ic50 Calculate % inhibition and determine IC50 read_fluorescence->calc_ic50

Calcein-AM Assay Experimental Workflow
P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

Principle: P-gp substrates and inhibitors can modulate its ATPase activity. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp-containing membranes. Compounds can either stimulate or inhibit this activity.

Experimental Protocol:

  • Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing human P-gp (e.g., Sf9-P-gp membranes).

  • Reaction Setup: In a 96-well plate, add 20 µL of test compound dilutions in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EGTA, pH 7.4).

  • Membrane Addition: Add 20 µL of P-gp membranes (5-10 µg of protein) to each well. Pre-incubate for 10 minutes at 37°C. Include a positive control (e.g., verapamil, which stimulates ATPase activity) and a negative control (sodium orthovanadate, a potent ATPase inhibitor).

  • Initiate Reaction: Add 20 µL of 12 mM ATP to start the reaction (final concentration 4 mM). Incubate for 20 minutes at 37°C.

  • Stop Reaction and Detect Pi: Stop the reaction by adding 30 µL of 5% SDS. Add 100 µL of a colorimetric reagent for phosphate detection (e.g., a molybdate-based reagent) and incubate at room temperature for 20-30 minutes.

  • Measure Absorbance: Read the absorbance at a wavelength specified by the detection reagent manufacturer (e.g., 650 nm).

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. Determine the percent stimulation or inhibition of ATPase activity relative to the basal activity (no compound) and the vanadate-inhibited activity.

Bidirectional Transport Assay

This assay, typically using Caco-2 cell monolayers, determines if a compound is a substrate or an inhibitor of P-gp.[22][23]

Principle: Caco-2 cells form a polarized monolayer that expresses P-gp on the apical (A) surface. The permeability of a compound is measured in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A). A P-gp substrate will show a higher B-A permeability than A-B permeability, resulting in an efflux ratio (ER = Papp(B-A) / Papp(A-B)) greater than 2. To test for inhibition, the bidirectional transport of a known P-gp substrate (e.g., digoxin) is measured in the presence and absence of the test compound. A reduction in the efflux ratio of the known substrate indicates P-gp inhibition.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Experiment (Substrate Assessment):

    • Add the test compound to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • Transport Experiment (Inhibitor Assessment):

    • Perform the bidirectional transport of a known P-gp substrate (e.g., digoxin) in the presence of the test compound in both chambers.

    • Measure the substrate concentration in the receiver chambers over time.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the efflux ratio (ER). An ER > 2 suggests the compound is a P-gp substrate.

    • For inhibition, compare the ER of the known substrate in the presence and absence of the test compound. A significant reduction in the ER indicates P-gp inhibition.

Visualization of P-gp Efflux Mechanism and Inhibition:

Pgp_Mechanism cluster_membrane Cell Membrane cluster_inside cluster_outside Pgp P-glycoprotein (P-gp) Transmembrane Domains Nucleotide Binding Domains ADP_Pi ADP + Pi Pgp:nbd->ADP_Pi 3. ATP Hydrolysis Drug_out Drug Substrate Pgp:tmd->Drug_out 4. Efflux Drug_in Drug Substrate Drug_in->Pgp:tmd 1. Binding ATP ATP ATP->Pgp:nbd 2. ATP Binding Inhibitor P-gp Inhibitor Inhibitor->Pgp:tmd Inhibition

P-gp Efflux and Inhibition Mechanism

Conclusion and Future Directions

While 3-pentylazetidine remains a hypothetical P-gp modulator, the principles outlined in this guide provide a robust framework for its evaluation. The azetidine scaffold, with its unique physicochemical properties, presents an interesting and underexplored avenue for the design of novel P-gp inhibitors. A systematic approach, combining SAR-guided design with the comprehensive in vitro assays detailed herein, will be crucial in determining the potential of azetidine-containing compounds to overcome P-gp-mediated multidrug resistance. The continued search for potent, specific, and non-toxic P-gp modulators is a vital endeavor in modern drug discovery, and the exploration of novel chemical scaffolds like azetidine will undoubtedly play a key role in this pursuit.

References

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  • Chen, Z., et al. (2020). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology, 10, 591543. [Link]

  • Hassan, M., & El-Awady, R. (2022). P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease. Journal of Biosciences, 47(1), 1-17. [Link]

  • Kuttikrishnan, S., Siveen, K. S., Prabhu, K. S., Khan, F., & Kuttikrishnan, S. (2017). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Molecules (Basel, Switzerland), 22(6), 885. [Link]

  • Leitner, I., Nemeth, J., Feuerstein, T., & Weiss, G. (2011). The third-generation P-glycoprotein inhibitor tariquidar may overcome bacterial multidrug resistance by increasing intracellular drug concentration. The Journal of antimicrobial chemotherapy, 66(4), 834-839. [Link]

  • Wiese, M., & Pajeva, I. K. (2008). Novel Insight in Structure-Activity Relationship and Bioanalysis of P-Glycoprotein Targeting Highly Potent Tetrakishydroxymethyl Substituted 3,9-Diazatetraasteranes. Journal of medicinal chemistry, 51(18), 5678-5688. [Link]

  • Leitner, I., et al. (2011). The third-generation P-glycoprotein inhibitor tariquidar may overcome bacterial multidrug resistance by increasing intracellular drug concentration. Journal of Antimicrobial Chemotherapy, 66(4), 834-839. [Link]

  • Wang, R. B., et al. (2003). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. Journal of Clinical Pharmacy and Therapeutics, 28(3), 203-228. [Link]

  • Kerr, I. D., & Callaghan, R. (2014). Generating Inhibitors of P-Glycoprotein: Where to, Now?. In Drug Resistance in Bacteria, Fungi, Malaria, and Cancer (pp. 417-434). Springer, Cham. [Link]

  • Fernandes, C., et al. (2016). Curcumin as a Modulator of P-Glycoprotein in Cancer: Challenges and Perspectives. Cancers, 8(11), 103. [Link]

  • Singh, S. K., & Chellappan, D. K. (2018). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Journal of Experimental Pharmacology, 10, 15-28. [Link]

  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 996-1022. [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-20. [Link]

  • Leitner, I., et al. (2011). The third-generation P-glycoprotein inhibitor tariquidar may overcome bacterial multidrug resistance by increasing intracellular drug concentration. Journal of Antimicrobial Chemotherapy, 66(4), 834-839. [Link]

  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2) - ES. [Link]

  • Accurate Clinic. (n.d.). Overview of P-glycoprotein inhibitors: a rational outlook. [Link]

  • Kumar, A., Jha, A. K., & Kumar, M. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Bu, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 643-662. [Link]

  • Al-Japairai, K. A. S., & Mahmood, S. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Saudi Journal of Biomedical Research, 5(6), 127-133. [Link]

  • Sharom, F. J. (2011). The P-glycoprotein multidrug transporter. Essays in biochemistry, 50(1), 161-178. [Link]

  • Salehi, B., et al. (2022). Synthetic Pathways and the Therapeutic Potential of Quercetin and Curcumin. Molecules, 27(22), 8031. [Link]

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Validation

Validating the Purity of 3-Pentylazetidine: A Comparative Guide to HPLC-MS and Alternative Analytical Modalities

As drug development pipelines increasingly rely on highly functionalized, low-molecular-weight aliphatic building blocks, analytical scientists face unique challenges in purity validation. 3-Pentylazetidine (C₈H₁₇N) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized, low-molecular-weight aliphatic building blocks, analytical scientists face unique challenges in purity validation. 3-Pentylazetidine (C₈H₁₇N) is a prime example: a secondary amine featuring a strained four-membered ring and a hydrophobic pentyl tail.

This guide provides an objective, data-driven comparison of analytical modalities for 3-pentylazetidine, establishing why High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard. Furthermore, it details a self-validating experimental workflow designed to ensure absolute confidence in your purity data.

The Analytical Challenge: Why Conventional Methods Fail

The structural nature of 3-pentylazetidine inherently limits the effectiveness of traditional analytical techniques:

  • Lack of a Chromophore: Aliphatic amines do not possess a conjugated π-system. Consequently, they exhibit negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods practically blind to the analyte without cumbersome pre-column derivatization (e.g., using benzoyl chloride or FMOC-Cl)[1][2].

  • High Polarity and Basicity: Small aliphatic amines often exhibit poor retention and severe peak tailing on standard reversed-phase C18 columns, frequently eluting in the void volume[3].

  • Thermal Instability: The strained azetidine ring can undergo thermal degradation or ring-opening at the high temperatures required for Gas Chromatography (GC) injection ports.

Table 1: Comparative Performance of Analytical Modalities for 3-Pentylazetidine
Analytical ModalitySensitivity (LOD)Impurity Structural IDSuitabilityMechanistic Limitations
HPLC-MS (ESI+) Excellent (<1 ng/mL) High Optimal Requires MS-compatible volatile buffers.
HPLC-UV PoorNoneSuboptimalFails due to lack of UV chromophore; requires derivatization[1].
HPLC-CAD GoodNoneGoodUniversal detection, but cannot identify unknown impurity structures[4].
GC-MS ModerateHighModerateHigh risk of thermal degradation of the four-membered ring.
qNMR Low (~0.1 mg/mL)ExcellentModerateBlind to trace impurities (<1%); requires high sample concentration.

Mechanistic Causality: The Superiority of HPLC-MS (ESI+)

HPLC-MS overcomes the limitations of optical detection by leveraging the molecule's acid-base chemistry. The secondary amine nitrogen of 3-pentylazetidine has a high proton affinity. When subjected to Positive Electrospray Ionization (ESI+) , it readily accepts a proton from the acidic mobile phase to form a highly stable pseudo-molecular ion [M+H]⁺ at m/z 128.14 (monoisotopic mass: 127.136 Da)[5].

Because ionization efficiency for basic amines is exceptionally high, HPLC-MS provides unparalleled signal-to-noise ratios, allowing for the detection of trace impurities (down to 0.05%) that would be entirely missed by NMR or UV-Vis.

Self-Validating Experimental Protocol

To guarantee scientific integrity, an analytical protocol must be self-validating—meaning it contains internal checks to prove the data is not an artifact of the instrument. Below is the optimized, step-by-step HPLC-MS methodology for 3-pentylazetidine.

Phase 1: System Suitability and Chromatographic Tuning

To prevent the analyte from eluting in the void volume[3], standard C18 columns should be avoided in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) or base-deactivated polar-embedded columns.

  • Mobile Phase Setup:

    • Solvent A: Ultrapure H₂O with 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile (MeCN) with 0.1% FA.

    • Causality: Formic acid acts as the proton donor, driving the equilibrium toward the [M+H]⁺ state essential for ESI+ detection.

  • Blank Injection Check: Inject 2 µL of 80:20 MeCN:H₂O.

    • Validation: Confirms baseline stability and ensures no m/z 128.14 carryover from previous runs.

Phase 2: Sample Preparation & Linearity Check
  • Stock Solution: Accurately weigh 1.0 mg of 3-pentylazetidine and dissolve in 1.0 mL of 80:20 MeCN:H₂O (1 mg/mL).

  • Dilution Series (Self-Validation): Prepare 1:10 (100 µg/mL) and 1:100 (10 µg/mL) dilutions.

    • Causality: Mass spectrometers suffer from detector saturation at high concentrations, which suppresses the main peak and artificially inflates the relative percentage of trace impurities. Analyzing a dilution series ensures the calculation is performed within the linear dynamic range.

Phase 3: MS Parameters and Acquisition
  • Ionization: ESI in positive mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Scan Range: Full scan from m/z 50 to 500.

    • Causality: Restricting the scan range maximizes the dwell time on low-mass ions, improving the resolution of the 128.14 m/z target and capturing low-molecular-weight degradation fragments.

Phase 4: Data Processing
  • Extract the Total Ion Chromatogram (TIC).

  • Calculate purity using peak area normalization: (Area of Analyte / Total Area of all peaks) × 100.

Data Presentation: Expected Impurity Profile

When validating 3-pentylazetidine, you must actively look for synthesis byproducts and degradation artifacts. Table 2 outlines the expected MS signals.

Table 2: Expected MS Signals and Potential Impurities
Analyte / ImpurityExpected m/z (ESI+)Relative Retention Time (RRT)Mechanistic Origin
3-Pentylazetidine 128.14 ([M+H]⁺) 1.00 Target Compound [5]
N-Oxide Degradant 144.14 ([M+H]⁺)0.85 - 0.95Oxidation of the secondary amine
Ring-Opened Dimer 255.27 ([M+H]⁺)1.15 - 1.30Acidic/Thermal degradation of the azetidine ring
Sodium Adduct 150.12 ([M+Na]⁺)1.00 (Co-elutes)Matrix interference (Not an impurity)[5]

Workflow Visualization

PurityValidation cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry (ESI+) cluster_3 Data Analysis S1 3-Pentylazetidine (Analyte) S2 Dilution Series (Linearity Check) S1->S2 LC1 HILIC / Base-Deactivated C18 Column S2->LC1 1-5 µL Injection LC2 Gradient Elution (0.1% Formic Acid) LC1->LC2 MS1 Protonation [M+H]+ = 128.14 LC2->MS1 Eluate Transfer MS2 Quadrupole Mass Analyzer (m/z 50-500) MS1->MS2 D1 TIC Integration & Peak Area Normalization MS2->D1 Spectral Data D2 Purity Report (>95% Threshold) D1->D2

HPLC-MS purity validation workflow for 3-pentylazetidine, detailing sample prep to data analysis.

References

  • PubChemLite - 3-pentylazetidine hydrochloride (C8H17N) . Université du Luxembourg. Available at:[Link][5]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds . ResearchGate. Available at:[Link][1]

  • Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships . ACS Pharmacology & Translational Science. Available at:[Link][3]

  • Derivatization in Liquid Chromatography . Chemistry LibreTexts. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment (PPE) for Handling 3-Pentylazetidine

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 3-Pentylazetidine is not publicly available. The following recommendations are therefore based on the known hazards associated with its...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 3-Pentylazetidine is not publicly available. The following recommendations are therefore based on the known hazards associated with its core structural components—the reactive azetidine ring and the alkylamine functional group—as well as established best practices for handling novel or uncharacterized chemical compounds.[1] It is imperative to treat any substance of unknown toxicity as potentially hazardous.[1]

Hazard Assessment: Understanding the Risk

Before handling any chemical, understanding its potential hazards is the first step in ensuring laboratory safety. 3-Pentylazetidine is comprised of two key structural features that inform our safety protocol:

  • Azetidine Ring: This four-membered heterocyclic amine is a strained and reactive moiety.[1] Its reactivity necessitates careful handling to avoid unintended reactions or degradation.

  • Alkylamine Group: Alkylamines as a class can be corrosive, causing burns to the skin, eyes, and respiratory tract.[2] They can also be toxic if inhaled, ingested, or absorbed through the skin.[2][3]

Given these characteristics, 3-Pentylazetidine must be handled with significant caution, assuming it may be corrosive, toxic, and a skin/eye irritant.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final and most personal line of defense. It must be used within a framework of broader safety measures.

  • Engineering Controls: All manipulations of 3-Pentylazetidine, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood.[1][4] This is the primary method to control inhalation exposure.[5] The laboratory must be well-ventilated to prevent the accumulation of vapors.[2] A safety shower and eyewash station must be immediately accessible.[4][6]

  • Administrative Controls: Never work alone when handling hazardous chemicals.[7] Ensure you are familiar with the location and operation of all safety equipment before beginning your work.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory to prevent all routes of exposure—dermal, ocular, and respiratory.

PPE Specification Summary

The level of PPE required depends on the scale and nature of the operation. The following table provides guidance for common laboratory tasks.

TaskRequired PPERationale
Low-Volume Handling (e.g., <1g solid, <10mL dilute solution)- Double Nitrile or Neoprene Gloves- Safety Goggles- Lab CoatProtects against minor splashes and incidental contact during routine, small-scale procedures.[1][8]
Solution Preparation & Transfers - Double Nitrile or Neoprene Gloves- Chemical Splash Goggles- Face Shield- Lab CoatProvides enhanced facial and eye protection from splashes when handling liquids.[1]
Large-Scale Operations or High-Risk Procedures (>1g solid, >10mL solution)- Double Nitrile or Neoprene Gloves- Chemical Splash Goggles- Face Shield- Chemical-Resistant Apron over Lab Coat- NIOSH-approved Respirator (if aerosolization is possible)Offers maximum protection during procedures with a higher risk of significant spills, splashes, or aerosol generation.[1][8]
Step-by-Step PPE Procedures

Correctly donning and, most importantly, doffing PPE is critical to prevent contaminating yourself and your workspace.

Donning (Putting On) PPE Workflow:

  • Lab Coat: Select a properly fitting lab coat and fasten all buttons.[5]

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on safety goggles. If a face shield is required, place it over the goggles.[5]

  • Gloves: Don the first pair of nitrile or neoprene gloves. Pull the cuffs over the sleeves of your lab coat. Don the second pair of gloves over the first.[5]

Doffing (Taking Off) PPE Workflow:

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off without touching your skin. Ball it up in your gloved hand. Slide two fingers from your clean hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in the designated waste container.[4]

  • Face Shield & Apron: Remove the face shield and chemical-resistant apron (if used).

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, keeping the contaminated outside folded inward.

  • Goggles: Remove safety goggles from the back of your head forward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[7]

PPE_Workflow cluster_prep Preparation Phase cluster_work Handling Phase cluster_post Post-Handling Phase A Assess Task Risk (Scale & Hazard) B Select PPE per Protocol A->B Determines D Don PPE (Coat, Goggles, Gloves) B->D Proceed to C Enter Fume Hood E Handle 3-Pentylazetidine D->E Begin Work F Segregate Waste E->F Upon Completion G Doff PPE (Contaminated First) F->G Then H Wash Hands Thoroughly G->H Crucial Step I Exit Lab H->I Final Step

Sources

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